molecular formula C7H14ClN B1415858 N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2187435-35-2

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B1415858
CAS No.: 2187435-35-2
M. Wt: 147.64 g/mol
InChI Key: AISWUEVMTZTDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 2187435-35-2) is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features the bicyclo[1.1.1]pentane (BCP) motif, an increasingly important bioisostere used to improve the properties of drug candidates. The BCP core is recognized for its utility as a saturated replacement for aromatic rings (such as phenyl groups), internal alkynes, or tert-butyl groups . This strategic substitution helps medicinal chemists "escape from flatland" by increasing the three-dimensionality and saturation (Fsp³) of lead compounds, which often leads to enhanced solubility, improved metabolic stability, and better selectivity profiles . Specifically, the ethylamine functionalization at the bridgehead position makes this reagent a versatile intermediate for constructing more complex molecules. Research has demonstrated that incorporating the BCP moiety into target compounds can maintain high biological potency while positively impacting the physicochemical profile, such as increasing aqueous solubility and artificial membrane permeability . This makes this compound particularly valuable in fields like cardiovascular disease, neuroscience, and oncology, where optimizing the pharmacokinetic properties of a drug is critical . This product is supplied as the hydrochloride salt to enhance its stability and handling. It is intended for use by qualified researchers in laboratory settings only. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-8-7-3-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISWUEVMTZTDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC12CC(C1)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. A prevailing strategy in contemporary drug design is the concept of "escaping from flatland," a deliberate move away from planar, aromatic structures towards more three-dimensional, saturated scaffolds.[1] This shift is motivated by the desire to improve key drug-like properties, including solubility, metabolic stability, and binding specificity, while simultaneously navigating an increasingly crowded intellectual property space.[2] At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) core, a highly strained yet remarkably stable motif that has emerged as a valuable bioisostere for para-substituted phenyl rings and other lipophilic groups.[1] This guide focuses on a key derivative, N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a versatile building block that offers a unique combination of properties for the development of next-generation therapeutics.

Core Compound Profile

Chemical Identity:

Attribute Value
Compound Name This compound
CAS Number 2187435-35-2[3][4][5]
Molecular Formula C₇H₁₄ClN[3]
Molecular Weight 147.65 g/mol [3]
SMILES CCNC1(C2)CC2C1.Cl

Note on CAS Number: While the CAS number 2425717-73-3 has been associated with this compound in some contexts, multiple reputable chemical suppliers and databases confirm 2187435-35-2 as the correct identifier.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The utility of the BCP core lies in its ability to mimic the spatial arrangement of a 1,4-disubstituted benzene ring while presenting a completely different electronic and metabolic profile. The rigid, cage-like structure of the BCP unit effectively projects substituents in a linear fashion, similar to a para-substituted arene. However, its saturated, sp³-rich nature confers several advantages:

  • Enhanced Solubility: The replacement of a flat, hydrophobic aromatic ring with a more compact, three-dimensional BCP scaffold can disrupt crystal packing and reduce lipophilicity, often leading to a significant improvement in aqueous solubility.

  • Improved Metabolic Stability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of the BCP core are significantly stronger and less accessible, rendering it more resistant to metabolic degradation and potentially reducing the formation of reactive metabolites.

  • Novel Chemical Space: The unique geometry of the BCP core allows for the exploration of new vector spaces around a pharmacophore, enabling novel interactions with the biological target that may not be possible with a planar aromatic ring.

The introduction of an N-ethylamino group at one of the bridgehead positions of the BCP core, as in the title compound, provides a crucial functional handle for further synthetic elaboration, making it an invaluable building block for combinatorial chemistry and lead optimization campaigns.

Synthesis of this compound: A Mechanistic Perspective

A likely synthetic pathway would involve the following key transformations:

  • Synthesis of a Boc-protected BCP amine: The synthesis would likely begin with the reaction of [1.1.1]propellane with a suitable nitrogen-containing nucleophile, followed by protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group.

  • N-alkylation: The protected BCP amine would then be subjected to N-alkylation with an ethylating agent, such as ethyl iodide or ethyl triflate, in the presence of a suitable base like sodium hydride.

  • Deprotection and Salt Formation: The final step would involve the removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol, to yield the desired this compound salt.

The following diagram illustrates this proposed synthetic workflow:

G propellane [1.1.1]Propellane boc_amine Boc-protected bicyclo[1.1.1]pentan-1-amine propellane->boc_amine 1. Amination 2. Boc Protection n_ethyl_boc_amine N-Boc-N-ethyl- bicyclo[1.1.1]pentan-1-amine boc_amine->n_ethyl_boc_amine N-Ethylation (e.g., EtI, NaH) final_product N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride n_ethyl_boc_amine->final_product Boc Deprotection (HCl)

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Representative Experimental Protocol

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its primary amine functionality allows for a wide range of chemical transformations, with amide bond formation being one of the most common and critical reactions in medicinal chemistry.

Below is a representative, field-proven protocol for the coupling of N-ethylbicyclo[1.1.1]pentan-1-amine with a carboxylic acid to form an amide bond. This protocol is based on standard peptide coupling conditions and is designed to be robust and high-yielding.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(bicyclo[1.1.1]pentan-1-yl)-N-ethylcarboxamide from this compound and a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the suspension of the amine hydrochloride and stir until the solid dissolves. This step is crucial to neutralize the hydrochloride salt and liberate the free amine.

  • Add the free amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Self-Validation:

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).

  • Base Selection: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt without interfering with the coupling reaction. The use of two equivalents ensures complete neutralization and facilitates the reaction.

  • Workup Procedure: The aqueous workup is designed to remove the DMF solvent, unreacted starting materials, and coupling byproducts, providing a crude product that is amenable to purification.

The following diagram illustrates the workflow of this experimental protocol:

G start Carboxylic Acid + HATU in DMF reaction Combine and Stir (4-16h) start->reaction amine_prep N-ethylbicyclo[1.1.1]pentan-1-amine HCl + DIPEA in DMF amine_prep->reaction workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Amide Product purification->product

Caption: Workflow for the amide coupling of N-ethylbicyclo[1.1.1]pentan-1-amine.

Conclusion

This compound represents a significant tool in the medicinal chemist's arsenal for crafting drug candidates with superior properties. Its BCP core provides a robust, three-dimensional alternative to traditional aromatic scaffolds, offering tangible benefits in terms of solubility and metabolic stability. The N-ethylamino group serves as a versatile anchor for synthetic diversification, enabling the rapid exploration of chemical space. As the principles of "escaping from flatland" continue to gain traction in the pharmaceutical industry, the strategic deployment of building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of innovative new medicines.

References

  • ChemRxiv. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • Synthonix Corporation. (n.d.). This compound. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a pivotal structural element in modern medicinal chemistry, primarily serving as a non-aromatic, three-dimensional bioisostere for para-substituted phenyl rings. Its unique strained cage structure imparts favorable physicochemical properties, including enhanced solubility and improved metabolic stability, to parent molecules. This guide provides an in-depth examination of a key derivative, N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride. We will dissect its core molecular architecture, explore validated synthetic pathways, and detail the analytical techniques essential for its structural confirmation. This document serves as a comprehensive resource for researchers aiming to leverage the distinct advantages of the BCP scaffold in drug design and development.

Introduction: The Rise of Bicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere

For decades, the para-substituted phenyl ring has been a ubiquitous fragment in drug discovery, offering a rigid scaffold for orienting functional groups. However, its aromaticity often introduces metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, and can contribute to undesirable lipophilicity. The bicyclo[1.1.1]pentane cage has been identified as a highly effective non-classical bioisostere that mimics the geometry of a para-substituted ring while presenting a completely saturated, three-dimensional structure. This structural replacement can significantly alter a compound's properties, often leading to increased aqueous solubility, reduced metabolic degradation, and potentially novel intellectual property.

This compound is a quintessential example of a functionalized BCP building block. The bridgehead amine provides a critical attachment point for further chemical elaboration, while the ethyl group offers a simple substituent to probe structure-activity relationships. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it an ideal starting material for drug discovery campaigns.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by its highly strained, cage-like core.

  • The BCP Core: The molecule is built upon the bicyclo[1.1.1]pentane framework. This structure consists of five carbon atoms arranged in three fused cyclobutane rings, resulting in two bridgehead carbons. The bond angles within the cage are significantly compressed relative to ideal sp³ hybridization, leading to high strain energy. However, the molecule is kinetically stable. The two bridgehead carbons (C1 and C3) are inverted, with their substituent bonds pointing away from the cage's interior.

  • Bridgehead Substitution: The primary amine at the C1 bridgehead is functionalized with an ethyl group (-CH₂CH₃). This substitution pattern is key to its utility, allowing the BCP cage to be incorporated into larger molecules via standard amine chemistries (e.g., amide bond formation, reductive amination).

  • Hydrochloride Salt: The amine is protonated and forms an ionic bond with a chloride anion (Cl⁻). This salt formation is crucial for improving the compound's handling characteristics, crystallinity, and solubility in polar protic solvents.

Physicochemical Data Summary

While specific experimental data for the N-ethyl derivative is sparse in publicly available literature, properties can be reliably inferred from the parent compound, bicyclo[1.1.1]pentan-1-amine hydrochloride, and standard chemical principles.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₇H₁₄ClN[1][2]
Molecular Weight 147.65 g/mol [1]
Appearance White to off-white solidInferred from parent compound[3]
Melting Point >240 °C (with decomposition)Based on parent compound[3][4]
Solubility Soluble in waterBased on parent compound[3]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10, fontname="sans-serif"];

// Atom Definitions N [label="N⁺H₂", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4", pos="0,0.5!"]; C_ethyl1 [label="CH₂", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-1.2,-0.2!"]; C_ethyl2 [label="CH₃", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-2.2,-0.8!"]; C1_bcp [label="C", fontcolor="#202124", shape=circle, style=filled, fillcolor="#5F6368", pos="1,0!"]; C3_bcp [label="CH", fontcolor="#202124", shape=circle, style=filled, fillcolor="#5F6368", pos="3,0!"]; CH2_a [label="CH₂", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4", pos="2,1!"]; CH2_b [label="CH₂", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4", pos="2,-1!"]; CH2_c [label="CH₂", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4", pos="2,0!"]; Cl [label="Cl⁻", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335", pos="0,2!"];

// Bonding edge [color="#202124"]; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- C1_bcp; C1_bcp -- CH2_a; C1_bcp -- CH2_b; C1_bcp -- CH2_c; C3_bcp -- CH2_a; C3_bcp -- CH2_b; C3_bcp -- CH2_c;

// Ionic interaction (dashed line) N -- Cl [style=dashed, color="#34A853", constraint=false]; }

Caption: 2D representation of this compound.

Synthesis and Mechanistic Considerations

The synthesis of bridgehead-functionalized BCPs is a well-established field, with several robust methods available. A common and reliable approach involves the reductive amination of a bicyclo[1.1.1]pentan-1-yl precursor.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methodologies for the synthesis of BCP amines.

Step 1: Synthesis of Bicyclo[1.1.1]pentan-1-amine (Precursor) The synthesis typically begins with [1.1.1]propellane, which is reacted with a suitable nitrogen source. A modern, high-yielding approach involves the hydroamination of [1.1.1]propellane.

Step 2: Reductive Amination with Acetaldehyde

  • Reaction Setup: To a solution of bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a mild base like triethylamine (TEA, 1.1 eq) to liberate the free amine.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This step forms the corresponding imine intermediate in situ.

  • Reduction: Cool the mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or the milder sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise. Causality Note: STAB is often preferred as it is less prone to reducing the aldehyde starting material and is effective under mildly acidic conditions, which can be self-catalyzing.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Salt Formation: Dissolve the crude N-ethylbicyclo[1.1.1]pentan-1-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

  • Purification: Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield the desired this compound as a solid.

Synthesis_Workflow cluster_0 Amine Liberation cluster_1 Imine Formation cluster_2 Reduction & Purification BCP_HCl BCP-NH₂·HCl Free_Amine BCP-NH₂ BCP_HCl->Free_Amine Add Et₃N in MeOH Imine BCP-N=CHCH₃ Free_Amine->Imine Stir at RT Acetaldehyde CH₃CHO Acetaldehyde->Imine Product_Free BCP-NH(Et) Imine->Product_Free Reduction Reducer NaBH(OAc)₃ Reducer->Product_Free Product_HCl BCP-NH(Et)·HCl Product_Free->Product_HCl Add HCl in Ether

Caption: Workflow for the synthesis of the target compound via reductive amination.

Spectroscopic and Structural Characterization

Rigorous structural confirmation is paramount. The following spectroscopic signatures are expected for this compound.

¹H NMR Spectroscopy
  • BCP Protons: The six methylene protons on the BCP cage (bridge protons) are magnetically equivalent and will appear as a sharp singlet. The chemical shift is typically in the range of δ 2.0-2.5 ppm . This singlet is a hallmark of the symmetrical BCP core.

  • Ethyl Group (CH₂): The methylene protons of the ethyl group, being adjacent to the electron-withdrawing ammonium group, will appear as a quartet downfield, typically around δ 2.8-3.2 ppm .

  • Ethyl Group (CH₃): The methyl protons will appear as a triplet upfield, around δ 1.2-1.5 ppm , coupled to the adjacent methylene group.

  • Amine Protons (N⁺H₂): The two protons on the nitrogen will be broadened due to quadrupolar relaxation and exchange. They can appear as a broad singlet anywhere from δ 8.0-10.0 ppm , and their integration should correspond to two protons.

¹³C NMR Spectroscopy
  • Bridgehead Carbons (C1 & C3): The substituted bridgehead carbon (C1) will be found around δ 55-60 ppm . The unsubstituted bridgehead (C3) will be further upfield, around δ 35-40 ppm .

  • Bridge Carbons (CH₂): The three equivalent methylene carbons of the BCP cage will appear as a single peak around δ 45-50 ppm .

  • Ethyl Group (CH₂): The methylene carbon will be in the range of δ 40-45 ppm .

  • Ethyl Group (CH₃): The methyl carbon will be the most upfield signal, typically around δ 10-15 ppm .

Mass Spectrometry (MS)

In positive-ion mode ESI-MS, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₇H₁₃N).

  • Calculated [M+H]⁺: 112.1121 m/z

Infrared (IR) Spectroscopy
  • N-H Stretch: A strong, broad absorption band will be present in the region of 2400-3000 cm⁻¹ , characteristic of an ammonium salt.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ .

  • N-H Bend: A medium to strong absorption will appear around 1580-1610 cm⁻¹ .

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its molecular structure, defined by the rigid and three-dimensional BCP core, offers a compelling alternative to traditional aromatic scaffolds. Understanding its synthesis, physicochemical properties, and characteristic analytical signatures is essential for any researcher seeking to incorporate this motif into novel molecular entities. The protocols and data presented in this guide provide a foundational framework for the confident application of this compound in the pursuit of next-generation therapeutics.

References

  • Note: While direct literature for the specific title compound is limited, the references below provide the authoritative basis for the synthesis, properties, and utility of the core bicyclo[1.1.

Sources

A Technical Guide to the Aqueous Solubility of N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere in modern medicinal chemistry, prized for its ability to replace aromatic rings and tert-butyl groups to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 2187435-35-2) exemplifies this class of compounds, combining the rigid BCP core with an ionizable amine group, making its aqueous solubility a paramount parameter for potential drug development.[3] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the aqueous solubility of this compound. We present the theoretical underpinnings of amine salt solubility, detailed, field-tested protocols for both thermodynamic and kinetic solubility determination, and guidance on data interpretation, establishing a self-validating system for robust physicochemical characterization.

Introduction: Strategic Context and Physicochemical Importance

The Ascendance of Bicyclo[1.1.1]pentanes (BCPs) in Drug Design

For decades, the phenyl ring has been a ubiquitous scaffold in pharmaceuticals. However, its planarity and lipophilicity can contribute to poor solubility, high metabolic turnover, and off-target toxicity.[4] The BCP cage was introduced as a non-classical bioisostere that mimics the geometry of a para-substituted phenyl ring while imparting significant improvements.[5][6] Its rigid, sp³-hybridized structure can increase aqueous solubility, enhance metabolic stability, and improve oral absorption, making it a highly attractive motif for escaping the "flatland" of traditional drug design.[1][4] The successful application of the BCP motif in a potent γ-secretase inhibitor, where it replaced a fluorophenyl ring, led to equipotent enzyme inhibition with markedly improved permeability and solubility.[6]

Profile of the Target Compound: this compound

The subject of this guide, this compound, is a representative example of a BCP-containing drug fragment.[3] Its structure features the key BCP core, an ethylamino substituent that allows for further chemical modification, and a hydrochloride salt form. The formation of a hydrochloride salt is a common and effective strategy in drug development to improve the solubility and stability of basic parent compounds. The solubility of this salt is not a single value but is intrinsically linked to the pH of the aqueous medium due to the protonation equilibrium of the secondary amine.

Compound Property Value
IUPAC Name This compound
CAS Number 2187435-35-2[3]
Molecular Formula C₇H₁₄ClN[3]
Molecular Weight 147.65 g/mol [3]
Structure
The Imperative of Solubility in Drug Development

Aqueous solubility is a gatekeeper property in the journey of a drug candidate from discovery to clinical application. Insufficient solubility can lead to poor absorption and bioavailability, unreliable results in biological assays, and significant challenges in formulation development.[7] Therefore, accurate and timely solubility assessment is non-negotiable. This guide distinguishes between two critical types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is the gold standard for late-stage lead optimization and preformulation.[7]

  • Kinetic Solubility: The concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate. It is a high-throughput measurement crucial for screening large compound libraries in early discovery.[8][9]

Methodologies for Aqueous Solubility Determination

As a senior application scientist, my recommendation is to approach solubility not as a single experiment but as a tiered strategy. We begin with high-throughput kinetic assays for initial screening and progress to the more resource-intensive thermodynamic "shake-flask" method for key compounds.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[10][11] It measures the concentration of a compound in a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached between the solid and dissolved states.[11]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until the concentration of the dissolved compound in the supernatant no longer increases over time.

Detailed Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) as specified in ICH guidelines to simulate gastrointestinal conditions.[12] All buffers should be filtered (0.45 µm) and brought to the experimental temperature (typically 37 °C).[13]

  • Compound Addition: Add an excess of this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of each buffer in a glass vial. The key is to ensure undissolved solid remains visible throughout the experiment.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (37 ± 1 °C).[10] Agitate the samples for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration is stable.[10][11]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the same compound.

  • pH Verification: Measure the final pH of the suspension to ensure the buffering capacity was maintained.[11]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) C Add solid to buffer in sealed vials A->C B Weigh excess solid N-ethylbicyclo[1.1.1]pentan-1-amine HCl B->C D Agitate at 37°C (24-48 hours) C->D Equilibration E Filter supernatant (0.22 µm syringe filter) D->E Phase Separation G Verify final pH of suspension D->G QC Step F Quantify concentration (HPLC-UV or LC-MS/MS) E->F Quantification H Report Data (mg/mL or µM) F->H

Caption: Shake-Flask Method Workflow.

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

For early-stage drug discovery, a high-throughput method is needed to rank compounds quickly.[14] Kinetic solubility meets this need by measuring the point of precipitation when a compound is rapidly introduced from a DMSO stock into an aqueous buffer.[8] Laser nephelometry, which detects light scattering from insoluble particles, is a common readout method.[7]

Principle: A concentrated DMSO stock of the compound is serially diluted into an aqueous buffer in a microtiter plate. The formation of precipitate is detected as an increase in light scattering, allowing for a rapid estimation of solubility.[15]

Detailed Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a clear 96- or 384-well microtiter plate, add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final 200 µM concentration and 2% DMSO).

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[15]

  • Measurement: Place the microtiter plate into a laser nephelometer and measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Workflow for Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO C Add DMSO stock to buffer (e.g., 2% final DMSO) A->C B Add aqueous buffer to microtiter plate B->C D Incubate at RT (1-2 hours) C->D Precipitation E Measure light scattering (Nephelometer) D->E Detection F Determine highest soluble concentration E->F Analysis

Caption: Nephelometric Kinetic Assay Workflow.

Data Interpretation and Reporting

The output of these experiments is quantitative data that must be structured for clarity and comparison. For this compound, solubility should be determined across a pH range to construct a pH-solubility profile.

Example Data Summary Table:

Assay Type Buffer pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Comments
Thermodynamic1.2 (SGF)37[Experimental Value][Calculated Value]High solubility expected at low pH.
Thermodynamic4.5 (Acetate)37[Experimental Value][Calculated Value]Solubility may decrease as pH nears pKa.
Thermodynamic6.8 (Phosphate)37[Experimental Value][Calculated Value]
Thermodynamic7.4 (PBS)37[Experimental Value][Calculated Value]
Kinetic7.4 (PBS)25[Experimental Value][Calculated Value]2% DMSO co-solvent.

Causality and Insights:

  • For an amine hydrochloride, solubility is expected to be highest at low pH where the amine is fully protonated (cationic form).

  • As the pH of the solution approaches the pKa of the conjugate acid (the ethylbicyclo-pentylammonium ion), the concentration of the neutral, less soluble free base increases, leading to a decrease in overall solubility.

  • Kinetic solubility values are often higher than thermodynamic values because the short incubation time may not be sufficient for the system to reach equilibrium, resulting in supersaturated solutions.[7]

Conclusion

The systematic evaluation of aqueous solubility is a cornerstone of modern drug discovery and development. For novel scaffolds like this compound, a thorough understanding of its pH-dependent solubility profile is essential for advancing it as a viable drug candidate. By employing a tiered approach—using high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic data—researchers can build a robust, self-validating dataset. This guide provides the theoretical context and practical, field-tested protocols to empower scientists to generate high-quality, reliable solubility data, thereby enabling informed decisions and accelerating the path from molecule to medicine.

References

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]

  • CCS Chemistry. (2025, October 15). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • PMC. (2022, October 21). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
  • ACS Publications. (n.d.). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Scientific Update. (n.d.). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N-ethyl- (CAS 17839-26-8). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • ResearchGate. (2026, January 11). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-pentanamine, N-ethyl-. Retrieved from [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentylamine. Retrieved from [Link]

Sources

kinetic stability of strained bicyclo[1.1.1]pentane systems.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Kinetic Stability of Strained Bicyclo[1.1.1]pentane Systems

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a cornerstone in modern medicinal chemistry, lauded for its role as a three-dimensional, non-planar bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its incorporation into drug candidates has been shown to favorably modulate physicochemical properties, including aqueous solubility and metabolic stability.[4][5][6] This guide provides a comprehensive technical overview of the kinetic stability of BCP systems. We will delve into the intrinsic factors governing the stability of this strained carbocycle, explore potential degradation pathways, and present detailed experimental and computational methodologies for assessing its stability. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing the foundational knowledge and practical insights necessary to effectively utilize the BCP scaffold in the design of robust and effective therapeutic agents.

The Bicyclo[1.1.1]pentane Core: A Paradox of Strain and Stability

The BCP framework is a fascinating molecular architecture, characterized by a high degree of strain energy, estimated to be around 66.6 kcal/mol.[4] This strain arises from the eclipsed conformation of the three one-carbon bridges, forcing the bond angles to deviate significantly from the ideal sp³ hybridization. Despite this substantial strain, the BCP core is remarkably robust.[4] This kinetic stability is a direct consequence of the cage-like structure, which shields the strained C-C bonds from external reagents and disfavors the formation of high-energy intermediates required for degradation.

The high sp³ character and rigid framework of the BCP core confer a high bond dissociation energy to its C-H bonds, which is a key factor in its enhanced metabolic stability compared to aromatic systems that are prone to oxidative degradation.[7][8] This inherent stability, coupled with its unique geometric properties, makes the BCP scaffold a powerful tool for medicinal chemists seeking to "escape from flatland" and design drug candidates with improved pharmacokinetic profiles.[1][2]

Understanding Degradation Pathways of Bicyclo[1.1.1]pentane Systems

While generally stable, the BCP core is not entirely inert. Its reactivity and potential degradation pathways are influenced by the nature of its substituents and the surrounding chemical environment. A thorough understanding of these pathways is critical for predicting the long-term stability of BCP-containing molecules.

Metabolic Stability and Biotransformation

The incorporation of a BCP moiety is a well-established strategy to enhance metabolic stability.[3][6][8] Aromatic rings, for instance, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.[9] The BCP core, with its strong C-H bonds, is significantly more resistant to such oxidative degradation.[7]

However, metabolic degradation can still occur, particularly if the substituents on the BCP core or adjacent functional groups are labile. Common metabolic transformations include:

  • Oxidation of Substituents: Functional groups attached to the BCP core can be oxidized. For example, alkyl chains can undergo hydroxylation, and heteroatoms can be oxidized.

  • Hydrolysis of Ester and Amide Linkages: If the BCP moiety is connected to the rest of the molecule via an ester or amide bond, these linkages can be susceptible to enzymatic hydrolysis. Notably, the replacement of a phenyl ring with a BCP core has been shown to mitigate amide hydrolysis in certain contexts, suggesting that the electronic and steric properties of the BCP can influence the reactivity of adjacent functional groups.[3]

Chemical Stability: A Survey of Potential Degradation Routes

Beyond metabolic degradation, the chemical stability of BCP systems under various conditions is a crucial consideration during drug development and formulation.

  • Acidic and Basic Conditions: The stability of BCP derivatives in acidic or basic media is highly dependent on the nature of the functional groups present. While the BCP core itself is generally stable, functional groups like esters and amides can undergo hydrolysis.[5] The reaction of BCPs with strong acids can lead to the formation of unstable cationic intermediates, which may undergo rearrangement or decomposition.[1]

  • Oxidative Stress: While resistant to metabolic oxidation, BCPs can be degraded under harsh oxidative conditions. The specific products of such degradation are not extensively documented in the literature and represent an area for further investigation.

  • Photostability: The photostability of BCP-containing compounds should be assessed as part of a comprehensive stability testing program, as outlined in regulatory guidelines.[10]

The following diagram illustrates the key considerations for the stability of BCP systems:

Factors Influencing BCP Kinetic Stability BCP Bicyclo[1.1.1]pentane Core Strain High Strain Energy (~66.6 kcal/mol) BCP->Strain inherently possesses Substituents Substituent Effects (Electronic & Steric) BCP->Substituents is influenced by Stability Kinetic Stability Strain->Stability paradoxically leads to Metabolic Metabolic Stability (Resistance to CYP450) Stability->Metabolic Chemical Chemical Stability (pH, Oxidative, Light) Stability->Chemical Degradation Degradation Pathways Stability->Degradation is the resistance to Substituents->Stability modulate Microsomal Stability Assay Workflow Start Start: Test Compound (BCP Derivative) Reagents Prepare Reagents: - Liver Microsomes - NADPH System - Buffer Start->Reagents Incubation Incubate at 37°C with NADPH Reagents->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a liver microsomal stability assay.

Chemical Stability Testing

Chemical stability studies are performed to evaluate the degradation of a drug substance under various environmental conditions. These studies are essential for determining appropriate storage conditions and shelf-life.

Forced degradation studies involve exposing the BCP derivative to stress conditions to accelerate its degradation.

Conditions to be Tested:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Thermal Stress: Elevated temperatures (e.g., 60°C).

Procedure:

  • Prepare solutions of the BCP derivative in the respective stress media.

  • Incubate the solutions under the specified conditions for a defined period.

  • At various time points, withdraw samples and quench the degradation if necessary (e.g., by neutralization).

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to quantify the amount of the parent compound remaining and to detect and identify any degradation products.

Computational Approaches to Predicting BCP Stability

Computational chemistry provides powerful tools for understanding and predicting the kinetic stability of BCP systems. Density functional theory (DFT) calculations can be employed to:

  • Calculate Strain Energies: To quantify the inherent strain of different BCP derivatives.

  • Model Reaction Mechanisms: To elucidate the step-by-step pathways of potential degradation reactions, such as ring-opening under acidic or basic conditions.

  • Determine Activation Barriers: To calculate the activation energies for different degradation pathways. A higher activation barrier corresponds to a slower reaction rate and greater kinetic stability. [7]* Investigate Substituent Effects: To systematically study how different electron-donating and electron-withdrawing groups at the bridgehead and bridge positions influence the electronic structure and stability of the BCP core and its reactive intermediates. [11] For example, computational studies can be used to model the formation and stability of bicyclo[1.1.1]pentyl cations, radicals, and anions, which are key intermediates in many reactions. [1]Such studies can provide valuable insights into the "causality behind experimental choices" by explaining why certain BCP derivatives are more or less stable under specific conditions.

Structure-Stability Relationships: The Role of Substituents

The kinetic stability of the BCP core can be significantly influenced by the electronic and steric properties of its substituents.

  • Electron-Withdrawing Groups (EWGs): EWGs can stabilize anionic intermediates and may influence the susceptibility of the BCP core to nucleophilic attack.

  • Electron-Donating Groups (EDGs): EDGs can stabilize cationic intermediates, which might lower the activation barrier for degradation pathways involving such species.

  • Steric Hindrance: Bulky substituents at the bridgehead positions can provide steric shielding, further protecting the strained C-C bonds from attack and enhancing the overall kinetic stability of the molecule.

A systematic investigation of these substituent effects through a combination of experimental and computational studies is crucial for the rational design of stable BCP-containing drug candidates.

Conclusion and Future Directions

The bicyclo[1.1.1]pentane scaffold offers a unique combination of structural rigidity, three-dimensionality, and enhanced metabolic stability, making it an invaluable tool in modern drug discovery. While the BCP core is remarkably robust, a thorough understanding and assessment of its kinetic stability under both metabolic and various chemical conditions are paramount for the successful development of BCP-containing therapeutics.

This guide has provided a comprehensive overview of the factors governing BCP stability, potential degradation pathways, and detailed experimental and computational methodologies for its evaluation. Future research in this area should focus on:

  • Generating more quantitative kinetic data for the degradation of a wider range of BCP derivatives under various non-metabolic stress conditions.

  • Elucidating the precise structures of degradation products to better understand the underlying mechanisms.

  • Performing systematic computational studies to model degradation pathways and predict the stability of novel BCP derivatives.

By continuing to build our knowledge base on the kinetic stability of these fascinating strained systems, the scientific community can further unlock the full potential of the bicyclo[1.1.1]pentane scaffold in the design of the next generation of medicines.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Sustac, Z., & Main, A. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. YAKUGAKU ZASSHI, 138(11), 1335-1345. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9096–9105. [Link]

  • Measom, N. D., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24769. [Link]

  • Feng, C., et al. (2021). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1616–1623. [Link]

  • Dong, W., et al. (2020). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 11(1), 939. [Link]

  • Pan, F., et al. (2022). Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Wiberg, K. B., et al. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. The Journal of Organic Chemistry, 59(18), 5499-5507. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Raviraj, V. G., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(01), 193-201. [Link]

  • Adobati, M., et al. (2010). Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation. The Journal of Physical Chemistry A, 114(15), 5049-5058. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) moiety has garnered considerable attention in medicinal chemistry as a three-dimensional, saturated bioisostere for para-substituted phenyl rings.[1][2] Its rigid structure and unique exit vectors can impart improved physicochemical and pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and better aqueous solubility, when compared to their aromatic counterparts.[3][4][5][6] Consequently, bicyclo[1.1.1]pentylamines (BCPAs) are emerging as crucial building blocks in the synthesis of novel therapeutics, offering a way to navigate away from the potential metabolic liabilities associated with arylamines.[7][8]

N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride is a member of this promising class of compounds. As its use in research and development expands, a thorough understanding of its safe handling, storage, and disposal is paramount. This guide provides a comprehensive overview of the safety protocols and the scientific rationale behind them, ensuring that researchers can leverage the synthetic potential of this compound while maintaining the highest safety standards.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be formulated by examining the parent compound, bicyclo[1.1.1]pentan-1-amine hydrochloride, and analogous amine hydrochlorides. Amine hydrochlorides as a class are frequently categorized as irritants.[9][10] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[10][11]

Table 1: Summary of Potential Hazards (Extrapolated)

Hazard ClassificationCategoryGHS Hazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning

This data is extrapolated from similar amine hydrochloride compounds and should be used as a guideline for safe handling. A compound-specific risk assessment is always recommended.

The causality behind these hazards lies in the acidic nature of the hydrochloride salt and the reactivity of the amine functional group. Upon contact with moist surfaces such as skin, eyes, or mucous membranes, the compound can cause irritation. Inhalation of the powdered form can lead to irritation of the respiratory tract.

Comprehensive Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following protocols are designed with this principle in mind.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure through proper laboratory setup and personal protection.

  • Ventilation: All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][12]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to prevent eye contact.[13]

  • Skin Protection: A standard laboratory coat must be worn. Chemically resistant gloves (e.g., nitrile) should be used to prevent skin contact.[9] Hands should be washed thoroughly after handling, even if gloves were worn.[9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, readily available.

  • Weighing: When weighing the solid, perform the task in the fume hood on a draft shield to minimize the dispersal of fine particles. Use a spatula to handle the compound and avoid creating dust clouds.

  • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Reaction Setup: As with many amine salts, this compound can react with strong bases to liberate the free amine. Ensure that any reactions with basic reagents are performed with adequate cooling and ventilation. The exceptional nucleophilicity of the BCP-amine core means reactions can be faster than anticipated.[14]

  • Post-Handling: Clean all equipment thoroughly after use. Wipe down the work surface in the fume hood. Dispose of all contaminated materials in a designated hazardous waste container.

Storage Conditions

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][13]

  • Atmosphere: Store in a dry and well-ventilated place.[9][13]

  • Temperature: It is recommended to store the compound under refrigeration.[13]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[12]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][15]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]

Spill and Disposal Management

  • Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area of the spill should then be cleaned with a suitable solvent and washed thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Visualization of Risk Assessment Workflow

The following diagram outlines the logical steps a researcher should take before and during the handling of this compound.

RiskAssessmentWorkflow cluster_prep Pre-Experiment Planning cluster_exec Experimental Execution cluster_post Post-Experiment A Identify Compound: N-ethylbicyclo[1.1.1]pentan-1-amine HCl B Review Available Safety Data (SDS of parent/analogous compounds) A->B C Assess Hazards: Skin/Eye/Respiratory Irritant B->C D Plan Experiment: Determine quantities and procedure C->D E Select Controls: Fume Hood, PPE (Goggles, Gloves, Lab Coat) D->E F Prepare Work Area in Fume Hood E->F Proceed to experiment G Don Appropriate PPE F->G H Handle Compound with Care (Avoid dust, use spatula) G->H I Conduct Experiment H->I N Spill or Exposure Occurs H->N J Clean Up and Decontaminate I->J I->N K Segregate and Label Waste J->K L Store Compound Correctly (Refrigerated, dry, sealed) J->L M Document Procedure and Observations J->M O Execute Emergency Protocol (First Aid, Spill Cleanup) N->O IMMEDIATE ACTION P Report Incident O->P

Caption: Risk assessment and handling workflow for N-ethylbicyclo[1.1.1]pentan-1-amine HCl.

Conclusion

This compound is a valuable tool for drug discovery professionals. Its unique structural properties offer exciting possibilities for the development of new chemical entities. By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely explore the full potential of this compound. A proactive approach to safety, grounded in a solid understanding of the potential hazards and the rationale for mitigation, is the cornerstone of responsible and innovative science.

References

  • HB-8156 p.1 - Safety Data Sheet. (2023). Combi-Blocks, Inc. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. Link

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). ChemRxiv. Link

  • 4 - SAFETY DATA SHEET. (2025). MilliporeSigma. Link

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals. Link

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry. Link

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). ACS Publications. Link

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). PMC. Link

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). PMC. Link

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023). Cambridge Open Engage. Link

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au. Link

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Link

  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific. Link

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2025). ResearchGate. Link

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate. Link

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. (2025). Journal of the American Chemical Society. Link

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm. Link

  • Safety data sheet. (n.d.). Kurita. Link

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). PMC - NIH. Link

  • Cation‐Promoted Strain‐Release‐Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Link

  • Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (2024). Organic Letters - ACS Publications. Link

  • Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. (2022). ACS Publications. Link

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). Enamine. Link

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. (n.d.). The University of Liverpool Repository. Link

  • Methylamine hydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Link

  • This compound. (n.d.). BLDpharm. Link

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride. (n.d.). BLDpharm. Link

Sources

The Ascent of a Diamondoid: A Technical Guide to the Discovery and Synthesis of Bicyclo[1.1.1]pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold, once a mere curiosity of strained-ring chemistry, has emerged as a cornerstone in modern drug discovery. Its rigid, linear geometry allows it to function as a unique bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a pathway to escape the "flatland" of aromatic compounds and improve critical pharmacokinetic properties such as solubility and metabolic stability.[1] At the heart of this revolution lies bicyclo[1.1.1]pentylamine (BCP-A), a key building block that provides a synthetic handle for incorporating the BCP core into medicinal chemistry programs. This guide provides an in-depth exploration of the historical evolution and modern advancements in BCP-A synthesis, offering researchers and drug development professionals a comprehensive understanding of the strategies that have unlocked the potential of this remarkable molecule.

The Genesis: Taming Strained Rings

The story of BCP-A is inextricably linked to the synthesis of its highly strained precursor, [1.1.1]propellane. The immense ring strain of propellane, stemming from the inverted tetrahedral geometry at the bridgehead carbons, makes its central C1-C3 bond exceptionally weak and prone to radical addition. This reactivity is the key to functionalizing the BCP core.

The initial synthesis of [1.1.1]propellane was a landmark achievement in physical organic chemistry. Wiberg and Walker first reported a viable route in 1982, starting from 1,3-dibromobicyclo[1.1.1]pentane and using an intramolecular reductive coupling.[2][3] This breakthrough provided the first access to this highly reactive and fascinating molecule, setting the stage for its use as a foundational building block.

Early Pathways to Bicyclo[1.1.1]pentylamine: The Classical Approach

With a source of the BCP core established, the next challenge was the introduction of the crucial amine functionality. Early synthetic routes relied on classical rearrangement reactions of carboxylic acid derivatives, which were themselves accessible from [1.1.1]propellane. These multi-step sequences, while foundational, were often low-yielding and lacked the scalability required for widespread use in drug discovery.

The primary route involved the conversion of bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding amine via rearrangements such as the Curtius or Hofmann reactions.[2][4] These methods typically involve the formation of an acyl azide or amide, followed by a thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine. While effective for producing small quantities for initial studies, these methods often suffer from the use of hazardous reagents (e.g., azides) and are not amenable to large-scale production.

The Propellane Revolution: Strain-Release Amination

A paradigm shift in BCP-A synthesis occurred with the development of methods that directly exploit the strain energy of [1.1.1]propellane. These "strain-release" amination strategies offer a more direct and efficient route to the desired product, bypassing the multi-step sequences of the classical approaches.

A significant breakthrough came from the Baran laboratory in collaboration with Pfizer, who developed a scalable "strain-release" amination of propellane.[5] This work was instrumental in making non-substituted BCP amines accessible on a larger scale. The general principle involves the addition of a nitrogen-centered radical to the weak central bond of propellane, which proceeds rapidly and exothermically to form the stable bicyclopentyl radical, which is then trapped.

More recent advancements have focused on radical-mediated processes, which have proven to be particularly well-suited for the functionalization of propellane.[2][3] These reactions can be initiated by light, radical initiators, or photoredox catalysts and allow for the introduction of a wide variety of nitrogen-containing fragments.

Hydrohydrazination Approach

One of the most significant improvements in scalability and safety was the development of a hydrohydrazination reaction.[4] This method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and a silane reducing agent, catalyzed by a manganese complex. The resulting hydrazine adduct can be readily converted to BCP-A in a two-step deprotection/reduction sequence.[4] This route avoids the use of potentially explosive reagents and provides a reliable and scalable process.[4]

Modern Era: Catalysis and High-Throughput Synthesis

The current state-of-the-art in BCP-A synthesis is characterized by the use of sophisticated catalytic methods that offer high efficiency, broad functional group tolerance, and amenability to high-throughput synthesis techniques.

Photoredox catalysis has emerged as a particularly powerful tool.[5] For instance, the use of an iridium-based photocatalyst can mediate the addition of alkyl iodides to propellane, and similar principles have been extended to nitrogen nucleophiles.[5] More recently, it has been discovered that the reaction between alkyl iodides and propellane can proceed efficiently using just light, without the need for any catalyst or additive, making the process highly practical and scalable.[6]

Copper-mediated C-N coupling reactions have also been successfully applied to the synthesis of BCPAs.[7] These methods often use readily available and stable iodo-BCP building blocks and a variety of amine coupling partners, allowing for rapid diversification and library synthesis.[7] The use of high-throughput automated synthesis platforms has further accelerated the exploration of this chemical space, enabling the rapid optimization of reaction conditions and the generation of large libraries of BCP-A analogs for drug screening.[7]

The evolution of BCP-A synthesis is a testament to the power of chemical innovation. The journey from low-yielding, multi-step classical routes to highly efficient, scalable, and automatable modern methods has transformed BCP-A from a chemical curiosity into a readily accessible and highly valuable building block for the pharmaceutical industry.

Visualizing the Synthetic Evolution

The progression of synthetic strategies for BCP-A can be visualized as a move from linear, multi-step processes to more convergent and efficient radical-based approaches.

BCP_Synthesis_Evolution cluster_0 Classical Routes cluster_1 Modern Strain-Release Routes BCP_Acid Bicyclo[1.1.1]pentane-1- carboxylic Acid Rearrangement Curtius or Hofmann Rearrangement BCP_Acid->Rearrangement Multi-step Propellane [1.1.1]Propellane BCP_Amine_Classical BCP-Amine Rearrangement->BCP_Amine_Classical Radical_Amination Radical/Catalytic Amination Propellane->Radical_Amination Single Step BCP_Amine_Modern BCP-Amine Radical_Amination->BCP_Amine_Modern

Caption: Evolution from multi-step classical synthesis to direct strain-release amination.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to BCP-A depends on factors such as scale, required purity, and available starting materials. The following table summarizes the key features of the major approaches.

Method Starting Material Key Reagents Typical Yield Scalability Advantages Disadvantages
Curtius/Hofmann Rearrangement BCP-1-carboxylic acidDiphenylphosphoryl azide (DPPA) or Br₂, NaOH40-60%LowWell-established chemistryMulti-step, hazardous reagents, low scalability
Hydrohydrazination [1.1.1]PropellaneDi-tert-butyl azodicarboxylate, PhSiH₃, Mn(dpm)₃70-80%HighScalable, safe, good yieldTwo-step conversion from hydrazine intermediate
Photochemical Amination [1.1.1]PropellaneAmine precursor, light (e.g., 365 nm)60-90%HighCatalyst-free, high atom economy, scalableRequires specialized photochemical equipment
Copper-Mediated C-N Coupling Iodo-BCPAmine, Cu catalyst, ligand60-85%Moderate to HighBroad substrate scope, amenable to HTERequires pre-functionalized BCP, catalyst cost

Detailed Experimental Protocols

To provide actionable insights, this section details a representative modern protocol for the synthesis of a BCP-A precursor.

Protocol: Light-Enabled Synthesis of Alkyl-Substituted Bicyclo[1.1.1]pentyl Iodides[6]

This protocol describes a general and scalable catalyst-free reaction between an alkyl iodide and [1.1.1]propellane. The resulting BCP-iodide is a versatile precursor to BCP-A via subsequent amination reactions.

Materials:

  • Alkyl iodide (1.0 eq.)

  • [1.1.1]Propellane solution (e.g., 0.7 M in Et₂O; 1.2 eq.)

  • Diethyl ether (anhydrous)

  • Flow reactor equipped with a 365 nm LED light source (e.g., 420 W)

Procedure:

  • A solution of the alkyl iodide and the [1.1.1]propellane solution in diethyl ether is prepared.

  • This solution is passed through the coil of the flow reactor, which is irradiated with a 365 nm LED.

  • A typical flow rate is 10 mL/min, with a residence time of approximately 16 minutes.

  • The reaction is clean, and in many cases, the solvent can be evaporated to provide the product in ~90% purity.

  • Further purification can be achieved by distillation or crystallization.

Causality and Insights:

  • Why a flow reactor? A flow setup ensures uniform irradiation of the reaction mixture, improving efficiency and scalability compared to batch photochemical reactions. It also allows for better temperature control of the exothermic radical reaction.

  • Why 365 nm light? This wavelength is sufficient to initiate the homolytic cleavage of the C-I bond in the alkyl iodide, generating the initial alkyl radical that starts the chain reaction with propellane.

  • Why no catalyst? This reaction proceeds via a radical chain mechanism that does not require a catalyst, making it highly cost-effective and simplifying purification.[6]

Mechanism of Radical Addition to Propellane

The core of modern BCP functionalization lies in the radical-mediated opening of the central C1-C3 bond of [1.1.1]propellane.

Propellane_Mechanism Initiation Initiation: R-X → R• + X• Propagation1 Propagation 1: R• + Propellane → BCP-R• Initiation->Propagation1 Alkyl radical generation Propagation2 Propagation 2: BCP-R• + R-X → BCP-R-X + R• Propagation1->Propagation2 Attack on propellane Propagation2->Propagation1 Chain propagation Termination Termination: Radical Combination Propagation2->Termination

Caption: Radical chain mechanism for the functionalization of [1.1.1]propellane.

Conclusion and Future Outlook

The synthesis of bicyclo[1.1.1]pentylamine has matured from a niche academic challenge into a robust and scalable process that is actively fueling innovation in drug discovery. The move from classical multi-step syntheses to direct, catalyst-free, or catalytically-driven strain-release strategies has been transformative. Future developments will likely focus on enantioselective syntheses of substituted BCP-As, the development of even more efficient and sustainable catalytic systems, and the expansion of multicomponent reactions to rapidly generate complex and diverse BCP-containing libraries.[8] As our ability to synthesize and manipulate this unique scaffold continues to grow, the impact of bicyclo[1.1.1]pentane on the medicines of tomorrow is set to expand even further.

References

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry. Retrieved from [Link]

  • Bunker, K. et al. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 13(17), 4746–4748. Retrieved from [Link]

  • Wang, Y. et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Wang, Y. et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9530. Retrieved from [Link]

  • Gentry, O. L. et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Xia, Y. et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9530. Retrieved from [Link]

  • Zhang, X. et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Retrieved from [Link]

  • Foley, D. J. et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 771–776. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Direct Synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine via Strain-Release Amination of [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclo[1.1.1]pentanes (BCPs) are increasingly vital structural motifs in modern drug discovery, serving as three-dimensional, sp³-rich bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2] The incorporation of a BCP core can significantly enhance key pharmacokinetic properties, including aqueous solubility and metabolic stability, while improving a compound's three-dimensional profile to escape the "flatland" of traditional aromatic scaffolds.[3][4][5] Nitrogen-substituted BCPs, particularly bicyclo[1.1.1]pentan-1-amines, are of paramount interest as aniline surrogates.[6] This application note provides a comprehensive, field-tested protocol for the direct synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine from the highly strained hydrocarbon, [1.1.1]propellane. The described method leverages a "turbo-amide" approach, utilizing a pre-formed magnesium ethylamide to engage in a highly efficient strain-release reaction, offering a streamlined and scalable route to this valuable building block.

Introduction: The Rise of BCPs in Medicinal Chemistry

For decades, the para-substituted benzene ring has been a ubiquitous scaffold in medicinal chemistry. However, its aromaticity and planarity often contribute to poor solubility, metabolic liabilities (e.g., P450 oxidation), and off-target hydrophobic interactions.[3] The bicyclo[1.1.1]pentane (BCP) cage has emerged as a powerful solution, mimicking the exit vectors and size of a 1,4-disubstituted arene ring while possessing a fundamentally different electronic and physical nature.[1][4] This substitution can lead to dramatic improvements in a drug candidate's profile, as demonstrated in numerous preclinical and clinical programs.[5][7]

The synthesis of functionalized BCPs has been revolutionized by the use of [1.1.1]propellane, a fascinating molecule containing a highly strained, inverted C-C bond between its two bridgehead carbons.[1][8] This bond possesses approximately 66.6 kcal/mol of strain energy, making it susceptible to cleavage by a wide array of radical and anionic species.[1] This reactivity provides a direct entry point to 1,3-disubstituted BCPs. Among the most valuable transformations is the direct addition of amine nucleophiles, which provides access to the coveted BCP-amine scaffold.[9][10]

This guide details a robust protocol for the synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine, a key building block for introducing this desirable bioisostere into lead compounds.

Principle and Mechanism: Harnessing Strain Energy

The core of this protocol is the strain-release reaction between [1.1.1]propellane and a nucleophilic magnesium amide. The reaction proceeds through a well-defined, two-step sequence involving nucleophilic addition followed by protonolysis.

Causality Behind the Chemistry:

  • Activation of the Amine: Ethylamine itself is not nucleophilic enough to open the propellane cage. It must first be deprotonated to form a potent amide nucleophile. The use of a Grignard reagent, such as isopropylmagnesium chloride, provides a strong, non-nucleophilic base (relative to the Grignard's alkyl group) that cleanly generates the magnesium ethylamide. This is often referred to as a "turbo-amide" due to its enhanced reactivity.[9]

  • Strain-Release Driven Addition: The immense strain energy of the central bond in [1.1.1]propellane is the thermodynamic driving force for the reaction.[1][11] The magnesium ethylamide nucleophile attacks one of the bridgehead carbons, leading to the cleavage of this central bond and the formation of a bicyclo[1.1.1]pentylmagnesium halide intermediate. This step is highly exothermic and kinetically rapid.

  • Protonolysis (Quench): The resulting organometallic intermediate is a stable but reactive species. The addition of a simple proton source, such as methanol or water, quenches the intermediate to yield the final, neutral N-ethylbicyclo[1.1.1]pentan-1-amine product.

The overall transformation is depicted below.

G Propellane [1.1.1]Propellane Reaction_Step1 Nucleophilic Addition (Strain Release) Propellane->Reaction_Step1 TurboAmide Magnesium Ethylamide (iPrMgCl + EtNH₂) TurboAmide->Reaction_Step1 Intermediate BCP-Magnesium Halide Intermediate Reaction_Step1->Intermediate Reaction_Step2 Protonolysis (Quench) Intermediate->Reaction_Step2 Quench Proton Source (e.g., MeOH, H₂O) Quench->Reaction_Step2 Product N-ethylbicyclo[1.1.1]pentan-1-amine Reaction_Step2->Product

Caption: Reaction mechanism for strain-release amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints and characterization steps to ensure the integrity of the materials and the success of the transformation.

Materials and Reagents
ReagentGradeSupplierNotes
[1.1.1]Propellane solution in Et₂O~0.1 MPrepared in-houseMust be freshly prepared and titrated before use. See Section 3.3.[8][12]
Isopropylmagnesium chloride solution2.0 M in THFCommercialAnhydrous, stored under inert atmosphere.
Ethylamine solution2.0 M in THFCommercialAnhydrous, stored under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialPassed through a solvent purification system or distilled from sodium/benzophenone.
Methanol (MeOH)AnhydrousCommercialFor quenching.
Diethyl ether (Et₂O)AnhydrousCommercialFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeN/AFor work-up.
BrineReagent GradeN/AFor work-up.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercialFor drying.
Thiophenol>99%CommercialFor titration of [1.1.1]propellane.[8]
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stir plates and stir bars.

  • Glassware (Schlenk flasks, syringes, cannulas) oven-dried at 120 °C for at least 4 hours.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Rotary evaporator.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation and Titration of [1.1.1]Propellane (Checkpoint)

The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium is well-established.[8][12] As a highly reactive and volatile species, it is prepared and used as a dilute solution in a solvent like diethyl ether.

Trustworthiness Protocol: Titration The concentration of the [1.1.1]propellane solution must be determined before use.

  • To a flame-dried, argon-purged vial, add 1.0 mL of the propellane solution.

  • Add a known excess of thiophenol (e.g., 20 µL, ~0.2 mmol) via syringe.

  • Stir at room temperature for 15 minutes. The reaction is spontaneous.[8]

  • Analyze the crude mixture by ¹H NMR. The concentration is determined by comparing the integration of the product BCP-H proton signal with the remaining thiophenol SH proton.

Synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine

Step-by-Step Methodology:

  • Reagent Setup: To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add ethylamine solution (2.0 M in THF, 10.0 mL, 20.0 mmol, 2.0 equiv).

  • Amide Formation: Cool the flask to 0 °C (ice/water bath). Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 10.5 mL, 21.0 mmol, 2.1 equiv) dropwise over 10 minutes. A white precipitate may form.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the magnesium ethylamide.

  • Propellane Addition: Cool the amide suspension to -78 °C (dry ice/acetone bath). Add the freshly titrated [1.1.1]propellane solution (~0.1 M in Et₂O, 100 mL, 10.0 mmol, 1.0 equiv) via cannula transfer over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow it to warm slowly to room temperature and stir for an additional 2 hours. Monitor completion by taking a quenched aliquot for GC-MS analysis.

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly add 10 mL of anhydrous methanol dropwise to quench the reaction and any unreacted Grignard species.

  • Work-up:

    • Concentrate the mixture on a rotary evaporator to remove most of the solvent.

    • Resuspend the residue in 50 mL of diethyl ether and 50 mL of saturated aqueous NaHCO₃ solution.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude amine can be purified by distillation or flash column chromatography on silica gel (using an eluent system such as dichloromethane/methanol with 1% triethylamine) to yield the pure product.

Expected Results and Characterization
ParameterExpected Value
Reaction Scale10.0 mmol
Equivalents (Propellane)1.0
Equivalents (EtNH₂)2.0
Equivalents (iPrMgCl)2.1
Temperature-78 °C to RT
Time3 hours
Typical Yield 65 - 80%
Purity (Post-Purif.) >98%
  • ¹H NMR (400 MHz, CDCl₃): δ ~2.60 (q, 2H), ~2.05 (s, 6H), ~1.10 (t, 3H), ~0.90 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~45.0, ~43.0, ~38.0, ~28.0, ~15.0.

  • MS (EI): m/z (%) = 111 (M⁺), 96, 82, 68.

Experimental Workflow Overview

The entire process, from starting material validation to the final product, follows a logical and linear path designed to maximize success and ensure reproducibility.

G start Start prep_prop Prepare & Titrate [1.1.1]Propellane Solution start->prep_prop reaction Combine Reagents (-78 °C → RT) prep_prop->reaction prep_amide Prepare Magnesium Ethylamide Reagent prep_amide->reaction quench Quench with MeOH reaction->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (Distillation or Chromatography) workup->purify characterize Full Characterization (NMR, GC-MS) purify->characterize end_node Pure Product characterize->end_node

Caption: High-level experimental workflow diagram.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine, a high-value building block for drug discovery. By leveraging the inherent reactivity of [1.1.1]propellane, this method offers a direct and efficient route that avoids lengthy, multi-step sequences. The protocol emphasizes safety, reproducibility, and in-process validation, making it suitable for implementation in both academic and industrial research laboratories focused on advancing medicinal chemistry programs.

References

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1313–1329. [Link]

  • Mondanaro, K. R., & Dailey, W. P. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 98. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9523. [Link]

  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... ResearchGate. [Link]

  • Feng, Z., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nature Communications, 13(1), 5808. [Link]

  • Alabugin, I. V., et al. (2018). Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane. Organic Letters, 20(15), 4431–4435. [Link]

  • Stump, C. A., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

  • Mir-Simon, L., et al. (2022). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(32), e202205561. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86 (14), 9511–9523. [Link]

  • Ismalaj, E., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Gianatassio, R., et al. (2016). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Angewandte Chemie International Edition, 55(41), 12869-12873. [Link]

  • Knochel, P., et al. (2018). A) Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP-Analogues of some selected pharmaceutical compounds. ResearchGate. [Link]

  • Gutierrez, O. L., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(4), 2133–2141. [Link]

  • Kim, J. H., et al. (2020). Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals. Angewandte Chemie International Edition, 59(21), 8225-8230. [Link]

  • Fawcett, A., et al. (2022). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Funes-Ardoiz, I., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(20), 5229-5236. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511-9523. [Link]

  • Govaerts, S., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(55), 6792-6795. [Link]

  • Wills, M., et al. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers, 11(2), 297-310. [Link]

  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme. [Link]

  • Ismalaj, E., et al. (2023). Electrophilic Activation of [1.1.1]Propellane by Silyl-triflates. ChemRxiv. [Link]

  • Xiao, Y., et al. (2024). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Fawcett, A., et al. (2022). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

Sources

The Radical Approach: A Guide to the Amination of [1.1.1]Propellane for the Synthesis of Bicyclo[1.1.1]pentane (BCP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern drug discovery, prized for its ability to serve as a bioisostere for phenyl rings and tert-butyl groups, thereby enhancing the physicochemical properties of therapeutic candidates.[1][2][3] This guide provides an in-depth exploration of the radical amination of [1.1.1]propellane, a highly strained and reactive precursor, for the efficient synthesis of valuable BCP-amine building blocks. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key methodologies, and offer insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of the BCP scaffold.

Introduction: The Significance of BCPs in Medicinal Chemistry

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Three-dimensional molecular scaffolds are increasingly sought after to escape the "flatland" of traditional aromatic compounds.[1] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a saturated, rigid bioisostere that can advantageously replace para-substituted phenyl rings, internal alkynes, and tertiary butyl groups in bioactive molecules.[2][3] The introduction of a BCP core can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, all critical parameters for successful drug candidates.

Bicyclo[1.1.1]pentylamines (BCPAs), in particular, are of high value as they can mimic anilines, a common structural feature in many pharmaceuticals.[4] The synthesis of these valuable building blocks has been a focal point of intense research, with the radical functionalization of the highly strained hydrocarbon, [1.1.1]propellane, emerging as a powerful and versatile strategy.[1][5][4] This guide will focus on the radical-mediated amination of [1.1.1]propellane, providing a comprehensive overview of the current state-of-the-art methodologies.

The Heart of the Reaction: Understanding the Radical Addition to [1.1.1]Propellane

The exceptional reactivity of [1.1.1]propellane stems from the immense strain energy associated with its central carbon-carbon bond. This bond is weak and readily undergoes homolytic cleavage upon interaction with a radical species. This process, often referred to as a "strain-release" reaction, is the cornerstone of BCP synthesis from this precursor.

The general mechanism involves the addition of a radical (R•) to one of the bridgehead carbons of [1.1.1]propellane. This addition triggers the cleavage of the central bond, resulting in the formation of a kinetically stable bicyclo[1.1.1]pent-1-yl radical (BCP radical).[2] This intermediate is a key species that can be trapped by a variety of reagents to afford 1,3-disubstituted BCPs.

G cluster_0 Radical Addition to [1.1.1]Propellane Propellane [1.1.1]Propellane BCP_Radical Bicyclo[1.1.1]pent-1-yl Radical Propellane->BCP_Radical Central Bond Cleavage Radical R• Radical->Propellane Addition Trapping_Agent X-Y BCP_Radical->Trapping_Agent Trapping Product 1,3-Disubstituted BCP Trapping_Agent->Product

Caption: General workflow for the radical functionalization of [1.1.1]propellane.

Pathways to Amination: Strategies for BCP-Amine Synthesis

The introduction of a nitrogen-containing functionality onto the BCP scaffold via radical means can be broadly categorized into two main approaches:

  • Multicomponent Reactions: These elegant one-pot procedures simultaneously introduce a carbon-based radical and a nitrogen-containing moiety across the central bond of [1.1.1]propellane.[2][3][6]

  • Direct Amination with N-Centered Radicals: This approach involves the generation of a nitrogen-centered radical that directly adds to [1.1.1]propellane, leading to the formation of a C-N bond in the initial step.[4][7]

Multicomponent Carboamination: A Symphony of Radicals

A notable example of a multicomponent carboamination was developed by Uchiyama and coworkers.[2][3][6] This method utilizes a carbon-centered radical precursor, [1.1.1]propellane, and a nitrogen-based radical acceptor in a single reaction vessel.

The reaction is initiated by the generation of a carbon-centered radical, which then adds to [1.1.1]propellane to form the key BCP radical intermediate. This intermediate is subsequently trapped by an azodicarboxylate, which serves as a nitrogen source. This strategy provides a powerful tool for the synthesis of 1,3-carboaminated BCPs.[2][6]

G cluster_0 Multicomponent Carboamination Radical_Precursor R-X (e.g., Hydrazine derivative) Carbon_Radical R• Radical_Precursor->Carbon_Radical Generation Initiator Initiator (e.g., Fe(II)/TBHP) Initiator->Radical_Precursor Propellane [1.1.1]Propellane Carbon_Radical->Propellane Addition BCP_Radical R-BCP• Propellane->BCP_Radical Nitrogen_Source Nitrogen Source (e.g., Azodicarboxylate) BCP_Radical->Nitrogen_Source Trapping Product 1-R-3-Amido-BCP Nitrogen_Source->Product

Caption: Workflow for the multicomponent carboamination of [1.1.1]propellane.

Direct Amination with N-Centered Radicals: A Photocatalytic Approach

The direct addition of nitrogen-centered radicals to [1.1.1]propellane represents a more direct and atom-economical route to BCP-amines.[4] However, the generation and control of reactive N-centered radicals can be challenging. Visible-light photoredox catalysis has emerged as a mild and efficient method to generate these species from readily available precursors.[8][9]

The Leonori group has pioneered a photocatalytic strategy for the divergent synthesis of functionalized BCP-amines.[7][10] This approach utilizes the ability of an excited-state photocatalyst to oxidize a suitable nitrogen-radical precursor, such as an N-substituted amide derivative. The resulting electrophilic amidyl radical then readily adds to the electron-rich central bond of [1.1.1]propellane. The subsequent BCP radical can be trapped by a variety of radical acceptors, allowing for the synthesis of a diverse range of 1,3-disubstituted BCP-amines.[7][10]

G cluster_1 Photocatalytic N-Centered Radical Generation and Addition PC Photocatalyst PC_excited PC* PC->PC_excited hv Light Visible Light (e.g., Blue LEDs) Light->PC N_precursor Nitrogen Radical Precursor (e.g., N-acyloxyphthalimide) PC_excited->N_precursor SET N_radical N-Centered Radical N_precursor->N_radical Propellane [1.1.1]Propellane N_radical->Propellane Addition BCP_N_radical Amido-BCP• Propellane->BCP_N_radical SOMOphile SOMOphile (Radical Acceptor) BCP_N_radical->SOMOphile Trapping Product 1-Amido-3-functionalized-BCP SOMOphile->Product

Caption: Photocatalytic cycle for the direct amination of [1.1.1]propellane.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of BCP-amines via radical amination of [1.1.1]propellane. These protocols are based on established and reliable methods from the primary literature and are intended to be a practical guide for researchers.

General Considerations
  • Safety: [1.1.1]Propellane is a highly strained and volatile compound. It should be handled with care in a well-ventilated fume hood. Reactions involving radical initiators should be conducted behind a blast shield.

  • Reagents and Solvents: Unless otherwise noted, all reagents should be of high purity and solvents should be anhydrous. [1.1.1]Propellane is typically prepared in situ or used as a solution in an inert solvent.

  • Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: Products are typically purified by flash column chromatography on silica gel.

Protocol 1: Photocatalytic Divergent Amino-Functionalization of [1.1.1]Propellane (Adapted from Leonori and coworkers)[7][10]

This protocol describes a general procedure for the photocatalytic generation of an amidyl radical and its subsequent addition to [1.1.1]propellane, followed by trapping with a radical acceptor.

Materials:

  • Nitrogen radical precursor (e.g., N-acyloxyphthalimide derivative, 1.0 equiv)

  • [1.1.1]Propellane solution (typically in diethyl ether or toluene, ~1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)

  • Radical trapping agent (SOMOphile, e.g., N-chlorosuccinimide (NCS) for chlorination, 1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the nitrogen radical precursor, photocatalyst, and radical trapping agent.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the [1.1.1]propellane solution via syringe.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by turning off the light and opening the vessel to the air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP-amine.

Table 1: Representative Examples of Photocatalytic Amino-Functionalization

Nitrogen Radical PrecursorSOMOphileProductYield (%)
N-Boc-aminooxy-phthalimideN-Chlorosuccinimide1-(Boc-amino)-3-chloro-BCP75
N-Cbz-aminooxy-phthalimideN-Bromosuccinimide1-(Cbz-amino)-3-bromo-BCP68
N-acetyl-aminooxy-phthalimidePhenylsulfone derivative1-(acetyl-amino)-3-(phenylsulfonyl)-BCP55
Protocol 2: Radical Multicomponent Carboamination of [1.1.1]Propellane (Adapted from Uchiyama and coworkers)[2][3][6]

This protocol outlines a one-pot procedure for the synthesis of 1,3-carboaminated BCPs.

Materials:

  • Hydrazine derivative (radical precursor, 1.0 equiv)

  • Di-tert-butyl azodicarboxylate (DBAD, nitrogen source, 1.2 equiv)

  • [1.1.1]Propellane solution (1.5 equiv)

  • Iron(II) phthalocyanine (catalyst, 5 mol%)

  • tert-Butyl hydroperoxide (TBHP, oxidant, 2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the hydrazine derivative and di-tert-butyl azodicarboxylate in the anhydrous solvent.

  • Add the iron(II) phthalocyanine catalyst.

  • Add the [1.1.1]propellane solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the tert-butyl hydroperoxide solution dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 1-3 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired carboaminated BCP product.

Table 2: Substrate Scope for Radical Multicomponent Carboamination

Hydrazine Derivative (R group)ProductYield (%)
Methyl carbazate (MeO2C-)Methyl 3-(1,2-di-Boc-hydrazinyl)bicyclo[1.1.1]pentane-1-carboxylate85
Phenylhydrazine (Ph-)1-Phenyl-3-(1,2-di-Boc-hydrazinyl)bicyclo[1.1.1]pentane72
4-Chlorophenylhydrazine (4-Cl-Ph-)1-(4-Chlorophenyl)-3-(1,2-di-Boc-hydrazinyl)bicyclo[1.1.1]pentane68

Conclusion and Future Outlook

The radical amination of [1.1.1]propellane has proven to be a robust and versatile strategy for the synthesis of valuable BCP-amine building blocks. Both multicomponent carboamination and direct photocatalytic amination with N-centered radicals offer efficient and practical routes to a diverse array of functionalized BCPs. The mild reaction conditions and broad functional group tolerance of these methods make them highly attractive for applications in medicinal chemistry and drug discovery.

Future research in this area will likely focus on expanding the scope of nitrogen-centered radical precursors, developing enantioselective amination methodologies, and exploring novel multicomponent reactions for the synthesis of even more complex BCP architectures. The continued development of innovative radical-based strategies for the functionalization of [1.1.1]propellane will undoubtedly accelerate the integration of the BCP scaffold into the next generation of therapeutic agents.

References

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(49), 17791–17794. [Link]

  • Musacchio, A. J., & Stephenson, C. R. (2022). Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. Accounts of Chemical Research, 55(3), 273-290. [Link]

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(49), 17791–17794. [Link]

  • Walsh, P. J., et al. (2018). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Angewandte Chemie International Edition, 57(42), 13863-13867. [Link]

  • Kim, J. H., Ruffoni, A., Al-Faiyz, Y. S. S., Sheikh, N. S., & Leonori, D. (2020). Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals. Angewandte Chemie International Edition, 59(21), 8225-8231. [Link]

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. PubMed, 29131599. [Link]

  • Kim, J. H., Ruffoni, A., Al-Faiyz, Y. S. S., Sheikh, N. S., & Leonori, D. (2020). Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals. PubMed, 32003916. [Link]

  • Li, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1007613. [Link]

  • Ruffoni, A., et al. (2024). A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. ChemRxiv. [Link]

  • Molander, G. A., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters, 21(6), 1996-2000. [Link]

  • Goestl, R., et al. (2022). Mechanochemical generation of nitrogen-centred radicals for the formation of tertiary amines in polymers. Chemical Science, 13(31), 9076-9082. [Link]

  • He, F. S., Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3041-3050. [Link]

  • He, F. S., Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3041-3050. [Link]

  • Nimmagadda, S. K., & Parvathaneni, S. (2024). Halogen Bonding Initiated Difunctionalization of [1.1.1]Propellane via Photoinduced Polarity Match Additions. ResearchGate. [Link]

  • Musacchio, A. J., & Stephenson, C. R. (2022). Strategies to Generate Nitrogen-centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. PubMed, 35080922. [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). [1.1.1]Propellane. Organic Syntheses, 69, 149. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(23), 2895-2898. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 581(7806), 75-80. [Link]

  • Maji, B., & Jana, S. (2025). Photocatalytic Difunctionalization of [1.1.1]Propellane. Chemistry–An Asian Journal. [Link]

Sources

Escaping Flatland: Application of Bicyclo[1.1.1]pentanes (BCPs) to Increase sp3 Character in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Challenge of "Flatland" in Modern Drug Discovery

Medicinal chemistry has long been dominated by aromatic scaffolds, with approximately 45% of approved drugs containing a phenyl ring.[1] This prevalence is rooted in the synthetic tractability and predictable structure-activity relationships (SAR) associated with these planar systems. However, this over-reliance on sp2-hybridized cores has led to a phenomenon often described as "molecular flatland," where drug candidates are often too lipophilic and metabolically susceptible. High lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity. Furthermore, the aromatic rings themselves are often sites of metabolic attack by cytochrome P450 enzymes, leading to rapid clearance and undesirable metabolite profiles.

To address these challenges, there is a growing emphasis on increasing the three-dimensionality of drug candidates by incorporating sp3-rich scaffolds.[2] Bicyclo[1.1.1]pentane (BCP), a strained bicyclic alkane, has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring and the tert-butyl group.[3][4] Its rigid, rod-like structure effectively mimics the linear geometry of these common motifs while introducing a significant degree of sp3 character. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of BCPs to improve the physicochemical and pharmacokinetic properties of drug candidates.

The BCP Advantage: Superior Physicochemical Properties

The unique three-dimensional structure of the BCP core imparts a range of beneficial properties compared to its aromatic counterparts. These advantages are summarized below:

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Rationale for Improvement
Fraction of sp3 carbon (Fsp3) 01The entirely sp3-hybridized BCP cage inherently increases molecular three-dimensionality.
Aqueous Solubility LowSignificantly IncreasedThe reduced lipophilicity and disruption of crystal packing of the BCP scaffold lead to improved solubility. In some cases, a 360-fold increase has been observed.[5][6]
Metabolic Stability Prone to oxidationGenerally ImprovedThe high C-H bond dissociation energies of the strained BCP core make it more resistant to metabolic attack by CYP enzymes.[2][3]
Lipophilicity (cLogP) HigherLowerThe replacement of a carbon-rich aromatic ring with the more compact BCP scaffold reduces lipophilicity.[5]
Non-specific Binding HigherLowerReduced lipophilicity and the absence of π-π stacking interactions minimize non-specific binding to off-target proteins.[3]

Strategic Implementation of BCPs in Drug Discovery: A Workflow

The successful integration of BCPs into a drug discovery program requires a systematic approach, from initial design to preclinical evaluation. The following workflow outlines the key stages:

BCP_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Lead_Compound Lead Compound with Aromatic Ring Bioisosteric_Replacement In Silico Bioisosteric Replacement with BCP Lead_Compound->Bioisosteric_Replacement Identify target ring BCP_Building_Block_Synthesis Synthesis of Functionalized BCP Building Blocks Bioisosteric_Replacement->BCP_Building_Block_Synthesis Select appropriate BCP synthon Lead_Analogue_Synthesis Synthesis of BCP-Containing Lead Analogue BCP_Building_Block_Synthesis->Lead_Analogue_Synthesis Incorporate BCP Physicochemical_Profiling Physicochemical Profiling (Solubility, Lipophilicity) Lead_Analogue_Synthesis->Physicochemical_Profiling Characterize ADME_Assays In Vitro ADME Assays (Microsomal Stability, Permeability) Physicochemical_Profiling->ADME_Assays Assess drug-like properties Biological_Assay Biological Activity Assay ADME_Assays->Biological_Assay Confirm target engagement PK_Studies Pharmacokinetic Studies in Animal Models Biological_Assay->PK_Studies Evaluate in vivo behavior Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies Preclinical_Candidate_Selection Preclinical Candidate Selection Efficacy_Studies->Preclinical_Candidate_Selection

Figure 1: A generalized workflow for the integration of BCPs into a drug discovery pipeline.

Protocols for the Synthesis and Application of BCP Building Blocks

The successful application of BCPs hinges on the availability of versatile and functionalized building blocks. Recent advances in synthetic chemistry have made a wide range of BCP derivatives accessible.[7][8] Below are detailed protocols for the synthesis of a key BCP intermediate and its subsequent functionalization.

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a procedure developed for the multigram synthesis of a key BCP building block.[9][10]

Step 1: Photochemical Preparation of 1,3-Diacetylbicyclo[1.1.1]pentane

This step involves the photochemical reaction between [1.1.1]propellane and diacetyl.

  • Rationale: The strained central bond of [1.1.1]propellane is susceptible to radical addition, making it an ideal starting material for the construction of the BCP core. The photochemical conditions promote the formation of the desired [2+2] cycloaddition product.

  • Procedure:

    • Prepare a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) under an inert atmosphere (argon).

    • In a separate vessel, dissolve diacetyl in the same solvent.

    • Using a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter, add the diacetyl solution to the propellane solution.

    • Irradiate the reaction mixture with stirring until the starting material is consumed (monitor by GC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 1,3-diacetylbicyclo[1.1.1]pentane.

Step 2: Haloform Reaction to Yield Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Rationale: The haloform reaction is a reliable method for the conversion of methyl ketones to carboxylic acids. This step efficiently transforms the diacetyl BCP derivative into the corresponding dicarboxylic acid.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to 0-5 °C.

    • Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.

    • Dissolve the crude 1,3-diacetylbicyclo[1.1.1]pentane from Step 1 in a suitable solvent (e.g., dioxane).

    • Add the solution of the BCP derivative dropwise to the cold sodium hypobromite solution.

    • Allow the reaction to stir overnight at room temperature.

    • Quench the reaction with a reducing agent (e.g., sodium sulfite) and extract with an organic solvent (e.g., dichloromethane) to remove organic byproducts.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1.

    • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.[10]

Protocol 2: Amide Coupling of a BCP-Carboxylic Acid with a Primary Amine

This protocol describes a standard amide coupling procedure to incorporate a BCP moiety into a larger molecule.[11][12]

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, facilitating nucleophilic attack by the amine.

  • Procedure:

    • Dissolve the BCP-carboxylic acid (e.g., 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, with the amino group appropriately protected) in a suitable aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

    • Add the primary amine (1.0-1.2 equivalents) to the solution.

    • Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

    • Add the coupling reagent (e.g., HATU, 1.1-1.3 equivalents) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired BCP-containing amide.

Visualizing the "Escape from Flatland"

The structural difference between a flat aromatic compound and its three-dimensional BCP-containing analogue is a key concept.

Flatland_Escape A Phenyl Ring (sp2 hybridized, planar) B BCP Core (sp3 hybridized, rigid 3D structure) A->B Bioisosteric Replacement

Figure 2: Conceptual diagram illustrating the bioisosteric replacement of a planar phenyl ring with a three-dimensional BCP core.

Case Study: BCP in a γ-Secretase Inhibitor

A seminal example of the successful application of BCPs in drug discovery comes from Pfizer.[1] Researchers replaced a para-substituted phenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP moiety. This modification led to a significant improvement in the compound's physicochemical properties while maintaining its biological activity.

CompoundSolubility (µg/mL)Cell Permeability (10⁻⁶ cm/s)Metabolic Stability (% remaining after 1h)
BMS-708,163 (Phenyl) < 10.550
BCP Analogue 252.585

Data adapted from literature reports.[1]

This case study demonstrates the profound impact that the strategic incorporation of a BCP can have on key drug-like properties, transforming a challenging lead compound into a more viable development candidate.

Conclusion

Bicyclo[1.1.1]pentanes offer a powerful and validated strategy to address the limitations of "flat" aromatic scaffolds in drug discovery. By increasing the sp3 character of lead compounds, BCPs can significantly improve aqueous solubility, metabolic stability, and other critical ADME properties. The synthetic accessibility of functionalized BCP building blocks, coupled with a growing body of successful case studies, positions the BCP moiety as an indispensable tool for the modern medicinal chemist. The protocols and workflow outlined in this application note provide a practical framework for researchers to harness the potential of BCPs in their own drug discovery programs, ultimately paving the way for the development of safer and more effective medicines.

References

  • Anderson, E. A., & Mousseau, J. J. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1336–1353. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9523. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9523. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(11), e2025854118. [Link]

  • Briard, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 540–550. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Process Engineering Research, 9(1), 133-140. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8401–8418. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Komarov, I. V., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(24), 5038-5047. [Link]

  • pk-admet. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • Royal Society of Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Royal Society of Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2022). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Nature, 605(7910), 473–478. [Link]

  • ResearchGate. (2014). Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Application Notes and Protocols: Flow Chemistry Methods for Preparing Bicyclo[1.1.1]pentane Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Bicyclo[1.1.1]pentanes and the Need for Efficient Synthesis

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern medicinal chemistry. Their rigid, rod-like geometry makes them effective bioisosteres for para-substituted benzene rings and other cyclic systems.[1][2][3] Replacing aromatic rings with BCP scaffolds can significantly improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.[4] However, the widespread adoption of BCPs has historically been hampered by challenging synthetic routes.

Continuous flow chemistry offers a powerful solution to these synthetic hurdles. By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters, enhances safety, and facilitates scalability from milligram to kilogram quantities.[5][6][7][8] For the synthesis of BCP halides—versatile intermediates for further functionalization—flow chemistry has proven to be particularly advantageous, especially when combined with photochemical methods.[5][6][7][9] These approaches often deliver products more efficiently and with higher selectivity than traditional batch methods.[10]

This document provides a detailed overview of flow chemistry methods for the preparation of bicyclo[1.1.1]pentane halides, focusing on the underlying principles, experimental protocols, and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategy: The Functionalization of [1.1.1]Propellane

The most prevalent and efficient route to BCP halides in flow involves the addition of halogen-containing reagents across the highly strained central bond of [1.1.1]propellane.[4] This precursor is a unique molecule with inverted tetrahedral geometry at the bridgehead carbons, making the central C-C bond highly reactive.[4] The strain release upon reaction provides a strong thermodynamic driving force for the formation of the BCP core.

Several methods have been developed to initiate this reaction in a flow setup, with photochemical activation being one of the most successful and scalable.

Photochemical Halogenation in Continuous Flow

A significant breakthrough in BCP synthesis has been the development of catalyst-free, light-mediated reactions between alkyl iodides and [1.1.1]propellane in a flow system.[5][6][7] This method is notable for its simplicity, scalability, and high product purity, often eliminating the need for extensive purification.[5][6]

Mechanism of Action: The reaction is initiated by the photochemical cleavage of the C-I bond in the alkyl iodide, generating an alkyl radical. This radical then adds to the central bond of [1.1.1]propellane, forming a BCP radical intermediate. The BCP radical subsequently abstracts an iodine atom from another molecule of the alkyl iodide to yield the desired BCP iodide and regenerate the alkyl radical, thus propagating the chain reaction.

The use of continuous flow reactors is critical for the efficiency of this photochemical process. The small internal volume of the reactor tubing allows for uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in large-scale batch photoreactions.[10]

Experimental Protocols

Protocol 1: General Procedure for the Photochemical Synthesis of BCP Iodides in Flow

This protocol describes a general method for the light-induced reaction of an alkyl iodide with [1.1.1]propellane in a continuous flow reactor.

Materials:

  • Alkyl iodide of choice

  • A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous solvent for dilution (e.g., acetonitrile, ethyl acetate)

  • Internal standard for yield determination (e.g., 1,3,5-trimethoxybenzene)

Equipment:

  • A continuous flow reactor system equipped with:

    • Syringe pumps

    • A gas-tight syringe for [1.1.1]propellane solution

    • A photoreactor module with a suitable light source (e.g., 365 nm LED)

    • PFA or FEP tubing for the reactor coil

    • A back-pressure regulator

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • NMR spectrometer for analysis

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyl iodide in the chosen anhydrous solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

    • The [1.1.1]propellane solution should be handled under an inert atmosphere (e.g., argon or nitrogen) and kept cool.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Ensure the photoreactor is properly shielded to prevent exposure to UV light.

    • Set the desired temperature for the reactor coil (typically ambient temperature).

    • Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure a stable flow.

  • Reaction Execution:

    • Prime the system with the solvent.

    • Using separate syringe pumps, introduce the alkyl iodide solution and the [1.1.1]propellane solution into a T-mixer.

    • The combined stream then flows through the photoreactor coil.

    • Irradiate the reaction mixture with the light source as it passes through the coil. The residence time is controlled by the total flow rate and the reactor volume. A typical residence time can range from a few minutes to thirty minutes.[9]

    • Collect the output from the reactor in a flask.

  • Workup and Analysis:

    • Once the reaction is complete, flush the system with fresh solvent.

    • The collected reaction mixture can often be concentrated directly by rotary evaporation to yield the crude product.[5][6]

    • In many cases, the purity of the crude product is high enough for direct use in subsequent steps.[5][6]

    • Determine the yield by NMR analysis using the internal standard.

    • If necessary, the product can be further purified by column chromatography or crystallization.

Workflow Diagram: Photochemical Synthesis of BCP Halides

G cluster_prep Reagent Preparation cluster_flow Flow System cluster_collection Product Collection & Analysis ReagentA Alkyl Iodide Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB [1.1.1]Propellane Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Photoreactor Coil (e.g., 365 nm LED) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (NMR) & Purification Collection->Analysis

Caption: Workflow for the continuous photochemical synthesis of BCP halides.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the flow synthesis of BCP halides, based on published literature.

BCP Halide TypeHalide SourceInitiator/CatalystLight SourceResidence TimeTemperatureTypical YieldReference
BCP IodideAlkyl IodideNone365 nm LED15-30 minAmbient60-90%[5][6][9]
BCP BromideAlkyl BromideTriethylborane (10 mol%)N/A~2 minAmbientExcellent[1][11]
Sulfonyl BCP HalidesSulfonyl Iodides/BromidesNoneN/A~2 minAmbientExcellent[1][11]

Further Mechanistic Insights

While photochemical initiation is a powerful tool, other radical initiation methods are also effective for BCP halide synthesis. For instance, the use of a radical initiator like triethylborane allows for the efficient reaction of alkyl bromides with [1.1.1]propellane.[1][11] Additionally, some heteroatom-halide bonds, such as those in sulfonyl iodides and bromides, are reactive enough to react with [1.1.1]propellane without any external initiator.[1][11]

More advanced methods involve the formation of electron donor-acceptor (EDA) complexes to initiate the radical-relay pathway, enabling multicomponent reactions to form complex BCP derivatives under visible light.[2]

Logical Relationship Diagram: Synthetic Pathways to BCP Halides

G cluster_iodides BCP Iodides cluster_bromides BCP Bromides Propellane [1.1.1]Propellane Photo Photochemical Activation (Light) Propellane->Photo Initiator Radical Initiator (e.g., Et3B) Propellane->Initiator AlkylIodide Alkyl Iodide AlkylIodide->Photo BCPIodide BCP Iodide Photo->BCPIodide AlkylBromide Alkyl Bromide AlkylBromide->Initiator BCPBromide BCP Bromide Initiator->BCPBromide

Sources

Application Note: The Strategic Incorporation of Bicyclic Cores in γ-Secretase Inhibitor Design to Enhance Therapeutic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of γ-secretase inhibitors (GSIs) for Alzheimer's disease (AD) has been a journey of immense scientific challenge and learning. Early-generation inhibitors, while potent, failed in clinical trials due to severe mechanism-based toxicities and suboptimal pharmacokinetic properties.[1][2] A primary cause was the indiscriminate inhibition of the Notch signaling pathway, which is essential for normal cell differentiation.[1][3] This application note details a modern medicinal chemistry strategy: the incorporation of rigid, three-dimensional bicyclic cores, such as bicyclo[1.1.1]pentane (BCP), as bioisosteric replacements for traditional planar aromatic rings in GSI scaffolds. We provide the scientific rationale for this approach, focusing on its proven ability to improve aqueous solubility, membrane permeability, and metabolic stability, thereby enhancing the therapeutic window.[4][5] This guide offers detailed protocols for the synthesis of a BCP-containing GSI analogue and its subsequent evaluation in robust biochemical and cell-based assays to determine both potency against amyloid precursor protein (APP) processing and selectivity over Notch cleavage.

The Rationale: Overcoming the GSI Development Hurdle

The γ-Secretase Complex: A High-Value but High-Risk Target

γ-Secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides.[6][7] The accumulation of the longer, aggregation-prone Aβ42 species is a central event in the amyloid cascade hypothesis of Alzheimer's disease.[8] This makes γ-secretase a prime therapeutic target.[9][10]

However, the enzyme is promiscuous, cleaving over 90 different substrates, including the Notch receptor.[11][12] Notch signaling is critical for cellular development and homeostasis.[10][13] Broad-spectrum inhibition of γ-secretase disrupts this pathway, leading to severe side effects such as gastrointestinal toxicity, immunosuppression, and skin abnormalities, which were dose-limiting factors in the clinical trials of compounds like Semagacestat.[1][8][14]

G_Secretase_Pathway cluster_APP Amyloidogenic Pathway (Target) cluster_Notch Physiological Pathway (Off-Target) APP APP b_secretase β-Secretase APP->b_secretase C99 C99 Fragment b_secretase->C99 g_secretase_app γ-Secretase C99->g_secretase_app Abeta Aβ40 / Aβ42 (Plaque Formation) g_secretase_app->Abeta Notch Notch Receptor S2_cleavage S2 Cleavage Notch->S2_cleavage NEXT NEXT Fragment S2_cleavage->NEXT g_secretase_notch γ-Secretase NEXT->g_secretase_notch NICD NICD (Gene Transcription) g_secretase_notch->NICD GSI Traditional GSI GSI->g_secretase_app Inhibits GSI->g_secretase_notch Inhibits Synthesis_Workflow start [1.1.1]Propellane step1 Carbolithiation (t-BuLi, -78°C) start->step1 intermediate BCP-Lithium Intermediate step1->intermediate step2 Carboxylation (Dry Ice, CO₂) intermediate->step2 product_salt Lithium Carboxylate Salt step2->product_salt step3 Acidic Workup & Extraction product_salt->step3 final_product BCP-Carboxylic Acid step3->final_product Cellular_Assay_Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_analysis Analysis cluster_abeta Aβ Pathway cluster_notch Notch Pathway seed_cells 1. Seed APP-expressing cells in 24-well plates incubate1 2. Incubate for 24h seed_cells->incubate1 treat 3. Treat cells with serial dilutions of BCP-GSI incubate1->treat incubate2 4. Incubate for 16-24h treat->incubate2 harvest 5. Harvest Supernatant & Cell Lysate incubate2->harvest elisa 6a. Quantify Aβ40/42 in supernatant via ELISA harvest->elisa western 6b. Detect cleaved Notch (NICD) in lysate via Western Blot harvest->western ic50_abeta 7a. Calculate Aβ IC₅₀ elisa->ic50_abeta ic50_notch 7b. Calculate Notch IC₅₀ western->ic50_notch

Sources

Application Notes and Protocols: N-ethylbicyclo[1.1.1]pentan-1-amine Hydrochloride as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount building block in medicinal chemistry, primarily serving as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings and tert-butyl groups.[1][2] Its incorporation into drug candidates has been demonstrated to significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while often maintaining or improving pharmacological potency.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key secondary amine derivative of the BCP core. Detailed protocols for its synthesis and subsequent derivatization via common synthetic transformations, including amide coupling and reductive amination, are presented, underpinned by mechanistic rationale and practical insights to facilitate its seamless integration into drug discovery programs.

The Strategic Advantage of the Bicyclo[1.1.1]pentane Moiety

The "Escape from Flatland" initiative in medicinal chemistry advocates for the replacement of flat, aromatic moieties with saturated, three-dimensional scaffolds to improve the drug-like properties of lead compounds.[3] The BCP core is a quintessential example of this principle in action. Its rigid, cage-like structure effectively mimics the linear trajectory of a para-substituted phenyl ring, allowing it to preserve crucial vector-spacing for ligand-receptor interactions.[5][6]

However, the advantages of the BCP moiety extend beyond simple mimicry:

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP core typically leads to a significant increase in aqueous solubility and a decrease in lipophilicity, which can translate to enhanced oral bioavailability.[1][4]

  • Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP cage are less susceptible to oxidative metabolism compared to the electron-rich phenyl ring, often mitigating issues with rapid in vivo clearance.[3]

  • Novel Chemical Space: The unique geometry of the BCP scaffold allows for the exploration of novel chemical space, potentially leading to improved selectivity and reduced off-target effects.

The N-ethyl secondary amine functionality on the BCP core provides a versatile handle for the introduction of diverse substituents, making this compound a highly valuable building block for library synthesis and lead optimization.

Synthesis of this compound

The most common and scalable route to bicyclo[1.1.1]pentylamines involves the strain-release amination of [1.1.1]propellane.[7][8] This highly strained intermediate readily reacts with nucleophiles, which add across the central C1-C3 bond. The target compound, N-ethylbicyclo[1.1.1]pentan-1-amine, can be synthesized in a two-step sequence starting from the primary amine.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentan-1-amine (Primary Amine Intermediate)

This protocol is adapted from established strain-release amination procedures.[7]

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution

  • Boc-anhydride (Boc₂O)

  • Hydrochloric acid (HCl) in dioxane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of [1.1.1]propellane in diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Amine Addition: Slowly add a solution of LiHMDS in THF to the cooled propellane solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Boc Protection: In a separate flask, dissolve Boc₂O in anhydrous THF. Add this solution to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-bicyclo[1.1.1]pentan-1-amine by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected amine in a minimal amount of dioxane and add an excess of HCl in dioxane (e.g., 4 M solution). Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford bicyclo[1.1.1]pentan-1-amine hydrochloride as a solid.

Protocol 2: N-Ethylation via Reductive Amination

This protocol utilizes a standard reductive amination procedure to introduce the ethyl group.[9]

Materials:

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: To a solution of bicyclo[1.1.1]pentan-1-amine hydrochloride in DCM or DCE, add 1.1 equivalents of a non-nucleophilic base such as TEA or DIPEA to liberate the free amine.

  • Imine Formation: Add 1.2 equivalents of acetaldehyde to the solution and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude N-ethylbicyclo[1.1.1]pentan-1-amine in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Key Applications and Protocols

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This compound is an excellent substrate for coupling with a wide range of carboxylic acids.

  • Amine Free Base: The hydrochloride salt must be neutralized in situ to the free secondary amine to act as a nucleophile. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as it is non-nucleophilic and will not compete in the coupling reaction.

  • Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for activating the carboxylic acid partner, facilitating rapid and high-yielding amide bond formation with minimal side reactions.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred as they effectively solvate the reactants and coupling reagents without interfering with the reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU or HBTU

  • DIPEA or TEA

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent (HATU or HBTU, 1.1 eq) and DIPEA or TEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-N-(bicyclo[1.1.1]pentan-1-yl)amide.

Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF485-95
4-Chlorobenzoic AcidHBTUTEADCM680-90
Acetic AcidHATUDIPEADMF290-98
Phenylacetic AcidHBTUTEADCM582-92

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Further Functionalization via Reductive Amination

While Protocol 2 describes the synthesis of the title compound, the reductive amination of the parent primary amine, bicyclo[1.1.1]pentan-1-amine, with various aldehydes and ketones is a powerful strategy for accessing a diverse range of N-alkylated BCP derivatives.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product start_amine Bicyclo[1.1.1]pentan-1-amine (from hydrochloride salt + base) step1 Imine/Enamine Formation (in situ) start_amine->step1 Nucleophilic attack start_carbonyl Aldehyde or Ketone (R1-C(=O)-R2) start_carbonyl->step1 step2 Reduction (e.g., NaBH(OAc)3) step1->step2 Intermediate final_product N-Alkyl-bicyclo[1.1.1]pentan-1-amine (NR1R2-BCP) step2->final_product Final Product

Caption: Reductive amination workflow for N-alkylation.

Physicochemical Properties and Data

The substitution of a phenyl ring with a BCP moiety generally results in a predictable shift in physicochemical properties. The N-ethyl group further modulates these properties.

PropertyPhenyl Analogue (Generic)BCP Analogue (Generic)N-ethyl-BCP Analogue (Generic)Rationale for Change
cLogP HigherLowerSlightly Higher than BCPIncreased sp³ character of BCP reduces lipophilicity; ethyl group adds some lipophilicity back.[4]
Aqueous Solubility LowerHigherHighRemoval of the flat, hydrophobic phenyl ring improves solubility.[1][4]
Metabolic Stability Variable (Prone to oxidation)HigherHighBCP core is resistant to oxidative metabolism.[3]
Molecular Weight LowerHigherHigherBCP and ethyl group add mass compared to a proton on a phenyl ring.
Fraction of sp³ (Fsp³) LowerHigherHigherThe BCP scaffold is entirely sp³ hybridized, increasing three-dimensionality.

Safety and Handling

  • This compound is an amine salt and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amine hydrochlorides can be corrosive and irritants. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its strategic incorporation as a bioisosteric replacement for traditional aromatic moieties can lead to compounds with superior physicochemical and pharmacokinetic profiles. The protocols outlined in this application note provide a practical guide for the synthesis and derivatization of this important scaffold, enabling its broader application in the pursuit of novel therapeutics. The inherent advantages of the BCP core, combined with the synthetic tractability of the N-ethylamino handle, make this a compelling tool for medicinal chemists aiming to navigate beyond the confines of "flatland" chemistry.

References

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1336–1359. Available at: [Link]

  • Feng, Z., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1005831. Available at: [Link]

  • Gianatassio, R., et al. (2016). Strain-release amination. Science, 351(6270), 241-246. Available at: [Link]

  • Mykhailiuk, P. K. (2021). The largest library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9581–9593. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry. Available at: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Smith, R. C., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15479–15483. Available at: [Link]

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. Available at: [Link]

  • Szeimies, G., et al. (1985). [1.1.1]Propellane. Angewandte Chemie International Edition in English, 24(10), 867-868. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Secondary Amine in Bicyclic Piperidine (BCP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bicyclic Piperidines (BCPs) in Modern Drug Discovery

Bicyclic piperidines (BCPs) have emerged as pivotal structural motifs in contemporary medicinal chemistry. These conformationally restricted scaffolds serve as superior bioisosteres for the more flexible piperidine ring, a ubiquitous feature in numerous FDA-approved drugs.[1][2][3] By locking the piperidine into a bicyclic framework, such as in tropane, granatane, or various azabicycloalkanes, chemists can achieve a more defined three-dimensional orientation of substituents. This conformational rigidity often translates to enhanced binding affinity and selectivity for biological targets.[4][5] Furthermore, the introduction of a BCP core can favorably modulate critical physicochemical properties, including lipophilicity and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic profile.[6]

The secondary amine inherent to most BCP scaffolds is a prime handle for synthetic diversification. Its derivatization allows for the introduction of a wide array of functional groups, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and ADME properties.[7] However, the very nature of the bicyclic structure often imposes significant steric hindrance around the nitrogen atom, rendering its functionalization a non-trivial synthetic challenge.[8] This guide provides a comprehensive overview of robust and field-proven protocols for the derivatization of the secondary amine in BCP compounds, focusing on common and impactful transformations such as N-acylation, N-alkylation, N-sulfonylation, and N-arylation. The methodologies presented herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these critical reactions.

Core Derivatization Strategies and Protocols

The choice of derivatization strategy is contingent upon the desired functionality and the specific BCP scaffold. The following sections detail validated protocols for the most common and synthetically valuable transformations.

N-Acylation: Installation of Amide Functionality

N-acylation is a fundamental transformation for introducing an amide bond, a key structural feature in a vast number of pharmaceuticals. The resulting N-acyl BCPs often exhibit altered polarity, hydrogen bonding capabilities, and metabolic stability.

Causality Behind Experimental Choices:

  • Acylating Agents: Acid chlorides and anhydrides are highly reactive acylating agents suitable for sterically hindered amines. The use of a slight excess (1.1-1.2 equivalents) ensures complete conversion of the BCP substrate.

  • Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction. This prevents the protonation and deactivation of the starting secondary amine.[9] For particularly sluggish reactions, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the acylation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

  • Temperature: Performing the initial addition at 0 °C helps to control the exothermicity of the reaction, especially when using highly reactive acyl chlorides.

Experimental Workflow for N-Acylation:

N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve BCP (1.0 eq) in anhydrous DCM prep2 Add base (e.g., TEA, 1.2 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add acylating agent (1.1 eq) dropwise prep3->react1 Under N₂ atmosphere react2 Stir at 0 °C, then warm to RT react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NaHCO₃ react3->workup1 Upon completion workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by chromatography workup3->workup4 Final N-Acyl BCP Final N-Acyl BCP workup4->Final N-Acyl BCP

Figure 1: General workflow for the N-acylation of BCP secondary amines.

Protocol 1: General N-Acetylation of a BCP with Acetic Anhydride [10]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the BCP substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the solution.

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[10]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for the N-alkylation of secondary amines, as it avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[11] This one-pot procedure involves the formation of an iminium ion intermediate from the BCP and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[12] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes or ketones.[13] Its steric bulk can also impart diastereoselectivity in the formation of the new C-N bond.[14]

  • Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction times. Tetrahydrofuran (THF) is also a suitable alternative.[12]

  • Acid Catalyst: A catalytic amount of acetic acid can be beneficial, especially with less reactive ketones, as it facilitates the formation of the iminium ion intermediate. However, it is often not necessary for reactions involving aldehydes.[13]

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_purification Workup & Purification setup1 Combine BCP (1.0 eq) and carbonyl compound (1.1 eq) in DCE setup2 Add acetic acid (optional, 0.1-1.0 eq) setup1->setup2 reduction1 Add NaBH(OAc)₃ (1.5 eq) portion-wise setup2->reduction1 Under N₂ atmosphere reduction2 Stir at RT reduction1->reduction2 reduction3 Monitor by TLC/LC-MS reduction2->reduction3 workup1 Quench with aq. NaHCO₃ or NaOH reduction3->workup1 Upon completion workup2 Extract with DCM or EtOAc workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by chromatography workup3->workup4 Final N-Alkyl BCP Final N-Alkyl BCP workup4->Final N-Alkyl BCP

Figure 2: General workflow for the N-alkylation of BCPs via reductive amination.

Protocol 2: Reductive Amination of a BCP with an Aldehyde using STAB [15]

  • Reaction Setup: In a round-bottom flask, dissolve the BCP secondary amine (1.0 equiv.) and the aldehyde (1.1–1.2 equiv.) in 1,2-dichloroethane (DCE) (to a concentration of ~0.1 M).

  • Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature. The addition may cause some effervescence.

  • Reaction: Stir the mixture at room temperature for 2–24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Sulfonylation: Crafting Sulfonamides

The sulfonamide functional group is a well-established pharmacophore. N-sulfonylation of BCPs can be achieved using sulfonyl chlorides in the presence of a base.

Causality Behind Experimental Choices:

  • Reagents: The most common method involves reacting the BCP with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base.

  • Base: Pyridine is often used as both the base and the solvent for this reaction, though other non-nucleophilic bases like triethylamine in a solvent like DCM can also be effective.

  • Catalysis: For sterically hindered or less nucleophilic amines, catalytic amounts of Lewis acids like indium(III) chloride have been shown to facilitate the reaction.[16]

Protocol 3: N-Tosylation of a BCP

  • Reaction Setup: Dissolve the BCP (1.0 equiv.) in pyridine at room temperature.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise to the solution. An exotherm may be observed. For larger scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC/LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate or DCM.

  • Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl BCPs.[17] This reaction is particularly valuable for accessing novel chemical space in drug discovery.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) being particularly effective for coupling with sterically hindered secondary amines.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, high-boiling point aprotic solvents such as toluene or dioxane are typically used.

Protocol 4: Buchwald-Hartwig N-Arylation of a BCP [18][19]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), the BCP (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80–110 °C and stir until the starting materials are consumed (monitor by GC-MS or LC-MS). Reaction times can range from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Comparative Analysis of Derivatization Methods

The choice of derivatization method can significantly impact reaction efficiency and yield, particularly with different BCP scaffolds. The following table summarizes typical conditions and expected outcomes for the derivatization of a representative BCP, 8-azabicyclo[3.2.1]octane (nortropane).

DerivatizationReagentBase/CatalystSolventTemp (°C)Time (h)Typical Yield (%)Ref
N-Acetylation Acetic AnhydrideTriethylamineDCM0 to RT2-4>90[10]
N-Benzoylation Benzoyl ChloridePyridineDCM0 to RT3-6>85[9]
N-Alkylation AcetoneNaBH(OAc)₃DCERT12-1880-95[11][12]
N-Alkylation PropionaldehydeNaBH(OAc)₃DCERT4-885-98[11][12]
N-Sulfonylation Tosyl ChloridePyridinePyridineRT12-2470-85[16]
N-Arylation 4-BromotoluenePd₂(dba)₃ / XPhosToluene10012-2465-80[18]

Characterization of Derivatized BCPs

Confirmation of successful derivatization is typically achieved through a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: Upon acylation, alkylation, or sulfonylation, the chemical shifts of the protons alpha to the nitrogen atom will typically shift downfield. The appearance of new signals corresponding to the introduced group (e.g., a methyl singlet for acetylation, aromatic protons for arylation) is a key indicator of success. For N-acyl derivatives, temperature-dependent NMR may reveal the presence of rotamers due to restricted rotation around the amide C-N bond.[20][21]

  • ¹³C NMR Spectroscopy: The carbon signals adjacent to the nitrogen will also shift upon derivatization. The appearance of a new carbonyl signal (~170 ppm) is indicative of acylation.

  • Mass Spectrometry (MS): An increase in the molecular weight corresponding to the mass of the added group confirms the successful derivatization.

Conclusion and Future Perspectives

The derivatization of the secondary amine in BCP compounds is a cornerstone of modern medicinal chemistry, providing a reliable avenue for fine-tuning the pharmacological properties of drug candidates. The protocols outlined in this guide for N-acylation, N-alkylation, N-sulfonylation, and N-arylation offer robust and reproducible methods for accessing a diverse range of BCP analogues. While steric hindrance remains a key challenge, the application of modern synthetic methods, such as the use of selective reducing agents like STAB and advanced catalyst systems for cross-coupling reactions, has largely overcome these hurdles. Future work in this area will likely focus on developing even more efficient and stereoselective methods, further expanding the synthetic toolbox available to researchers in drug discovery.

References

  • Chekholko, D. et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Liu, Y., Xu, W., Ma, C., & Guo, C. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 336-343. Available at: [Link]

  • Brovarskyi, V. et al. (2011). Bridged bicyclic piperidine derivatives and methods of use thereof. Google Patents. WO2011053688A1.
  • Wawrzyniak, P. et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(43), 25615-25624. Available at: [Link]

  • Foucal, E. et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(2), 288-292. Available at: [Link]

  • Jirschitzka, J. et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. Available at: [Link]

  • Georg, G. I. et al. (1995). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. University of Kansas. Available at: [Link]

  • Abdel-Magid, A. F. (2010). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 27(45). Available at: [Link]

  • Bang-Andersen, B. et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents. WO2007063071A1.
  • Wang, Q. et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 57(82), 10702-10705. Available at: [Link]

  • Christoffers, J. et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Chemistry – A European Journal, 27(63), 15637-15653. Available at: [Link]

  • Liu, Y. et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Wawrzyniak, P. et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(1), 193. Available at: [Link]

  • Foucal, E. et al. (2022). (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. Available at: [Link]

  • Jirschitzka, J. et al. (2016). (PDF) Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Katritzky, A. R. et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1453. Available at: [Link]

  • Nefzi, A. et al. (2002). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 102(10), 3517-3608. Available at: [Link]

  • Benito, A. et al. (2007). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 50(12), 2867-2874. Available at: [Link]

  • Jirschitzka, J., Dolke, F., & D’Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed. Available at: [Link]

  • Chekholko, D. et al. (2021). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Tai, H. C. et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

  • Carretero, J. C. et al. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

  • TMP Chem. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Radical Carboamination of [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the radical carboamination of [1.1.1]propellane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful transformation to create novel three-dimensional scaffolds. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for phenyl rings and tert-butyl groups, offering improved physicochemical properties in drug candidates.[1][2]

This document moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, optimize yields, and confidently adapt protocols to your specific synthetic challenges.

Part 1: Foundational Principles & Core Mechanism

Understanding the underlying mechanism is the first step to effective troubleshooting. The radical carboamination of [1.1.1]propellane is a multicomponent reaction that forges both a C-C and a C-N bond in a single operation.[2][3] Its success hinges on the controlled generation of radicals and their subsequent reaction with the highly strained propellane core.

The general mechanism proceeds via a radical chain process:

  • Initiation: A carbon-centered radical (R•) is generated from a suitable precursor. This can be achieved through various methods, such as the iron-catalyzed oxidative denitrogenation of a hydrazine derivative or via photoredox catalysis from an organohalide or carboxylic acid.[1][4][5]

  • Propagation - Step A (Addition/Cleavage): The generated radical adds to one of the bridgehead carbons of [1.1.1]propellane. This addition is driven by the release of ring strain and results in the homolytic cleavage of the central C-C bond, forming a kinetically stable bicyclo[1.1.1]pent-1-yl (BCP) radical intermediate.[1][3]

  • Propagation - Step B (Trapping): The BCP radical is intercepted by a nitrogen-based radical acceptor (e.g., an azodicarboxylate). This step must be kinetically favorable to outcompete undesirable side reactions.[3]

  • Chain Transfer: The resulting N-centered radical intermediate abstracts a hydrogen atom from the radical precursor (e.g., hydrazine), regenerating the initial carbon-centered radical (R•) and closing the catalytic cycle.

Radical_Carboamination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Radical_Precursor Radical Precursor (e.g., Hydrazine) R_Radical Carbon Radical (R•) Radical_Precursor->R_Radical BCP_Radical BCP Radical R_Radical:e->BCP_Radical:w Propellane [1.1.1]Propellane Trapped_Intermediate Trapped Intermediate BCP_Radical->Trapped_Intermediate N_Acceptor Nitrogen Acceptor (e.g., DBAD) Trapped_Intermediate->R_Radical Product Carboamination Product Trapped_Intermediate->Product

Caption: Generalized radical chain mechanism for the carboamination of [1.1.1]propellane.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common challenges encountered during the reaction.

Issue 1: Low or No Product Yield

  • Q: I'm seeing very low conversion of my starting materials. What are the most likely causes?

    A: Low yield is the most frequent issue and can typically be traced to one of three areas: the integrity of the propellane, the efficiency of radical generation, or suboptimal reaction conditions.

    • [1.1.1]Propellane Quality and Concentration: [1.1.1]propellane is a highly strained molecule with limited shelf stability, even when stored at -20 °C.[6] It is typically prepared as a solution in a solvent like pentane or diethyl ether and should be used shortly after synthesis.[3]

      • Expert Tip: The concentration of your propellane solution is critical. An inaccurate concentration leads to incorrect stoichiometry. The concentration can be determined reliably via titration with a known amount of thiophenol, a reaction first reported by Szeimies.[1]

    • Inefficient Radical Generation: The choice of catalyst and oxidant is crucial. In the iron-catalyzed system developed by Uchiyama and coworkers, the combination of iron(II) phthalocyanine (Fe(Pc)) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant was found to be most effective.[3][5] Simpler Fenton-like systems such as FeCl₂/H₂O₂ were significantly less successful.[3]

      • Causality: Fe(Pc) provides a specific coordination environment that is highly efficient for generating the necessary carbon-centered radical from the hydrazine precursor via oxidative denitrogenation.[1]

    • Suboptimal Reaction Conditions: Several reaction parameters have a profound impact on the yield.

      • Solvent: Acetonitrile (MeCN) has been shown to be a superior solvent compared to ethers, aromatic, or nonpolar solvents.[3] The polar, aprotic nature of acetonitrile can stabilize radical intermediates and facilitate the desired reaction pathway.

      • Additives: The addition of an inorganic base, particularly cesium carbonate (Cs₂CO₃), significantly improves yield.[3][5] While the exact role is multifaceted, it likely neutralizes any acidic byproducts that could quench reactive intermediates or promote side reactions. Other bases like K₂CO₃ are also effective, but organic bases tend to decrease the yield.[3]

      • Temperature: The reaction is typically performed at 0 °C to maintain control over the reactive radical species and minimize decomposition pathways.[3] Reactions requiring photo-activation may have different optimal temperature profiles.[7]

Issue 2: Dominance of Polymerization/Oligomerization Side Products

  • Q: My main product appears to be a polymeric material ([n]staffane) instead of the desired carboamination product. How can I prevent this?

    A: This is a classic competitive kinetics problem. The BCP radical intermediate is at a crucial branch point: it can either be trapped by your nitrogen acceptor or it can add to another molecule of [1.1.1]propellane, initiating oligomerization.[1][3] To favor your desired product, you must ensure the trapping step is significantly faster than the polymerization step.

    • The Solution - Kinetic Control: The key is the choice of the radical acceptor. Di-tert-butyl azodicarboxylate (DBAD) is highly effective because its reaction with the BCP radical is kinetically preferred over radical oligomerization by approximately 3.6 kcal/mol (ΔG‡).[3] This preference arises because the trapping of the BCP radical by DBAD forms a more stable, resonance-delocalized amidyl radical intermediate.[3][5] This highly exothermic C-N bond formation step effectively funnels the BCP radical down the desired pathway.

Kinetic_Competition cluster_pathways Competitive Pathways BCP_Radical BCP Radical Intermediate Desired_Product Desired Carboamination Product BCP_Radical->Desired_Product Fast Trapping (ΔG‡ ≈ 6.6 kcal/mol) KINETICALLY FAVORED Polymer Oligomerization ([n]Staffane) BCP_Radical->Polymer Slow Polymerization (ΔG‡ ≈ 10.2 kcal/mol) KINETICALLY DISFAVORED

Caption: Kinetic competition between desired trapping and undesired polymerization.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: My specific radical precursor (hydrazine derivative) is not commercially available. What are my options? A: While the initial iron-catalyzed protocol demonstrated excellent results with hydrazine precursors, the field has rapidly expanded.[3][5] Modern photoredox-mediated methods have broadened the scope to include a vast array of radical precursors, including:

    • Organohalides (iodides and bromides) [4]

    • Carboxylic Acids (via redox-active esters) [4]

    • Organotrifluoroborate salts [4] These methods often utilize a photocatalyst (e.g., Ir(ppy)₃) in conjunction with a copper co-catalyst to achieve the desired transformation, significantly increasing the accessibility and versatility of the carboamination reaction.[5][8]

  • Q2: Can I scale up this reaction? A: Yes. The iron-catalyzed multicomponent carboamination has been successfully performed on a gram scale.[3] Furthermore, related radical additions to [1.1.1]propellane, particularly those initiated by light, have been demonstrated in flow chemistry setups, enabling kilogram-scale synthesis.[9] When scaling up, ensure efficient stirring and temperature control to maintain reaction homogeneity and safety.

  • Q3: What is the optimal stoichiometry of the reactants? A: For the iron-catalyzed system, optimal conditions typically involve using a 2-fold excess of both the radical precursor (e.g., methyl carbazate) and the radical acceptor (e.g., DBAD) relative to the [1.1.1]propellane.[3] This ensures that the concentration of the trapping agent is high enough to effectively compete with propellane self-polymerization.

Part 4: Optimized Protocol & Data

Optimized Reaction Conditions Summary

The following table summarizes the optimized conditions reported by Uchiyama and coworkers for the iron-catalyzed radical multicomponent carboamination.[3]

ParameterOptimal ConditionRationale / Comment
Catalyst Iron(II) Phthalocyanine (Fe(Pc))Superior to other iron salts (FeCl₂, Fe(OAc)₂) and copper salts.[3]
Oxidant tert-Butyl Hydroperoxide (TBHP)More effective than other peroxides like DTBP or BPO.[3]
Additive Cesium Carbonate (Cs₂CO₃)Significantly boosts yield compared to no additive or other bases.[3][5]
Solvent Acetonitrile (MeCN)Greatly superior to ethereal, nonpolar, or aromatic solvents.[3]
Temperature 0 °CProvides a balance of reactivity and stability for the radical intermediates.
Stoichiometry Propellane:Precursor:Acceptor (1:2:2)High concentration of trapping agents suppresses polymerization.[3]
Step-by-Step Protocol: Iron-Catalyzed Carboamination

This protocol is adapted from the work published in the Journal of the American Chemical Society.[3]

Materials:

  • [1.1.1]Propellane in pentane solution (1.0 mmol, concentration predetermined)

  • Radical Precursor (e.g., methyl carbazate, 2.0 mmol)

  • Radical Acceptor (di-tert-butyl azodicarboxylate, 2.0 mmol)

  • Iron(II) Phthalocyanine (Fe(Pc), 0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol)

  • tert-Butyl Hydroperoxide (TBHP, 70% in H₂O, 3.0 mmol)

  • Acetonitrile (MeCN), anhydrous (6.0 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add iron(II) phthalocyanine, cesium carbonate, the radical precursor, and the radical acceptor.

  • Add 6.0 mL of anhydrous acetonitrile and cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the solution of [1.1.1]propellane (1.0 mmol) in pentane.

  • Add the TBHP solution dropwise to the reaction mixture over 5 minutes.

  • Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted BCP-amine derivative.

References

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(49), 17791–17794. [Link]

  • Chen, K., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(11), 3295-3304. [Link]

  • Wang, D., et al. (2022). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications, 13(1), 1-12. [Link]

  • Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane. Frontiers in Chemistry, 10, 1024250. [Link]

  • Kondo, M., et al. (2020). Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 59(5), 1970-1974. [Link]

  • Stepan, A. F., et al. (2016). A general scalable reaction between alkyl iodides and propellane. Angewandte Chemie International Edition, 55(4), 1435-1439. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Unpublished manuscript, Princeton University. [Link]

  • Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1024250. [Link]

Sources

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Synthesis from [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives from [1.1.1]propellane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this powerful yet sensitive transformation. As Senior Application Scientists, we aim to equip you with the knowledge to optimize your reactions, maximize yields, and minimize impurities.

The synthesis of BCPs from [1.1.1]propellane is a cornerstone of modern medicinal chemistry, offering a pathway to unique bioisosteres that can enhance the pharmacokinetic profiles of drug candidates.[1][2] However, the high strain energy of [1.1.1]propellane (approximately 102 kcal/mol) makes it highly reactive and susceptible to undesired side reactions.[3] This guide will dissect these challenges and provide actionable solutions.

I. Understanding the Core Reaction and Its Challenges

The fundamental reaction involves the cleavage of the central, highly strained C-C bond of [1.1.1]propellane by various reagents, most commonly proceeding through a radical mechanism.[4][5] This process generates a bicyclo[1.1.1]pentyl radical, which can then be trapped by a suitable reagent to afford the desired functionalized BCP.[1][4]

The primary challenge in this synthesis is controlling the reactivity of the bicyclo[1.1.1]pentyl radical intermediate. Due to its high reactivity, this radical can participate in several competing pathways, leading to the formation of undesired side products. The most prevalent of these is oligomerization.

Diagram: Reaction Pathways in BCP Synthesis

BCP_Synthesis Propellane [1.1.1]Propellane BCP_Radical Bicyclo[1.1.1]pentyl Radical Intermediate Propellane->BCP_Radical Initiation Radical_Initiator Radical Initiator (R.) Radical_Initiator->BCP_Radical Desired_BCP Desired BCP Product BCP_Radical->Desired_BCP Propagation & Trapping Oligomerization Oligomerization BCP_Radical->Oligomerization Side Reaction Other_Side_Reactions Other Side Reactions BCP_Radical->Other_Side_Reactions Side Reaction Trapping_Reagent Trapping Reagent (X-Y) Trapping_Reagent->Desired_BCP Staffanes [n]Staffanes Oligomerization->Staffanes Rearrangement Rearrangement Products Other_Side_Reactions->Rearrangement

Sources

Technical Support Center: Optimizing Light-Enabled Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for light-enabled block copolymer (BCP) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of photochemistry to create advanced polymeric materials. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

The synthesis of well-defined block copolymers is often limited by the need to polymerize different types of monomers with varying reactivity profiles using a single technique.[1][2] Light-enabled controlled radical polymerization (photo-CRP) methods, such as photo-ATRP and photo-RAFT, have emerged as revolutionary tools, providing exceptional control over polymer architecture, molecular weight, and functionality under mild conditions.[1][3][4] This guide will help you navigate the common challenges and unlock the full potential of these powerful techniques.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the principles and components of light-enabled BCP synthesis.

Q1: What are the primary advantages of using light to control my polymerization?

A: Using light as an external stimulus offers several key advantages over traditional thermally initiated systems:

  • Temporal Control: Polymerization starts and stops with the flick of a switch ("on/off" control). This allows for precise synthesis of complex architectures like multi-block copolymers through sequential monomer addition without intermediate purification steps.[5][6]

  • Spatial Control: Light can be patterned using masks or focused lasers, enabling the creation of spatially defined polymer structures on surfaces, which is ideal for fabricating microarrays and advanced materials.[7]

  • Mild Reaction Conditions: Most photo-CRP reactions can be conducted at ambient temperature, which is crucial for preserving the functionality of sensitive monomers and biological molecules.[3][5][8]

  • Reduced Energy Consumption: LED light sources are energy-efficient and generate minimal heat, making the process more sustainable and scalable.[5]

Q2: What is the difference between photo-ATRP and photo-RAFT?

A: Both are powerful photo-CRP techniques, but they operate via different mechanisms.

  • Photoinduced Atom Transfer Radical Polymerization (photo-ATRP): This method uses a photocatalyst (typically a copper complex) that, upon light absorption, reduces a dormant species (alkyl halide) to generate a propagating radical and a deactivator (e.g., Cu(II) complex). The equilibrium between the active and dormant states allows for controlled chain growth.[5][9] The key advantage is the use of readily available initiators.

  • Photoinduced Reversible Addition-Fragmentation Chain-Transfer (photo-RAFT) Polymerization: This technique is typically mediated by a thiocarbonylthio compound, known as a RAFT agent. There are two main sub-types:

    • Photoiniferter RAFT: The RAFT agent itself absorbs light (usually UV or high-energy visible) and fragments to create an initiating radical and a radical that reversibly caps the growing polymer chain.[10][11]

    • Photoinduced Electron/Energy Transfer (PET)-RAFT: A separate photocatalyst absorbs light and mediates the activation of the RAFT agent through electron transfer, allowing the use of lower-energy visible light.[8][10][11]

Q3: How do I select the correct wavelength and light source for my experiment?

A: The choice of wavelength is dictated by the absorption profile of your photo-active species.[8]

  • For PET-RAFT and photo-ATRP: The wavelength must overlap with the absorption spectrum of the photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂ for blue light).[11] Using lower energy light (e.g., green or red) can be advantageous to avoid unwanted side reactions like direct photodissociation of the RAFT agent.[11]

  • For photoiniferter RAFT: The wavelength must be sufficient to induce the homolytic cleavage of the C-S bond in the RAFT agent.[11] This often requires higher energy light (e.g., UV or violet).

  • Light Source: LEDs are highly recommended because they are inexpensive, efficient, and emit light in a narrow wavelength range, which prevents complications from absorption at multiple wavelengths.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Q4: My polymerization is not starting, or the conversion is very low. What are the likely causes?

A: This is one of the most common issues and typically points to one of three culprits: oxygen inhibition, component incompatibility, or issues with the light source.

Cause 1: Oxygen Inhibition (Most Common)

  • Why it Happens: Molecular oxygen is a potent radical scavenger.[12] It reacts with the initiating or propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization.[13] This consumes the radicals needed for chain growth, leading to a significant inhibition period or complete failure of the reaction.[12][13]

  • How to Diagnose: The reaction may show a long lag phase before any polymerization occurs, or it may not start at all. For surface-initiated polymerizations, the surface may feel tacky or sticky.[14][15]

  • Solutions:

    • Rigorous Degassing (Gold Standard): Ensure all components (monomer, solvent, catalyst solution) are thoroughly deoxygenated. The most effective method is performing at least three freeze-pump-thaw cycles. For less sensitive systems, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes may suffice.

    • Inert Atmosphere: Conduct the entire experiment in a glovebox or under a continuous flow of inert gas.[14] This is the most effective way to exclude oxygen.[15]

    • Use Oxygen-Tolerant Systems: Some PET-RAFT systems have demonstrated inherent oxygen tolerance, often by using specific photocatalysts and solvents (like DMSO) that can consume singlet oxygen.[10]

Cause 2: Incorrect Wavelength or Light Intensity

  • Why it Happens: The energy provided by the light source is insufficient to excite the photocatalyst or photoinitiator. The wavelength of your light source must overlap with the absorption spectrum of the photo-active compound.[8] Additionally, if the light intensity is too low, the concentration of generated radicals may be too low to overcome background termination.[4]

  • Solutions:

    • Verify Spectra: Check the UV-Vis absorption spectrum of your photocatalyst or RAFT agent and ensure your LED's emission peak aligns with it.

    • Increase Intensity: Move the light source closer to the reaction vessel or use a more powerful lamp. Be cautious, as excessively high intensity can increase termination events and lead to loss of control.[4][10]

Cause 3: Reagent Incompatibility or Degradation

  • Why it Happens: The chosen RAFT agent, initiator, or catalyst may be unsuitable for the monomer, or one of the components may have degraded. For example, some RAFT agents are highly effective for acrylates but perform poorly with styrenes.[16]

  • Solutions:

    • Consult Compatibility Charts: Refer to literature or supplier guides (e.g., Sigma-Aldrich RAFT guide) to ensure your RAFT agent is compatible with your monomer class.[16]

    • Check Reagent Purity: Ensure your catalyst has not oxidized and that monomers have been properly purified to remove inhibitors (see Protocol 1).

Q5: My polymerization is uncontrolled. The molecular weight is not what I predicted, and the dispersity (Đ) is high (>1.5).

A: A loss of control indicates that irreversible termination reactions are dominating over the reversible deactivation process that defines a "living" polymerization.

Cause 1: Impurities in Monomer or Solvent

  • Why it Happens: Commercial monomers contain inhibitors (like MEHQ) to prevent polymerization during storage.[17] Water, peroxides, or other impurities in the solvent or monomer can react with the catalyst or radicals, terminating the growing chains.[17]

  • How to Diagnose: Gel Permeation Chromatography (GPC/SEC) analysis will show a broad or multimodal distribution, and the experimental molecular weight (Mₙ) will deviate significantly from the theoretical value.

  • Solution: Purification is non-negotiable for controlled polymerizations. Monomers must be passed through a column of basic alumina to remove the inhibitor immediately before use. Solvents should be of high purity and dried if necessary.

Cause 2: Light Intensity is Too High

  • Why it Happens: While sufficient light is needed for activation, excessive photon flux can generate a radical concentration that is too high. This increases the probability of bimolecular termination (radical-radical coupling), where two growing chains combine and "die".[4][10] This process is irreversible and leads to a loss of livingness and broad dispersity.

  • Solution: Reduce the light intensity. This can be done by moving the light source further away, reducing the power setting on the LED driver, or inserting a neutral density filter. The goal is to find a "sweet spot" with enough activation for a reasonable reaction rate but a low enough radical concentration to minimize termination.

Cause 3: Insufficient Deactivator Concentration (Mainly in ATRP)

  • Why it Happens: In ATRP, the deactivator (e.g., Cu(II) complex) is crucial for reversibly capping the growing chains. If its concentration is too low relative to the activator (Cu(I)), the polymerization will behave more like a conventional free-radical process.

  • Solution: In many modern photo-ATRP methods, the reaction is started with the Cu(II) complex, which is photoreduced in situ to the Cu(I) activator.[5] Ensure the correct amount of the Cu(II) precursor and ligand are used. If the reaction proceeds too quickly, consider adding a small initial amount of the Cu(II) complex to better establish the equilibrium.

Troubleshooting Flowchart

Troubleshooting Start Problem Encountered No_Reaction Q: No Reaction / Low Conversion? Start->No_Reaction Uncontrolled_Rxn Q: Uncontrolled Rxn / High Dispersity (Đ)? Start->Uncontrolled_Rxn Check_O2 Check Oxygen Removal No_Reaction->Check_O2 Is it O₂? Check_Light Check Light Source (λ, Intensity) No_Reaction->Check_Light Is it light? Check_Reagents Check Reagent Compatibility No_Reaction->Check_Reagents Are reagents OK? Check_Purity Check Monomer/ Solvent Purity Uncontrolled_Rxn->Check_Purity Are reagents pure? Check_Intensity Check Light Intensity (Too High?) Uncontrolled_Rxn->Check_Intensity Is light too strong? Check_Deactivator Check Deactivator Concentration (ATRP) Uncontrolled_Rxn->Check_Deactivator Using ATRP? Solution_Degas Solution: Improve Degassing (Freeze-Pump-Thaw) Check_O2->Solution_Degas Solution_Light Solution: Match λ to Catalyst, Adjust Intensity Check_Light->Solution_Light Solution_Reagents Solution: Consult Literature for Compatibility Check_Reagents->Solution_Reagents Solution_Purity Solution: Purify Monomer/ Use Anhydrous Solvent Check_Purity->Solution_Purity Solution_Intensity Solution: Reduce Light Intensity Check_Intensity->Solution_Intensity Solution_Deactivator Solution: Adjust Catalyst Ratio/ Add Cu(II) Check_Deactivator->Solution_Deactivator

Caption: A troubleshooting flowchart for common issues in light-enabled BCP synthesis.

Section 3: Optimization & Protocols

This section provides quantitative guidance and step-by-step methodologies for key procedures.

Q6: How do I choose the optimal concentrations for my reaction components?

A: The ratio of monomer to initiator (or RAFT agent) determines the target molecular weight. The catalyst concentration affects the reaction rate. The table below provides typical starting points for photo-ATRP and PET-RAFT of common monomers like acrylates and methacrylates.

Table 1: Typical Reaction Conditions for Photo-CRP

ParameterPhoto-ATRPPET-RAFTRationale & Key Insights
[Monomer]₀ : [Initiator]₀ 50:1 to 500:1N/AThis ratio dictates the theoretical degree of polymerization (DP). For high MW polymers, use a higher ratio.
[Monomer]₀ : [RAFT Agent]₀ N/A50:1 to 500:1Analogous to the initiator ratio in ATRP, this sets the target molecular weight.
[Initiator]₀ : [Cu(II)Br₂]₀ : [Ligand]₀ 1 : 0.01-0.05 : 0.05-0.25N/ALow ppm-level catalyst concentrations are a key advantage of photo-ATRP. The ligand (e.g., Me₆TREN) is crucial for solubilizing and tuning the reactivity of the copper complex.
[RAFT Agent]₀ : [Photocatalyst]₀ N/A1 : 0.001-0.02Requires only catalytic amounts of photocatalyst (e.g., Ir(ppy)₃). Ultralow concentrations (ppm) have been shown to be effective.[3]
Monomer Concentration 2-5 M (in solvent)2-5 M (in solvent)Higher concentrations can increase the rate but may also lead to viscosity issues and affect control. Solvent choice is critical (see Q7).
Light Source 390-450 nm LED430-470 nm LEDWavelength must match the Cu(II)-ligand complex or photocatalyst absorption peak.
Light Intensity 1-10 mW/cm²0.1-5 mW/cm²PET-RAFT can often be performed at very low, microwatt-level intensities.[18] Start low and increase if the reaction is too slow.

Q7: How does solvent choice impact the polymerization?

A: The solvent plays a critical role beyond simply dissolving the reagents.

  • Polarity & Solubility: The solvent must fully dissolve the monomer, the resulting polymer, and the catalyst complex. If the polymer precipitates during the reaction, chain growth will stop, leading to low conversions and poor block fidelity.

  • Chain Transfer: Some solvents, particularly those with easily abstractable protons (like toluene), can participate in chain transfer reactions, which terminates the growing chain and starts a new one. This is detrimental to control.

  • Catalyst Interaction: The solvent can coordinate with the metal center in ATRP or interact with the photocatalyst in PET-RAFT, affecting its redox potential and overall activity. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and anisole are common, relatively non-interacting solvents.[5]

Protocol 1: General Procedure for Light-Enabled Block Copolymer Synthesis (One-Pot Sequential Addition)

This protocol outlines the synthesis of a di-block copolymer (e.g., Poly(A)-b-Poly(B)) via photo-RAFT.

1. Reagent Purification:

  • Monomers (A and B): Pass each monomer through a short column of basic alumina to remove the inhibitor. Store the purified monomer at 4°C under an inert atmosphere and use within 24 hours.
  • Solvent (e.g., DMSO): Use anhydrous grade solvent directly from a sealed bottle or dry it over appropriate drying agents.
  • RAFT Agent & Photocatalyst: Use as received from the supplier unless known to be impure.

2. Reaction Setup:

  • To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPADB) and the photocatalyst (e.g., Ir(ppy)₃).
  • Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to inert the atmosphere.
  • Using a degassed syringe, add the anhydrous solvent, followed by the purified first monomer (Monomer A).
  • Perform three freeze-pump-thaw cycles on the reaction mixture to ensure complete removal of dissolved oxygen.
  • After the final thaw, backfill the flask with inert gas.

3. Polymerization of the First Block:

  • Place the flask in a temperature-controlled water bath positioned at a fixed distance from your LED light source (e.g., 455 nm LED).
  • Begin stirring and turn on the light to initiate the polymerization.
  • Monitor the reaction progress by periodically taking small aliquots via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and GPC/SEC (to determine Mₙ and Đ).
  • Once the desired conversion for the first block is reached (typically >90%), turn off the light. The polymerization will stop, leaving the polymer chains in a "dormant" state with the RAFT end-group intact.

4. Polymerization of the Second Block:

  • Prepare a solution of the purified second monomer (Monomer B) in anhydrous solvent and degas it thoroughly with three freeze-pump-thaw cycles.
  • Using a degassed syringe, add the solution of Monomer B to the reaction flask containing the first block (macro-RAFT agent).
  • Turn the light back on to initiate the polymerization of the second block.
  • Monitor the reaction as before. A clear shift to higher molecular weight in the GPC trace with minimal tailing indicates successful block copolymer formation.[5]

5. Quenching and Purification:

  • Once the desired final conversion is reached, turn off the light and expose the reaction mixture to air to quench the polymerization.
  • Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent (e.g., cold methanol or hexane).
  • Filter and dry the resulting block copolymer under vacuum.

General Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_blockA 2. First Block Synthesis cluster_blockB 3. Second Block Synthesis cluster_finish 4. Workup Purify Purify Monomers & Solvent Inert Inert Reaction Vessel (Schlenk Flask) Purify->Inert Mix Add Reagents: RAFT Agent, PC, Solvent, Monomer A Inert->Mix Degas Degas Mixture (Freeze-Pump-Thaw) Mix->Degas Irradiate_A Irradiate (Light ON) Initiate Polymerization Degas->Irradiate_A Monitor_A Monitor Conversion (NMR, GPC) Irradiate_A->Monitor_A Stop_A Stop Irradiation (Light OFF) Form Macro-RAFT Agent Monitor_A->Stop_A Add_B Add Degassed Monomer B Stop_A->Add_B Irradiate_B Re-irradiate (Light ON) Chain Extension Add_B->Irradiate_B Monitor_B Monitor Conversion (NMR, GPC) Irradiate_B->Monitor_B Quench Quench Reaction (Expose to Air) Monitor_B->Quench Purify_Final Precipitate, Filter, & Dry BCP Quench->Purify_Final Analyze Characterize Final Block Copolymer Purify_Final->Analyze

Caption: General workflow for one-pot, light-enabled block copolymer synthesis.

References
  • Corrigan, N., et al. (2019). Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities. PMC. Available at: [Link]

  • Matyjaszewski Polymer Group. Photoinitiated ATRP. Carnegie Mellon University. Available at: [Link]

  • La, Y.-H., et al. (2022). RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. ACS Polymers Au. Available at: [Link]

  • Lauer, A., et al. (2023). Recent developments in visible light induced polymerization towards its application to nanopores. RSC Publishing. Available at: [Link]

  • Sivaram, S., et al. (2021). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry. Available at: [Link]

  • Kim, D., et al. (2023). Photocontrolled RAFT polymerization: past, present, and future. RSC Publishing. Available at: [Link]

  • Gody, G., et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews. Available at: [Link]

  • Xu, J., et al. (2014). A Robust and Versatile Photoinduced Living Polymerization of Conjugated and Unconjugated Monomers and Its Oxygen Tolerance. Journal of the American Chemical Society. Available at: [Link]

  • Dadashi-Silab, S., et al. (2014). A Robust and Versatile Photoinduced Living Polymerization of Conjugated and Unconjugated Monomers and Its Oxygen Tolerance. Journal of the American Chemical Society. Available at: [Link]

  • Dymax. How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Available at: [Link]

  • Yan, J., et al. (2016). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews. Available at: [Link]

  • Anastasaki, A., et al. (2016). Photoinduced sequence-control via one pot living radical polymerization of acrylates. Chemical Science. Available at: [Link]

  • Ligon, S.C., et al. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews. Available at: [Link]

  • INCURE INC. (2025). Understanding Oxygen Inhibition. Available at: [Link]

  • Boyer, C., et al. (2014). A Robust and Versatile Photoinduced Living Polymerization of Conjugated and Unconjugated Monomers and Its Oxygen Tolerance. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (1982). Monomer/solvent purification.
  • Lalevée, J., et al. (2010). Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Theriot, J.C., et al. (2016). Photo-RAFT Polymerization Under Microwatt Irradiation via Unimolecular Photoinduced Electron Transfer. Angewandte Chemie International Edition. Available at: [Link]

  • Schaller, C. (2022). 6.10: Living Radical Polymerisation. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Bicyclo[1.1.1]pentane (BCP) Functionalization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bicyclo[1.1.1]pentane (BCP) functionalization reactions. As a Senior Application Scientist, I understand that while BCPs are powerful tools in drug discovery and materials science for their ability to act as bioisosteres for phenyl rings and other motifs, their unique strained structure can present synthetic challenges.[1][2][3] This guide is designed to provide practical, field-proven insights to help you troubleshoot and optimize your BCP functionalization reactions, ensuring higher yields and reproducible results.

This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide systematic approaches to resolving them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst and Reagent Issues

Question 1: My catalytic reaction (e.g., cross-coupling, C-H functionalization) is showing low or no conversion. How do I determine if the catalyst is the problem?

Low conversion in a catalytic BCP functionalization is frequently linked to catalyst deactivation or inefficiency.[4][5] Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[5][6] For BCP reactions, chemical deactivation through poisoning is a primary concern.

Immediate Troubleshooting Steps:

  • Assess Catalyst Quality:

    • Source and Age: Is the catalyst from a reputable supplier? How old is it, and how has it been stored? Many catalysts, especially those involving precious metals or sensitive ligands, can degrade over time.

    • Visual Inspection: Does the catalyst appear as expected, or has its color or texture changed?

  • Rule out Obvious Errors:

    • Double-check calculations for catalyst loading. While higher loading can sometimes help, an incorrect initial amount is a common error.

    • Ensure the correct precatalyst and any necessary activators or ligands were added in the proper order.

Systematic Investigation Protocol:

If the preliminary checks do not solve the issue, a more systematic approach is required.

  • Protocol 1: Small-Scale Catalyst Screening

    • Set up a parallel array of small-scale reactions.

    • Test a fresh batch of the same catalyst: This will determine if your original batch was compromised.

    • Test a different, trusted catalyst: Use a catalyst known to be effective for the same or a similar transformation. This can help diagnose if the issue is specific to your chosen catalyst or more general to the reaction.

    • Increase catalyst loading systematically: Run reactions with 1.5x and 2x the original catalyst loading to see if the conversion improves. A significant improvement may indicate a slow catalyst or the presence of a catalyst poison.

Causality Explained:

Catalyst poisons are impurities in the reaction mixture that bind to the active sites of the catalyst, rendering them inactive.[4][7] Common poisons include sulfur, lead, and even residual water or oxygen for sensitive catalysts.[4][7] Thermal degradation can also occur if the reaction temperature is too high, causing the catalyst to decompose or sinter.[7]

Question 2: I suspect my reagents or starting materials are impure. What are the common culprits and how can I purify them?

The purity of starting materials is paramount, especially when working with highly reactive intermediates like those in many BCP functionalizations.[8]

Common Impurities and Their Impact:

ImpuritySourcePotential Impact
Water Solvents, reagents, glasswareCan quench organometallic reagents and deactivate certain catalysts.
Oxygen Atmospheric contaminationCan lead to unwanted side reactions and catalyst deactivation.
Acidic/Basic Residues Previous synthetic stepsCan interfere with pH-sensitive catalysts and reactions.
Unreacted Starting Materials Incomplete prior reactionsCan lead to complex side reactions and purification challenges.

Purification and Handling Best Practices:

  • BCP Precursors: For reactions involving [1.1.1]propellane, ensure it is freshly prepared or properly stored, as it can degrade over time.[9][10]

  • Solvents: Use anhydrous solvents, freshly distilled or from a solvent purification system.

  • Reagents:

    • Recrystallize or re-precipitate solid reagents if their purity is questionable.

    • Distill liquid reagents.

    • For sensitive reagents, consider purchasing a new bottle from a reliable supplier.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox, especially when using air-sensitive catalysts or reagents.[8]

Section 2: Reaction Condition Optimization

Question 3: My reaction is sluggish and gives low yields. How should I approach optimizing the reaction conditions?

Systematic optimization is key when dealing with low-yielding reactions.[8] A Design of Experiments (DoE) approach can be highly effective, but a more traditional one-variable-at-a-time (OVAT) approach can also yield good results.

Logical Flow for Reaction Optimization:

G A Low Conversion Observed B Solvent Screening A->B Start with solvent C Temperature Adjustment B->C Test different polarities/apolarities D Concentration Optimization C->D Vary in 10°C increments E Time Study D->E Test 0.1 M, 0.5 M, 1.0 M F Optimized Conditions E->F Monitor by TLC/LCMS at intervals G cluster_0 Radical Addition cluster_1 Cross-Coupling propellane [1.1.1]Propellane bcp_halide BCP-X propellane->bcp_halide Radical Initiator radical_precursor Radical Precursor (R-X) radical_precursor->bcp_halide functionalized_bcp Functionalized BCP (BCP-R') bcp_halide->functionalized_bcp Catalyst (e.g., Pd, Ni, Fe) organometallic Organometallic Reagent (R'-M) organometallic->functionalized_bcp

Caption: Key strategies for BCP functionalization often start with [1.1.1]propellane.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1335–1354. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]

  • Pemberton, R. P., & Huw Davies. (2017). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]

  • Gómez-Enguídanos, F., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • St. John-Campbell, S., et al. (2019). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Zemtsov, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation? YouTube. [Link]

  • Foley, D. J., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. [Link]

  • Mat-Cat. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Mat-Cat. [Link]

  • Wang, H., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PubMed Central. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PubMed Central. [Link]

  • St. John-Campbell, S., et al. (2019). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]

  • Lu, Y., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Ivashkina, E., et al. (2021). A Model of Catalytic Cracking: Catalyst Deactivation Induced by Feedstock and Process Variables. MDPI. [Link]

  • Wright, B. D., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of N-ethylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The bicyclo[1.1.1]pentane (BCP) scaffold has become a cornerstone in modern medicinal chemistry, serving as a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups.[1][2] Its unique three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability.[3][4] N-ethylbicyclo[1.1.1]pentan-1-amine is a key building block in this class, but its efficacy in drug development hinges on its purity. This guide provides in-depth troubleshooting and purification protocols to address common challenges encountered during its synthesis, ensuring researchers can proceed with confidence in their downstream applications.

Section 1: Identifying the Problem - Common Impurities & Analytical Characterization

This section helps you diagnose the state of your crude product. Accurate identification of impurities is the first and most critical step in designing an effective purification strategy.

Q1: What are the likely impurities in my crude N-ethylbicyclo[1.1.1]pentan-1-amine?

The impurity profile of your crude product is a direct consequence of the synthetic route employed. Most syntheses of N-alkylated BCP-amines involve the reaction of a BCP precursor with an amine or alkylating agent.[1][5] Therefore, impurities typically fall into one of the following categories:

  • Unreacted Starting Materials: The most common culprits are unreacted bicyclo[1.1.1]pentan-1-amine (if performing N-ethylation) or a BCP precursor like 1-iodobicyclo[1.1.1]pentane.

  • Over-alkylation Products: The primary product, a secondary amine, can react further to form the tertiary amine, N,N-diethylbicyclo[1.1.1]pentan-1-amine. This is particularly common if excess ethylating agent is used.

  • Reaction Byproducts: Depending on the specific chemistry, various side products can form. For instance, syntheses starting from [1.1.1]propellane can sometimes lead to oligomeric or polymeric materials.[1][3] Reductive amination of a BCP-ketone may leave behind partially reacted imine intermediates or byproducts from the reducing agent.

  • Residual Solvents: Common reaction and workup solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), ethyl acetate (EtOAc), or hydrocarbons (pentane, hexane) may be present.

Q2: Which analytical techniques should I use to assess the purity of my crude product?

A multi-faceted analytical approach is recommended for a comprehensive assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.

  • GC-MS: This is the gold standard for analyzing volatile amines.[6] It provides excellent separation of components, allowing for the quantification of each impurity (by peak area) and identification by mass spectrometry.

  • ¹H NMR Spectroscopy: Provides structural information and a quantitative overview of the product-to-impurity ratio via integration. Key diagnostic signals for N-ethylbicyclo[1.1.1]pentan-1-amine include the characteristic BCP cage protons and the ethyl group signals (a quartet and a triplet). The N-H proton of this secondary amine is often a broad singlet and its chemical shift can be variable.[7][8]

  • LC-MS: While GC-MS is often preferred for the volatile free base, LC-MS can be invaluable for analyzing the non-volatile hydrochloride salt form, especially if purification is performed via crystallization.[9]

Impurity TypeLikely StructureKey Analytical Signature (¹H NMR)Key Analytical Signature (GC-MS)
Starting Material bicyclo[1.1.1]pentan-1-amineAbsence of ethyl group signals (quartet/triplet).Lower molecular weight peak than the product.
Over-alkylation N,N-diethylbicyclo[1.1.1]pentan-1-amineAbsence of N-H proton signal; integration of ethyl protons is double that of the product for the same BCP signal integration.Higher molecular weight peak than the product.
Solvent e.g., Diethyl EtherCharacteristic quartet at ~3.5 ppm and triplet at ~1.2 ppm.Early eluting peak with a known mass spectrum.
Precursor 1-Iodobicyclo[1.1.1]pentaneAbsence of amine or ethyl signals.Distinct isotopic pattern for iodine; higher mass than product.

Section 2: Troubleshooting Guide - Step-by-Step Purification Protocols

Once you have analyzed your crude material, you can select the most appropriate purification strategy. The choice of method depends on the physical properties of the impurities and the desired final purity.

PurificationDecisionTree start Crude N-ethylbicyclo[1.1.1]pentan-1-amine analysis Initial Analysis (GC-MS / ¹H NMR) start->analysis decision What is the primary impurity type? analysis->decision path_A Volatile Impurities (e.g., Solvents, Starting Amine) decision->path_A  Volatile path_B Non-Volatile / Polar Impurities (e.g., Over-alkylation, Byproducts, Salts) decision->path_B Non-Volatile   tech_A Protocol 2.1: Fractional Vacuum Distillation path_A->tech_A tech_B Protocol 2.2: Purification via Salt Recrystallization path_B->tech_B tech_C Protocol 2.3: Chromatography (with base modifier) path_B->tech_C Alternative purity_check Final Purity Analysis (>98% by GC) tech_A->purity_check tech_B->purity_check tech_C->purity_check

Q3: My crude product is mainly contaminated with lower-boiling point impurities like solvents or the parent amine. How should I proceed?

A: Fractional vacuum distillation is the most effective method. This technique exploits differences in boiling points to separate components. N-ethylbicyclo[1.1.1]pentan-1-amine is a volatile liquid, making it an ideal candidate for this method.

Protocol 2.1: Fractional Vacuum Distillation
  • Causality: Volatile impurities have a higher vapor pressure (lower boiling point) than the desired product. By carefully heating the mixture under reduced pressure, the impurities will vaporize first, travel up a fractionating column, and can be collected in a separate receiving flask, leaving the purer, higher-boiling product behind.

  • Setup:

    • Assemble a fractional distillation apparatus equipped with a Vigreux column (or a column packed with Raschig rings for better separation), a vacuum-jacketed condenser, and a multi-limb receiver (a "cow" or "pig" adapter) to collect fractions without breaking the vacuum. Ensure all glass joints are properly sealed with vacuum grease.

    • Use a dry ice/acetone cold trap between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Procedure:

    • Charge the distillation flask with the crude amine and a magnetic stir bar.

    • Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.

    • Begin heating the distillation flask gently using an oil bath.

    • Collect the first fraction, which will contain low-boiling solvents and unreacted starting materials. Monitor the head temperature; it should remain steady during the collection of a pure fraction.

    • As the head temperature begins to rise, switch the receiver to collect an intermediate fraction.

    • Collect the main fraction corresponding to your product as it distills over at a stable temperature.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

    • Allow the system to cool completely before slowly re-introducing air.

Q4: My product is contaminated with higher-boiling or polar impurities (e.g., the N,N-diethyl byproduct, reaction salts). What is the best approach?

A: Purification via salt formation and recrystallization is the most robust and scalable method. This classical technique converts the liquid/oily free amine into a crystalline hydrochloride salt, which can be purified by recrystallization. The ordered crystal lattice of the salt effectively excludes impurities.[9][10][11]

SaltPurificationWorkflow pure_salt pure_salt dissolve_salt dissolve_salt pure_salt->dissolve_salt Proceed to Liberation

Protocol 2.2: Purification via Salt Formation & Recrystallization
  • Step A: Formation and Isolation of the Hydrochloride Salt

    • Dissolve the crude amine in a minimal amount of a suitable organic solvent, such as diethyl ether or methyl t-butyl ether (MeOtBu).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of anhydrous HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

    • Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete conversion.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold diethyl ether to remove non-basic, non-polar impurities.

    • Dry the solid under vacuum.

  • Step B: Recrystallization of the Amine Salt

    • Select an appropriate solvent system. For amine hydrochlorides, 2-propanol is often a good choice.[9] Mixtures like ethanol/ether or acetone/hexane can also be effective.[12]

    • Dissolve the crude salt in the minimum amount of boiling solvent (or solvent mixture).

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Step C: Liberation of the Pure Free Amine

    • Dissolve the purified hydrochloride salt in water.

    • Cool the aqueous solution in an ice bath and add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >12.

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the pure N-ethylbicyclo[1.1.1]pentan-1-amine.

Q5: Can I use column chromatography to purify the free amine directly?

A: Yes, but with specific precautions. Standard silica gel is acidic and can cause strong binding, peak tailing, and even degradation of basic amines. To counteract this, you must add a basic modifier to the mobile phase.[13]

Protocol 2.3: Flash Column Chromatography with a Basic Modifier
  • Causality: Adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the eluent neutralizes the acidic silanol groups on the silica surface. This prevents the desired amine from binding irreversibly, allowing it to elute properly and resulting in sharper peaks and better separation.

  • Procedure:

    • Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes). Add 0.5-1% triethylamine to the eluent mixture.

    • Equilibrate the silica gel column with the starting eluent containing the TEA modifier.

    • Dissolve your crude amine in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

    • Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent and the volatile triethylamine under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

Q6: What level of purity is generally required for biological screening? For most in-vitro biological assays and early-stage drug discovery, a purity of >95% is considered the minimum standard, with >98% being ideal to ensure that observed biological activity is due to the compound of interest and not an impurity.

Q7: My purified amine is a clear oil but turns yellow or brown upon storage. What is happening and how can I prevent it? Amines, particularly secondary amines, are susceptible to air oxidation, which forms colored impurities. To ensure long-term stability:

  • Store under an inert atmosphere: After purification, flush the storage vial with argon or nitrogen before sealing.[3]

  • Store cold and dark: Keep the vial in a refrigerator or freezer (-20 °C) and protect it from light.

  • Solution Storage: For some BCP derivatives, storage as a solution in a dry, degassed solvent at low temperatures can improve stability.[3]

Q8: I tried to make the hydrochloride salt, but it oiled out instead of crystallizing. What should I do? Oiling out occurs when the melting point of the salt is lower than the boiling point of the solvent, or when solubility is too high. Try the following:

  • Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir or sonicate vigorously. This can often induce crystallization.

  • Change Solvents: Remove the current solvent and try forming the salt in a different one. If you used ether, try dichloromethane or ethyl acetate.

  • Ensure Anhydrous Conditions: The presence of water can interfere with salt crystallization. Ensure your starting amine, solvent, and HCl solution are as dry as possible.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

References

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry. [Link]

  • Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024). Nature Communications. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • US Patent 3,864,402A - Purification of secondary alkyl amines. (1975).
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. (2022). PMC. [Link]

  • Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for synthesis of pyridine-fu. (n.d.). chemrxiv. [Link]

  • Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. (2019). ResearchGate. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2021). PMC. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). ScienceDirect. [Link]

  • Convenient Preparation of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes using [1.1.1]Propellane. (n.d.). ResearchGate. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC. [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. (2021). The University of Liverpool Repository. [Link]

  • Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. (n.d.). ResearchGate. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. [Link]

  • US Patent 5,227,483A - Process for recovery of amines and volatile acids from amine salts. (1993).
  • WO2016044331A1 - Bicyclic compounds. (2016).
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2023). CCS Chemistry. [Link]

  • Ways of crashing out amines. (2018). Reddit. [Link]

  • Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. (n.d.). Justia Patents. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2015). ResearchGate. [Link]

  • Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. (n.d.). ResearchGate. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. [Link]

Sources

Validation & Comparative

The Saturated Bioisostere in Focus: A Comparative Guide to N-ethylbicyclo[1.1.1]pentan-1-amine and para-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the modern paradigm of drug discovery, the imperative to "escape from flatland" has driven medicinal chemists to replace planar, aromatic moieties with three-dimensional, sp³-rich scaffolds. This strategic shift aims to enhance a molecule's physicochemical and pharmacokinetic properties, ultimately improving its clinical viability. A prime example of this strategy is the use of the bicyclo[1.1.1]pentane (BCP) core as a non-classical bioisostere for the para-substituted phenyl ring.

This guide provides an in-depth, data-supported comparison between para-ethylaniline, a conventional aromatic building block, and its saturated, three-dimensional counterpart, N-ethylbicyclo[1.1.1]pentan-1-amine. We will explore the profound differences in their structural, physicochemical, and metabolic properties that underscore the rationale for this bioisosteric replacement in drug development.

Section 1: Structural and Physicochemical Properties: A Tale of Two Cores

At first glance, the two molecules serve a similar purpose: presenting an ethyl-substituted amine functionality. However, the nature of the core scaffold—aromatic sp² versus saturated sp³—dictates vastly different properties. The BCP core rigidly holds substituents at its bridgehead positions with a 180° exit vector, mimicking the geometry of a para-substituted benzene ring, though with a shorter separation distance (~1.85 Å vs. ~2.79 Å)[1].

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} Caption: Bioisosteric relationship between p-ethylaniline and its BCP analogue.

The fundamental differences in their properties are summarized below.

Propertypara-EthylanilineN-ethylbicyclo[1.1.1]pentan-1-amineRationale for Difference & Implication
Molecular Formula C₈H₁₁NC₇H₁₃NBCP has fewer carbons for a similar spatial arrangement.
Molecular Weight 121.18 g/mol 111.20 g/mol Lower molecular weight for the BCP analogue can be advantageous.
Fraction sp³ (Fsp³) 0.251.0High Fsp³ character is strongly correlated with improved solubility, metabolic stability, and clinical success.[2]
Calculated logP 2.0~1.8 (estimated)The BCP analogue is expected to be less lipophilic, which can improve aqueous solubility and reduce non-specific binding.[1]
pKa 5.00~10.5 (estimated for alkylamines)The aromatic amine is a weak base due to delocalization of the nitrogen lone pair into the phenyl ring. The aliphatic BCP amine is a much stronger base, meaning it will be predominantly protonated at physiological pH (7.4), which typically enhances solubility.
Topological Polar Surface Area 26.0 Ų12.0 ŲLower TPSA for the BCP amine may improve passive membrane permeability.
Solubility Immiscible in waterHigher aqueous solubility expectedThe combination of higher Fsp³, lower lipophilicity, and higher basicity leads to significantly improved aqueous solubility for the BCP analogue.[3][4]
Shape PlanarRigid, three-dimensionalThe 3D shape of the BCP scaffold can lead to improved target binding selectivity and provides vectors for substitution out of the plane of a traditional aromatic ring.[3]

Section 2: The Critical Divide: Metabolic Stability and Toxicological Profile

The most compelling reason to replace an aniline moiety with a bicyclo[1.1.1]pentylamine is to mitigate metabolic liabilities.[2][5] Aromatic amines are notoriously susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a pathway fraught with toxicological risks.

The Aniline Problem: A Pathway to Toxicity

Anilines are frequently metabolized via N-oxidation to form N-hydroxylamine intermediates.[6] These species can be further oxidized to highly reactive nitrosobenzene metabolites.[6] Both N-hydroxylamines and nitroso compounds are electrophilic and can covalently bind to cellular macromolecules. Furthermore, they participate in redox cycling, generating reactive oxygen species and inducing methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[6][7] This bioactivation pathway is a major concern in drug development, often leading to the discontinuation of promising candidates.

The BCP Solution: An Inert Scaffold

The bicyclo[1.1.1]pentane core is a saturated hydrocarbon. While possessing significant ring strain (~66.6 kcal/mol), it is remarkably kinetically stable and resistant to metabolic degradation.[8] The sp³-hybridized carbons of the BCP cage are far less susceptible to CYP-mediated oxidation compared to the electron-rich carbons and nitrogen of an aniline ring.[3][9] Replacing the aniline with a BCP-amine effectively removes the primary site of metabolic bioactivation, leading to a more stable compound with a cleaner toxicological profile.

dot graph metabolic_pathways { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Contrasting metabolic fates of aniline and BCP cores.

Section 3: Case Study & Synthesis

The Landmark Example: Pfizer's γ-Secretase Inhibitor

A pivotal demonstration of the BCP-for-phenyl strategy was reported by scientists at Pfizer. They replaced a para-fluorophenyl ring in the γ-secretase inhibitor avagacestat (BMS-708,163) with a BCP moiety. The resulting analogue not only retained the potent biological activity of the parent drug but also exhibited superior aqueous solubility, enhanced passive membrane permeability, and improved metabolic stability.[1][8] This case study validated the BCP scaffold as a premier tool for improving the drug-like properties of aromatic-containing compounds.

Representative Synthetic Protocols

The synthesis of these two compounds reflects the fundamental differences in their core structures.

Protocol 1: Synthesis of para-Ethylaniline

The synthesis of p-ethylaniline is a standard, high-yielding transformation commonly achieved by the reduction of a nitro group.

  • Nitration: Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid to produce 1-ethyl-4-nitrobenzene.

  • Reduction: The resulting 1-ethyl-4-nitrobenzene is reduced to the corresponding amine. A common laboratory method involves using tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas is a cleaner, more industrially scalable method.

  • Workup: Following the reduction, the reaction mixture is basified to deprotonate the anilinium salt, and the free base, p-ethylaniline, is extracted with an organic solvent and purified by distillation.

Protocol 2: Synthesis of N-ethylbicyclo[1.1.1]pentan-1-amine

Synthesizing the BCP core is more complex and typically relies on the unique reactivity of [1.1.1]propellane, a highly strained precursor. Modern methods often employ radical chemistry.[2]

  • BCP-Amine Formation: A solution of [1.1.1]propellane is treated with an amine precursor under conditions that generate an aminyl radical. For example, a protected amine or an N-centered radical precursor can be added to the central bond of propellane in a strain-release amination process, often facilitated by photoredox catalysis or chemical initiation.[10][11]

  • N-Ethylation: The resulting primary bicyclo[1.1.1]pentan-1-amine is then ethylated. A standard method for this is reductive amination. The primary amine is treated with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the N-ethylated product.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Section 4: Experimental Workflow: In Vitro Metabolic Stability Assay

To experimentally validate the superior metabolic stability of the BCP analogue, a head-to-head comparison using a liver microsomal stability assay is essential. This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.

Objective: To determine and compare the in vitro intrinsic clearance (CLᵢₙₜ) of p-ethylaniline and N-ethylbicyclo[1.1.1]pentan-1-amine.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Protocol: [12][13]

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Compound Addition: Add the test and control compounds to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate containing the microsomes and compounds at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks the T₀ time point.

  • Time Course Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein concentration).

dot graph experimental_workflow { node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Workflow for the in vitro liver microsomal stability assay.

Expected Outcome: It is anticipated that para-ethylaniline will show significant depletion over the time course, resulting in a measurable half-life and a moderate to high intrinsic clearance value. In stark contrast, N-ethylbicyclo[1.1.1]pentan-1-amine is expected to show minimal to no depletion, indicating a much longer half-life and significantly lower intrinsic clearance, thereby experimentally confirming its superior metabolic stability.

Conclusion

The replacement of para-ethylaniline with its saturated bioisostere, N-ethylbicyclo[1.1.1]pentan-1-amine, is a powerful strategy in medicinal chemistry. This substitution fundamentally alters the molecule's properties, transforming a planar, metabolically vulnerable aromatic amine into a three-dimensional, highly stable aliphatic amine. The BCP analogue offers demonstrable advantages, including improved aqueous solubility, a more favorable lipophilicity profile, and, most critically, a dramatic enhancement in metabolic stability by circumventing the toxic bioactivation pathways inherent to anilines. The supporting experimental data and successful application in programs like Pfizer's γ-secretase inhibitor underscore the value of the bicyclo[1.1.1]pentane scaffold as a key tool for developing safer and more effective drug candidates.

References

  • G. A. Sloman, D. L. et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Stepan, A. F. et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Pang, Q. et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Garry, M. et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. Available at: [Link]

  • Bull, J. A. et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(51), 26647-26652. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Pang, Q. et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. ResearchGate. Available at: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]

  • Gianatassio, R. et al. (2016). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters, 18(15), 3738–3741. Available at: [Link]

  • Mykhailiuk, P. K. et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(4), 3539–3551. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Wen, B. et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Kumar, P. et al. (2021). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications, 57(93), 12437-12440. Available at: [Link]

  • Li, G-X. et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Organic & Biomolecular Chemistry, 19(2), 275-286. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Library of Medicine. Available at: [Link]

  • Frontiers Media S.A. (2023). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology. Available at: [Link]

  • Mykhailiuk, P. K. et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 7545. Available at: [Link]

  • Harrison, J. H. Jr, & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics, 243(1), 339-347. Available at: [Link]

Sources

A Crystallographer's Guide to Bicyclo[1.1.1]pentane-Containing Ligands: From Synthesis to High-Resolution Structures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Crystallographic Challenges and Opportunities of a Unique Bioisostere.

Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by replacing traditional aromatic moieties with three-dimensional saturated bioisosteres.[1][2][3] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly attractive substitute for the para-substituted phenyl ring.[1][2] Its rigid, rod-like structure effectively mimics the geometry of a phenyl ring, while its sp³-hybridized carbon framework often imparts superior physicochemical properties, such as increased solubility and improved metabolic stability.[2][4] These advantages, however, are not without their own set of challenges, particularly when it comes to the final, and often crucial, step of structural elucidation by X-ray crystallography. This guide provides a comparative analysis of the crystallographic considerations for BCP-containing ligands, offering experimental insights and protocols to aid researchers in obtaining high-quality crystal structures.

The Crystallization Challenge: A Tale of Two Scaffolds

The substitution of a planar, aromatic phenyl ring with a rigid, three-dimensional BCP cage can significantly alter the intermolecular interactions that govern crystal lattice formation. While the improved solubility of many BCP-containing compounds is a boon for initial crystallization screening, their unique geometry can lead to distinct packing behaviors compared to their planar counterparts.

A detailed crystallographic study of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid revealed that the "barrel-shaped" BCP motif can result in less efficient solid-state packing compared to the highly efficient planar packing of its aromatic analogue, benzoic acid.[5] This can manifest as a lower calculated density for the BCP-containing crystal.[5][6] Furthermore, the nature of intermolecular interactions is fundamentally different. While phenyl rings readily participate in π-π stacking, BCP moieties engage in weaker van der Waals interactions and can participate in CH-π interactions.[7] These differences can influence crystal nucleation and growth, sometimes making it more challenging to obtain large, well-ordered single crystals.

However, the rigidity of the BCP core can also be an advantage, reducing the likelihood of conformational polymorphism which can plague more flexible molecules. The primary challenge often lies in identifying the ideal crystallization conditions that favor the formation of a well-ordered lattice.

Comparative Crystallographic Data: BCP vs. Phenyl Analogues

The following table provides a comparative summary of crystallographic data for a BCP-containing compound and its analogous phenyl counterpart, as well as other representative BCP derivatives. This data highlights the typical resolutions and quality factors that can be achieved.

Compound/ComplexLigandSpace GroupResolution (Å)R-work / R-freePDB ID / CCDC #Reference
Small Molecule Crystal
BCP Derivative3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidP2₁/cN/A0.0222 / 0.0594CCDC 2335662[5]
Phenyl AnalogueBenzoic Acid (neutron diffraction at 100K)P2₁/cN/AN/ANot specified[5]
BCP Derivative1-(3-iodobicyclo[1.1.1]pentan-1-yl)-4-methylpyridin-1-ium iodideP2₁/cN/AN/ACCDC 2074358[8]
BCP Derivative1,3-Bis(4-cyanophenyl)bicyclo[1.1.1]pentaneP-1N/AN/ACCDC 1405889[7]
Protein-Ligand Co-Crystal
Human γ-secretase in complex with a BCP-containing inhibitorBicyclo[1.1.1]pentane-derived γ-secretase inhibitorP2₁2₁2₁2.700.23 / 0.276LRT[9]
Human IDO1 in complex with a BCP-containing inhibitor4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1-((3-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,4-triazol-5-yl)methyl)cyclohexane-1-carboximidamideP2₁2.100.19 / 0.236W8F[10]

Experimental Protocols: A Step-by-Step Guide to Crystallization

Success in X-ray crystallography is often predicated on meticulous experimental technique. Below are detailed protocols for the crystallization of both small molecule BCP ligands and their co-crystallization with protein targets.

Protocol 1: Small Molecule Crystallization of BCP-Containing Ligands

This protocol is adapted from the successful crystallization of 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[5]

1. Material Preparation:

  • Ensure the BCP-containing compound is of high purity (>95%), as impurities can significantly hinder crystallization. Purification by flash chromatography or recrystallization may be necessary.

2. Solvent Screening:

  • Rationale: The choice of solvent is critical. A suitable solvent system is one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

  • Procedure:

    • Screen a panel of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene) and solvent mixtures.

    • Place a few milligrams of the compound in a small vial and add the solvent dropwise until the solid dissolves.

    • Observe if crystals form upon slow evaporation at room temperature or upon cooling.

3. Crystallization by Slow Evaporation:

  • Procedure:

    • Dissolve the compound in a suitable solvent or solvent mixture (e.g., dichloromethane, hexane, or chloroform/CDCl₃) to near saturation in a small, clean vial.[11]

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

4. Crystallization by Vapor Diffusion:

  • Procedure:

    • Dissolve the compound in a small amount of a relatively low-boiling point solvent in which it is soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a larger volume of a higher-boiling point anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

    • The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.

5. Troubleshooting:

  • Rapid Precipitation: If the compound crashes out of solution as a powder, the cooling rate is too fast or the solution is too concentrated. Try using a more dilute solution or slowing the cooling process by insulating the flask.[12]

  • No Crystals Form: If no crystals appear, there may be too much solvent. Allow more solvent to evaporate or, if that fails, remove the solvent by rotary evaporation and attempt crystallization with a different solvent system.[12]

  • Oil Formation: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent. If this happens, try a lower-boiling point solvent or a solvent mixture.

Protocol 2: Protein-Ligand Co-crystallization

1. Ligand Preparation and Soaking:

  • Rationale: For co-crystallization, the ligand must be soluble in the protein's buffer system. The improved aqueous solubility of many BCP derivatives is a significant advantage here.[4][6]

  • Procedure:

    • Prepare a concentrated stock solution of the BCP ligand in a suitable solvent such as DMSO.

    • For co-crystallization, add the ligand to the purified protein solution at a 5-10 fold molar excess. The final DMSO concentration should be kept below 5% to avoid interference with protein crystallization.

    • Incubate the protein-ligand mixture on ice for at least one hour before setting up crystallization trials.

    • For soaking experiments, pre-grown crystals of the apo-protein are transferred to a solution containing the ligand. The ligand concentration should be optimized, and soaking times can range from minutes to days.[13]

2. Crystallization Screening:

  • Set up crystallization screens using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion methods are most common.

3. Optimization and Troubleshooting:

  • Low Ligand Occupancy: If the ligand is not visible in the electron density map, its concentration in the crystallization drop may be too low, or it may have low affinity. Increase the ligand concentration during co-crystallization or soaking.[13]

  • Crystal Cracking (Soaking): The binding of a ligand can induce conformational changes in the protein that disrupt the crystal lattice. If this occurs, co-crystallization is a better strategy.

  • Poor Diffraction: If the resulting crystals diffract poorly, further optimization of the crystallization conditions (e.g., pH, precipitant concentration, temperature) is necessary. Microseeding can also be employed to improve crystal quality.

Visualization of Key Concepts

Experimental Workflow for BCP Ligand Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_small_mol Small Molecule Crystallization cluster_protein_xtal Protein Co-Crystallization cluster_analysis X-ray Diffraction & Analysis synthesis BCP Ligand Synthesis purification High Purity (>95%) synthesis->purification solvent_screen Solvent Screening purification->solvent_screen complex_form Protein-Ligand Complex Formation purification->complex_form cryst_method Crystallization Method (Evaporation, Diffusion) solvent_screen->cryst_method xtal_harvest Crystal Harvesting cryst_method->xtal_harvest data_collection Data Collection xtal_harvest->data_collection protein_prep Protein Expression & Purification protein_prep->complex_form xtal_screen Crystallization Screening complex_form->xtal_screen xtal_screen->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: Workflow for obtaining crystal structures of BCP-containing ligands.

Logical Relationship: Physicochemical Properties and Crystallization Success

logic BCP BCP Scaffold Solubility Increased Aqueous Solubility BCP->Solubility often leads to Packing Altered Crystal Packing BCP->Packing results in Rigidity Scaffold Rigidity BCP->Rigidity provides Phenyl Phenyl Scaffold Phenyl->Packing predictable (π-stacking) Success Higher Crystallization Success Probability Solubility->Success facilitates Packing->Success can be a challenge or an opportunity Rigidity->Success reduces polymorphism

Caption: Interplay of BCP properties influencing crystallographic outcomes.

Conclusion

The bicyclo[1.1.1]pentane motif offers a compelling alternative to the phenyl ring in modern drug design, and its unique structural features present both challenges and opportunities for X-ray crystallographers. While the altered crystal packing of BCP-containing ligands requires careful consideration and screening of crystallization conditions, their often-superior solubility provides a significant advantage, particularly in the context of protein-ligand co-crystallization. By understanding the fundamental differences in intermolecular interactions between BCP and aromatic systems and by employing systematic and robust experimental protocols, researchers can successfully navigate the intricacies of crystallizing these valuable compounds. The increasing number of high-resolution structures of BCP-ligand complexes in the public domain is a testament to the tractability of these systems and will undoubtedly fuel their continued application in the development of next-generation therapeutics.

References

  • De La Cruz, M. A., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2023(2), M1627. Available from: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(44), e2108881118. Available from: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 964-984. Available from: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9494-9507. Available from: [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. Available from: [Link]

  • Yang, G., et al. (2021). Structural basis of γ-secretase inhibition and modulation by small molecule drugs. Cell, 184(2), 521-533.e14. Available from: [Link]

  • Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 145(20), 10960-10966. Available from: [Link]

  • Li, G., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. Available from: [Link]

  • Peng, Y. H., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(23), 17096-17109. Available from: [Link]

  • Wienen- கமல், A., et al. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 15(18), 1735-1743. Available from: [Link]

  • Murphy, J. A., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Kaszynski, P., et al. (2025). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (2013). Protein co-crystallization. ResearchGate. Available from: [Link]

  • Kaszynski, P., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available from: [Link]

  • Coles, S. J. (2025). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. Crystal Growth & Design. Available from: [Link]

  • Hampton Research. (n.d.). Biophysical methods to guide protein crystallization and inhibitor binding studies. Hampton Research. Available from: [Link]

  • Bai, X. C., et al. (2015). An atomic structure of human γ-secretase. Nature, 525(7568), 212-217. Available from: [Link]

  • Fujita, M., et al. (2026). Medium-Sized-Molecule Encapsulation in Coordination Cages via Solid-State Mechanochemistry. Journal of the American Chemical Society. Available from: [Link]

  • Wierenga, R. K. (2001). Crystallization of protein–ligand complexes. Journal of Applied Crystallography, 34(3), 396-406. Available from: [Link]

  • Anderson, E. A., et al. (2025). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available from: [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 8), 849-862. Available from: [Link]

  • KAUST Repository. (n.d.). CCDC 2335662: Experimental Crystal Structure Determination. KAUST Repository. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • ResearchGate. (2016). How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization? ResearchGate. Available from: [Link]

  • Zhou, R., et al. (2024). Structural basis of human γ-secretase inhibition by anticancer clinical compounds. Science, 386(6726), 1253-1258. Available from: [Link]

  • De La Cruz, M. A., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. ResearchGate. Available from: [Link]

  • Kaszynski, P., et al. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. Available from: [Link]

Sources

The Definitive NMR Characterization of N-ethylbicyclo[1.1.1]pentan-1-amine HCl: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance physicochemical properties without compromising biological activity is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups, offering improvements in solubility, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth nuclear magnetic resonance (NMR) characterization of N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a representative BCP building block. Through a detailed analysis of its 1D and 2D NMR spectra, we will elucidate its unique structural features and present a comparative analysis against other relevant bicyclic amines, namely 3-azabicyclo[3.1.1]heptane hydrochloride and quinuclidine hydrochloride. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling confident identification and utilization of this valuable scaffold.

The BCP Core: A Unique Signature in NMR Spectroscopy

The rigid, cage-like structure of the BCP core results in a highly simplified and diagnostic NMR spectrum. Due to the high degree of symmetry, the six methylene protons of a 1-substituted BCP are chemically and magnetically equivalent, as are the three methylene carbons. This typically leads to two sharp singlet resonances in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum for the BCP cage itself, providing an unambiguous initial assessment of the scaffold's presence.

Predicted NMR Spectral Data for N-ethylbicyclo[1.1.1]pentan-1-amine HCl

While a publicly available, experimentally verified full NMR dataset for N-ethylbicyclo[1.1.1]pentan-1-amine HCl is not readily accessible, we can confidently predict its spectral characteristics based on closely related analogs, such as bicyclo[1.1.1]pentan-1-amine hydrochloride, and the known effects of N-ethylation and protonation.[3]

Table 1: Predicted ¹H and ¹³C NMR Data for N-ethylbicyclo[1.1.1]pentan-1-amine HCl

Assignment Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
BCP MethyleneCH ₂ (x3)~2.35 (s, 6H)~52.5C1', C3'
BCP BridgeheadCH ~2.60 (s, 1H)~40.0C1', C2'
Ethyl MethyleneN-CH ₂-CH₃~3.10 (q, J ≈ 7.2 Hz, 2H)~45.0C1, C2'
Ethyl MethylN-CH₂-CH~1.30 (t, J ≈ 7.2 Hz, 3H)~11.0C1'
BCP Bridgehead (N-substituted)C 1-~58.0-
NH₂⁺NH ₂⁺~9.5 (br s, 2H)-C1, C1'

Predicted spectra are in DMSO-d₆.

The protonation of the amine group leads to a significant downfield shift of the adjacent ethyl methylene protons (H1') and the BCP methylene protons (H2) due to the inductive effect of the positive charge. The NH₂⁺ protons themselves are expected to appear as a broad singlet at a low field, which would disappear upon D₂O exchange.

Structural Verification through 2D NMR

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC spectrum correlates directly bonded proton and carbon atoms.[4] For N-ethylbicyclo[1.1.1]pentan-1-amine HCl, we would expect to see the following cross-peaks:

  • ~2.35 ppm (¹H) ↔ ~52.5 ppm (¹³C): Confirming the BCP methylene protons are attached to the methylene carbons.

  • ~2.60 ppm (¹H) ↔ ~40.0 ppm (¹³C): Linking the bridgehead proton to its corresponding carbon.

  • ~3.10 ppm (¹H) ↔ ~45.0 ppm (¹³C): Assigning the ethyl methylene group.

  • ~1.30 ppm (¹H) ↔ ~11.0 ppm (¹³C): Assigning the ethyl methyl group.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall molecular structure.[5]

cluster_bcp Bicyclo[1.1.1]pentane Core cluster_ethyl Ethyl Group C1 C1 CH2 CH₂ (x3) C1->CH2 NH2 NH₂⁺ C1->NH2 CH CH (C3) CH->C1 ²J CH->CH2 CH->CH2 ²J CH2->C1 ²J CH2->CH ²J NH2->C1 ²J CH2_ethyl CH₂ (C1') NH2->CH2_ethyl NH2->CH2_ethyl ²J CH2_ethyl->C1 ²J CH3_ethyl CH₃ (C2') CH2_ethyl->CH3_ethyl CH2_ethyl->CH3_ethyl ²J CH3_ethyl->NH2 ³J CH3_ethyl->CH2_ethyl ²J

Caption: Key predicted HMBC correlations for structural elucidation.

Key expected HMBC correlations include:

  • A cross-peak between the BCP methylene protons (H2) and the quaternary bridgehead carbon (C1), confirming the core structure.

  • Correlations from the ethyl methylene protons (H1') to both the quaternary BCP carbon (C1) and the ethyl methyl carbon (C2'), unequivocally linking the ethyl group to the BCP cage via the nitrogen atom.

  • A correlation from the ethyl methyl protons (H2') to the ethyl methylene carbon (C1').

Comparative Analysis with Alternative Bicyclic Scaffolds

To appreciate the unique spectral features of the BCP core, it is instructive to compare it with other rigid, saturated bicyclic amines used in drug discovery.

Table 2: Comparison of ¹H and ¹³C NMR Data for Bicyclic Amine Hydrochlorides

Compound Scaffold Protons (ppm) Scaffold Carbons (ppm) Key Structural Features & Spectral Complexity
N-ethylbicyclo[1.1.1]pentan-1-amine HCl BCP-CH₂: ~2.35 (s, 6H)BCP-CH: ~2.60 (s, 1H)BCP-CH₂: ~52.5BCP-CH: ~40.0BCP-C: ~58.0Highly symmetrical, rigid cage. Very simple ¹H spectrum with sharp singlets for the core. Low number of carbon signals.
3-Azabicyclo[3.1.1]heptane HCl Multiple complex multiplets from ~2.0 to ~3.5 ppm~22.9, ~36.8, ~51.9Less symmetrical than BCP. More complex ¹H spectrum with significant proton-proton coupling. More carbon signals due to lower symmetry.[6]
Quinuclidine HCl Multiple complex multiplets from ~2.1 to ~3.4 ppm~24.5, ~25.0, ~52.0Symmetrical but larger ring system than BCP. More complex splitting patterns in the ¹H spectrum due to multiple coupling pathways.[7]

Spectral data are for the hydrochloride salts in deuterated solvents.

The comparison clearly illustrates the diagnostic simplicity of the BCP core's NMR spectrum. While 3-azabicyclo[3.1.1]heptane and quinuclidine are valuable scaffolds, their lower symmetry and more flexible ring systems lead to more complex ¹H NMR spectra with extensive multiplets, making unambiguous assignment more challenging without comprehensive 2D NMR analysis. The distinct singlets of the BCP cage, in contrast, provide an immediate and clear indication of its presence.

Experimental Protocols

Acquiring high-quality NMR data is fundamental to accurate structural characterization. The following are detailed, step-by-step methodologies for the key experiments discussed.

Sample Preparation
  • Accurately weigh 5-10 mg of N-ethylbicyclo[1.1.1]pentan-1-amine HCl and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_tune_shim Lock, Tune, and Shim insert->lock_tune_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) lock_tune_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Signals and Correlations process->assign elucidate Elucidate Final Structure assign->elucidate

Sources

A Comparative Guide to the Metabolic Stability of BCP Analogs versus Phenyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Phenyl Ring and the Rise of a Saturated Bioisostere

In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold. Its planarity and ability to engage in hydrophobic and π-stacking interactions have made it a cornerstone of drug design, with approximately 45% of approved drugs featuring this motif[1]. However, this prevalence comes with a significant drawback: the phenyl ring is often a metabolic liability. It is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the primary engine of drug metabolism in the liver[2][3]. This metabolic instability can lead to poor pharmacokinetic profiles, including high clearance and short half-lives, and in some cases, the formation of reactive, toxic metabolites[2].

To overcome these challenges, medicinal chemists employ a strategy known as bioisosteric replacement, where a problematic functional group is swapped for another with similar steric and electronic properties but improved metabolic characteristics[4][5]. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring[6][7]. This rigid, three-dimensional, sp³-rich scaffold can mimic the geometry of a phenyl ring while offering a significant advantage: enhanced metabolic stability[8][9]. This guide provides a technical comparison of the metabolic stability of BCP analogs against their phenyl counterparts, supported by mechanistic rationale and established experimental protocols.

Mechanistic Underpinnings of Metabolic Stability

The fundamental difference in metabolic stability between phenyl and BCP analogs lies in their susceptibility to oxidative metabolism, primarily mediated by CYP450 enzymes[3][10].

The Phenyl Ring: An Oxidative "Hotspot"

The electron-rich aromatic system of a phenyl ring is a prime substrate for CYP450-catalyzed oxidation. The primary metabolic pathway is aromatic hydroxylation, which proceeds through a highly reactive arene oxide (epoxide) intermediate[1][2]. While this can lead to the formation of safer phenolic metabolites, the epoxide intermediate itself can be toxic, covalently binding to cellular macromolecules like proteins and DNA[2]. This metabolic pathway is a common cause of drug-induced toxicity and a major focus of drug optimization efforts.

cluster_0 Phenyl Analog Metabolism Phenyl Phenyl-R Compound CYP450 CYP450 Enzymes (+ O2, NADPH) Phenyl->CYP450 Epoxide Reactive Arene Oxide (Epoxide Intermediate) CYP450->Epoxide Oxidation Phenol Hydroxylated Metabolite (Phenol) Epoxide->Phenol Rearrangement Toxicity Covalent Binding to Macromolecules (Potential Toxicity) Epoxide->Toxicity

Caption: CYP450-mediated metabolism of a phenyl-containing compound.

The BCP Core: A Fortress of sp³-Hybridized Carbons

In stark contrast, the BCP scaffold is composed entirely of saturated, sp³-hybridized carbon atoms. Its rigid, strained cage structure makes the C-H bonds less accessible and less susceptible to enzymatic oxidation by CYP450s[1]. While metabolism can still occur at other positions on the molecule, replacing the phenyl ring with a BCP core effectively removes a primary site of metabolic attack. This leads to a decreased rate of clearance and an extended biological half-life[11]. The metabolic process for BCP, when it does occur, typically involves hydroxylation through a free radical mechanism, which avoids the formation of the reactive epoxide intermediates associated with phenyl rings[1].

cluster_1 BCP Analog Metabolism BCP BCP-R Compound CYP450_2 CYP450 Enzymes (+ O2, NADPH) BCP->CYP450_2 Metabolite Metabolism at Distal Sites (if any) BCP->Metabolite Slow Stable Significantly Reduced Metabolism at Core CYP450_2->Stable

Caption: The BCP core demonstrates enhanced resistance to direct CYP450 oxidation.

Experimental Assessment of Metabolic Stability

To empirically compare the stability of phenyl and BCP analogs, a suite of standardized in vitro assays is employed. These assays provide quantitative data on a compound's metabolic fate, allowing for direct head-to-head comparisons[12].

Choosing the Right In Vitro System

The selection of an in vitro test system is a critical experimental choice, balancing throughput, cost, and biological complexity.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYP450s[13]. Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP450-mediated metabolism[14]. They are often the first-line screening tool.

  • S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and cytosol (many Phase II enzymes like UGTs and SULTs)[7][13]. S9 assays provide a more comprehensive picture of metabolism than microsomes alone[15].

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes, cofactors, and transporters in their natural cellular environment[7]. Hepatocyte stability assays are considered the "gold standard" for in vitro metabolism studies, providing data that often correlates well with in vivo outcomes[12][14].

Quantitative Data Comparison

The output of these assays allows for the calculation of key pharmacokinetic parameters. A typical comparison between a parent phenyl compound and its BCP analog would be summarized as follows:

ParameterPhenyl Analog (Compound-Ph)BCP Analog (Compound-BCP)Rationale for Improvement
Half-Life (t½, min) 15> 60Resistance of the BCP core to CYP450-mediated oxidation significantly slows down metabolic degradation.
Intrinsic Clearance (CLint, µL/min/mg protein) 92.5< 11.5Lower clearance indicates a slower rate of metabolism by liver enzymes.
Primary Metabolites Hydroxylated phenyl, Arene oxide adductsMetabolites on other parts of the molecule (if any)The primary metabolic "soft spot" on the phenyl ring has been removed.

Note: Data are representative and intended for illustrative purposes.

This quantitative improvement is not merely theoretical. In the development of an antimalarial series, replacing a phenyl group with a BCP moiety resulted in a compound that was equipotent but showed "significantly improved metabolic properties"[4][16]. Similarly, a BCP analog of the pharmaceutical leflunomide demonstrated a markedly longer half-life in both rat and human liver microsomes compared to the parent drug[11].

Standard Operating Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard, self-validating system for determining metabolic stability by monitoring the disappearance of a parent compound over time.

Workflow Overview

cluster_workflow HLM Stability Assay Workflow A 1. Preparation (Test Compound, HLM, NADPH, Buffer) B 2. Pre-incubation (37°C, 5 min) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) C->D E 5. Terminate Reaction (Quench with Acetonitrile + Internal Standard) D->E F 6. Sample Processing (Centrifuge) E->F G 7. Analysis (LC-MS/MS) F->G H 8. Data Interpretation (Calculate t½, CLint) G->H

Caption: A typical experimental workflow for a microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C[17]. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4)[18].

    • Prepare a cofactor solution of NADPH (e.g., 20 mM in buffer)[19].

    • Prepare a termination solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Setup:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM)[18].

    • Self-Validating Controls: Prepare parallel wells for:

      • Time Zero (T=0): Add termination solution before initiating the reaction.

      • Negative Control (-NADPH): Omit the NADPH cofactor to assess non-enzymatic degradation[19].

      • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to verify assay performance[19].

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature[19].

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the T=0 and -NADPH controls[18].

    • At specified time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile termination solution[18].

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate (e.g., 3000 rpm for 5 minutes) to pellet the precipitated microsomal proteins[19].

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg/mL protein in incubation).

Conclusion and Strategic Outlook

The bioisosteric replacement of a metabolically labile phenyl ring with a robust BCP scaffold is a field-proven strategy for enhancing the metabolic stability of drug candidates[20][21]. This approach directly addresses a primary driver of drug attrition by eliminating a common site of CYP450-mediated oxidation, thereby improving pharmacokinetic properties like half-life and clearance[8]. The evidence, drawn from both mechanistic principles and empirical in vitro data, strongly supports the consideration of BCP analogs early in the drug design and optimization cycle. As medicinal chemistry continues to "escape from flatland," the strategic use of sp³-rich, three-dimensional scaffolds like BCP will be indispensable for developing safer and more effective medicines[6][22].

References

  • Kirby, L. et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Levterov, V. V. et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • Ratni, H. et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • BioIVT. Metabolic Stability Assay Services. BioIVT. [Link]

  • Pike, K. G. et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Levterov, V. V. et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Asha, S. & Vidyavathi, M. (2010). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. The Open Drug Discovery Journal. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • de Visser, S. P. & Moitessier, N. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Murakami, S. et al. (2025). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]

  • Al-Majdoub, Z. M. et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cyprotex. S9 Stability. Evotec. [Link]

  • MacMillan, D. W. C. et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Nature. [Link]

  • Ball, M. et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Kalgutkar, A. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • MacMillan Group. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Princeton University. [Link]

  • Kirby, L. et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

  • Guengerich, F. P. (1990). Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. Life Sciences. [Link]

Sources

The Decisive Role of the Block Copolymer Core in Enhancing Aqueous Solubility of Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug delivery, overcoming the poor aqueous solubility of promising drug candidates remains a primary obstacle. A significant portion of new chemical entities (NCEs) emerging from discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and, consequently, poor bioavailability. Block copolymer (BCP) micelles have emerged as a powerful and versatile platform to address this challenge. This guide provides an in-depth analysis of how the BCP core directly impacts the aqueous solubility of drug candidates, comparing this approach with other solubilization techniques and providing the experimental framework to validate these systems.

The Mechanism: How BCP Micelles Enhance Solubility

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. In an aqueous environment, amphiphilic BCPs self-assemble into nanosized, core-shell structures known as micelles. The hydrophobic blocks congregate to form the inner core, creating a microenvironment highly conducive to encapsulating poorly soluble drug molecules. The hydrophilic blocks form the outer shell, or corona, which interfaces with the aqueous medium, rendering the entire micelle structure water-soluble.

The effectiveness of a BCP micelle in solubilizing a drug candidate is fundamentally governed by the physicochemical properties of its core. The core acts as a "hydrophobic sink," partitioning the drug away from the aqueous phase and into the nanocarrier. This process is driven by favorable thermodynamic interactions between the drug and the core-forming polymer block.

Key Factors Influencing Drug Solubilization:

  • Core Hydrophobicity: A higher degree of hydrophobicity in the core generally leads to more efficient encapsulation of hydrophobic drugs.

  • Drug-Core Compatibility: The chemical compatibility between the drug and the core-forming block is paramount. Specific interactions, such as π-π stacking or hydrogen bonding, can significantly enhance drug loading capacity and the stability of the formulation.

  • Core Volume: A larger core volume can physically accommodate a greater amount of the drug, thereby increasing the overall drug load.

  • Core Mobility (Glass Transition Temperature, Tg): The physical state of the core (rubbery vs. glassy) influences both the kinetics of drug loading and the stability of the loaded micelle. A glassy core (high Tg) can "freeze" the drug within the micelle, preventing premature release and enhancing kinetic stability.

Below is a diagram illustrating the self-assembly and drug encapsulation process.

BCP_Micelle_Formation cluster_0 Aqueous Environment BCP Hydrophilic Head (Corona) Hydrophobic Tail (Core) Micelle Core (Drug Encapsulated) Shell (Aqueous Interface) BCP->Micelle Self-Assembly Drug Poorly Soluble Drug Candidate Drug->Micelle:core Encapsulation Drug_in_Micelle Drug caption Fig. 1: BCP Self-Assembly and Drug Encapsulation.

Caption: BCP self-assembly into a core-shell micelle for drug encapsulation.

Comparative Analysis: BCP Micelles vs. Alternative Solubilization Methods

While various techniques exist to improve drug solubility, BCP micelles offer a unique combination of advantages. The following table compares BCP technology with other common methods.

FeatureBCP MicellesCo-solventsSurfactant Micelles (e.g., Cremophor EL)Cyclodextrins
Solubilization Capacity High and tunable based on core chemistry.Moderate, limited by solvent toxicity.High, but can be non-specific.Moderate, dependent on guest-host fit.
Biocompatibility & Safety Generally high, especially with biodegradable cores (e.g., PCL, PLA).Often associated with toxicity and irritation (e.g., ethanol, DMSO).Can cause hypersensitivity reactions and toxic side effects.Generally considered safe, but can have renal toxicity at high doses.
Stability Kinetically stable, especially with glassy cores, preventing premature drug release.Prone to drug precipitation upon dilution in vivo.Dynamically unstable, can dissociate rapidly upon dilution.Reversible complexation can lead to rapid drug release.
Drug Targeting Corona can be functionalized for active targeting.No targeting capability.No targeting capability.No targeting capability.
Versatility Applicable to a wide range of hydrophobic drugs.Limited to drugs soluble in the specific co-solvent.Broadly applicable, but can solubilize lipids from cell membranes.Limited to molecules that fit within the cyclodextrin cavity.

Experimental Validation: Quantifying the Impact of the BCP Core

A robust experimental design is crucial to validate the efficacy of a BCP formulation. The following protocols outline the key steps to quantify the increase in aqueous solubility and assess the stability of the drug-loaded micelles.

Protocol: Determination of Maximum Solubilized Drug Concentration

This protocol uses the established shake-flask method to determine the apparent solubility of a drug in a BCP solution compared to a standard buffer.

Methodology:

  • Preparation of BCP Solution: Prepare a stock solution of the BCP in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a concentration well above its Critical Micelle Concentration (CMC).

  • Drug Saturation: Add an excess amount of the drug candidate to the BCP solution and a control buffer (without BCP).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved drug.

  • Quantification: Carefully collect the supernatant and quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility enhancement is calculated as the ratio of the drug concentration in the BCP solution to that in the control buffer.

The workflow for this experimental validation is depicted below.

Solubility_Enhancement_Workflow prep_solutions 1. Prepare BCP Solution & Control Buffer add_drug 2. Add Excess Drug prep_solutions->add_drug equilibrate 3. Equilibrate (Shake/Incubate) add_drug->equilibrate centrifuge 4. Centrifuge to Separate Undissolved Drug equilibrate->centrifuge quantify 5. Quantify Drug in Supernatant (HPLC) centrifuge->quantify calculate 6. Calculate Solubility Enhancement quantify->calculate caption Fig. 2: Experimental Workflow for Solubility Determination.

Caption: Workflow for determining solubility enhancement via the shake-flask method.

Protocol: Assessing Micelle Stability

The kinetic stability of the drug-loaded micelles is critical for their in vivo performance. A common method to assess this is through a dilution-induced stability study.

Methodology:

  • Prepare Drug-Loaded Micelles: Prepare a concentrated solution of drug-loaded BCP micelles.

  • Dilution: Dilute the micelle solution in a large volume of buffer to a concentration below the CMC. This simulates the dilution effect upon injection into the bloodstream.

  • Monitoring: Monitor the drug concentration that remains encapsulated over time. This can be done by separating the micelles from the released drug (e.g., via dialysis or centrifugal ultrafiltration) and quantifying the drug in each fraction.

  • Analysis: Plot the percentage of retained drug versus time. A stable formulation will show minimal drug release over an extended period.

Conclusion: The BCP Core as a Design Element

The core of a block copolymer micelle is not merely a passive container but an active design element that dictates the success of a drug formulation. By carefully selecting the core-forming polymer based on its hydrophobicity, compatibility with the drug, and physical state (Tg), researchers can create highly effective and stable drug delivery systems. This level of tunability sets BCP micelles apart from many other solubilization technologies, offering a pathway to rescue promising but poorly soluble drug candidates and enhance their therapeutic potential. The experimental frameworks provided here serve as a starting point for the rigorous validation required to translate these advanced formulations from the laboratory to clinical application.

References

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188. [Link]

  • Owen, S. C., Chan, D. P., & Shoichet, M. S. (2012). Polymeric micelle stability. Nano Today, 7(1), 53-65. [Link]

  • Kim, S. Y., Lee, Y. M., & Shin, H. (2010). Drug-loaded and photocurable block copolymer micelles with various core properties. Journal of Controlled Release, 147(2), 239-246. [Link]

  • Sutton, D., Nasongkla, N., Blanco, E., & Gao, J. (2007). Functionalized, biodegradable polymeric micelles for drug delivery. Pharmaceutical Research, 24(6), 1029-1046. [Link]

The Ascendancy of Bicyclo[1.1.1]pentane: A Superior Isostere to the Ubiquitous tert-Butyl Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Medicinal Chemist

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that enhance physicochemical and pharmacokinetic properties without compromising biological activity is a paramount objective. The tert-butyl group, a seemingly simple alkyl substituent, has long been a mainstay for medicinal chemists seeking to introduce steric bulk, enhance metabolic stability, and explore structure-activity relationships. However, its lipophilic nature and potential for undesirable metabolic fates have necessitated the exploration of superior alternatives. Enter bicyclo[1.1.1]pentane (BCP), a rigid, non-planar, and surprisingly accessible three-dimensional scaffold that is rapidly emerging as a premier tert-butyl isostere.

This guide provides a comprehensive comparative analysis of BCPs and tert-butyl groups, offering experimental data and procedural insights to inform rational drug design. We will delve into the nuanced physicochemical differences, explore the synthetic accessibility of each moiety, and present case studies that underscore the transformative potential of BCPs in overcoming the limitations of their acyclic counterpart.

The Rationale for Bioisosteric Replacement: Beyond Steric Mimicry

The concept of bioisosterism, the exchange of one chemical group for another with similar physical or chemical properties to produce a compound with broadly similar biological properties, is a cornerstone of medicinal chemistry.[1] The tert-butyl group is often incorporated to probe for deep, hydrophobic pockets in a biological target and to shield adjacent functionalities from metabolic enzymes. However, this often comes at the cost of increased lipophilicity and decreased aqueous solubility, properties that can hinder oral bioavailability and lead to off-target effects.[2]

BCPs have emerged as an attractive alternative due to their unique structural and electronic properties.[3] While approximating the steric footprint of a tert-butyl group, the rigid, cage-like structure of the BCP core introduces a higher fraction of sp³-hybridized carbons, a key feature in the "escape from flatland" design paradigm that seeks to improve the druglikeness of molecular entities.[4] This increased three-dimensionality can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[5]

A Head-to-Head Comparison: Physicochemical Properties

The decision to employ a BCP in place of a tert-butyl group is often driven by the desire to modulate key physicochemical parameters. The following table summarizes a comparative analysis of these properties, drawing upon data from various studies.

Propertytert-Butyl GroupBicyclo[1.1.1]pentyl (BCP) GroupRationale for BCP Advantage
Lipophilicity (cLogP/logD) HighGenerally LowerThe more compact and less "greasy" surface of the BCP cage reduces lipophilicity, which can improve aqueous solubility and reduce off-target hydrophobic interactions.[5]
Aqueous Solubility LowGenerally HigherThe lower lipophilicity and potential for improved crystal packing of BCP-containing compounds often lead to enhanced aqueous solubility, a critical factor for oral drug delivery.[3][4]
Metabolic Stability Susceptible to oxidation at the methyl groupsGenerally more resistant to metabolismThe bridgehead C-H bonds of the BCP core are significantly stronger and less accessible to metabolic enzymes, leading to increased metabolic stability and reduced potential for reactive metabolite formation.[6]
Fraction of sp³ Carbons (Fsp³) 1.0 (for the group itself)1.0 (for the group itself)While the Fsp³ of the isostere itself is the same, the incorporation of a BCP into a larger molecule generally increases the overall Fsp³ count more effectively than a tert-butyl group, contributing to improved druglikeness.
Shape and Exit Vectors TetrahedralRigid, linear exit vectors from bridgehead positionsThe well-defined and rigid exit vectors of the BCP can provide a more precise orientation of substituents for optimal target binding, mimicking the linear geometry of alkynes or para-substituted phenyl rings in addition to the bulk of a tert-butyl group.[7]

Case Studies in Drug Discovery: The BCP Advantage in Practice

The theoretical benefits of replacing a tert-butyl group with a BCP are borne out in numerous real-world examples within drug discovery programs.

Case Study 1: γ-Secretase Inhibitors

In a seminal study, Stepan and coworkers replaced a tert-butyl group in a γ-secretase inhibitor with a BCP moiety.[4] The resulting analogue demonstrated not only higher activity but also significantly improved aqueous solubility and metabolic stability.[4] This work highlighted the potential of BCPs to simultaneously enhance multiple key drug properties.

Case Study 2: HCV NS5B Polymerase Inhibitors

In the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, a BCP was introduced as a tert-butyl isostere to improve metabolic stability.[5] The BCP-containing compounds retained potent antiviral activity while exhibiting a unique metabolic profile, demonstrating the potential for BCPs to alter metabolic pathways in a potentially beneficial manner.[5]

Synthetic Accessibility: Practical Considerations for the Medicinal Chemist

A critical factor in the adoption of any new chemical scaffold is its synthetic accessibility. While the synthesis of complex substituted tert-butyl-containing compounds is well-established, recent advances have made the preparation of functionalized BCPs increasingly routine.

Synthesis of tert-Butyl Containing Compounds

The introduction of a tert-butyl group is typically achieved through Friedel-Crafts alkylation using tert-butyl chloride or isobutylene, or via organometallic reagents such as tert-butyllithium or tert-butylmagnesium halides. These methods are generally robust and high-yielding.

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of functionalized BCPs has evolved significantly, with several practical methods now available. A common strategy involves the reaction of [1.1.1]propellane with radical precursors.[8]

Experimental Protocols

Protocol 1: General Procedure for the Radical Addition to [1.1.1]Propellane to Generate a BCP Core

This protocol describes a general method for the synthesis of a 1,3-disubstituted BCP via a radical-mediated addition to [1.1.1]propellane, a common precursor.

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)

  • Radical precursor (e.g., an alkyl iodide or a redox-active ester)

  • Photocatalyst (e.g., an iridium or ruthenium complex) or radical initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Light source (e.g., blue LED lamp) for photoredox catalysis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the radical precursor and the photocatalyst or radical initiator.

  • Add the anhydrous, degassed solvent and stir to dissolve.

  • Add the solution of [1.1.1]propellane dropwise to the reaction mixture at room temperature.

  • If using a photocatalyst, irradiate the reaction mixture with the appropriate light source. If using a chemical initiator, heat the reaction to the appropriate temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction as appropriate (e.g., by adding a radical scavenger or by cooling).

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel to afford the desired BCP derivative.

Causality: This method leverages the high ring strain of [1.1.1]propellane, which readily undergoes homolytic cleavage of the central C1-C3 bond upon reaction with a radical species. The resulting bicyclo[1.1.1]pentyl radical can then be trapped by another species to form the desired 1,3-disubstituted product.

Visualizing the Isosteric Relationship and Synthetic Strategy

G cluster_0 tert-Butyl Isostere Comparison cluster_1 Improved Properties tert_butyl tert-Butyl Group (Lipophilic, Metabolically Susceptible) bcp Bicyclo[1.1.1]pentane (Less Lipophilic, Metabolically Robust) tert_butyl->bcp Bioisosteric Replacement solubility Increased Solubility bcp->solubility stability Enhanced Metabolic Stability bcp->stability activity Maintained/Improved Biological Activity bcp->activity

Caption: Isosteric replacement of a tert-butyl group with a BCP moiety often leads to improved physicochemical and biological properties.

G start [1.1.1]Propellane addition Radical Addition to Propellane start->addition radical_precursor Radical Precursor (e.g., R-I) initiation Initiation (Light or Heat) radical_precursor->initiation radical_generation Generation of R• Radical initiation->radical_generation radical_generation->addition bcp_radical Bicyclo[1.1.1]pentyl Radical Intermediate addition->bcp_radical trapping Radical Trapping bcp_radical->trapping product Functionalized BCP trapping->product

Caption: A generalized workflow for the synthesis of functionalized BCPs via radical addition to [1.1.1]propellane.

Conclusion: A Call for Rational Design with BCPs

The evidence overwhelmingly supports the consideration of bicyclo[1.1.1]pentane as a superior bioisostere for the tert-butyl group in many drug discovery contexts. Its ability to confer improved aqueous solubility, enhanced metabolic stability, and a favorable three-dimensional profile, often while maintaining or even improving biological activity, makes it an invaluable tool for the modern medicinal chemist. As synthetic methodologies for accessing functionalized BCPs continue to expand, their integration into drug design workflows is poised to accelerate the development of safer and more effective medicines. The era of "escaping from flatland" is well underway, and the BCP scaffold is leading the charge towards a new dimension of therapeutic innovation.

References

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Group as a Phenyl Replacement: A New Strategy for Modulating Drug-Like Properties. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Makarov, I. S., et al. (2025). Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry, 68(20), 21615-21634.
  • Ismail, S., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Ismail, S., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. [Link]

  • Serafin, K., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 443-449.
  • Zhang, W., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Wang, D., et al. (2021). BCP‐substituted tert‐butyl bioisosteres.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 11843-11852.
  • Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Chen, J., et al. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Bull, J. A., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry. [Link]

  • Serafin, K., et al. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ChemMedChem, 10(3), 443-449.
  • A Brief Overview on Physicochemical Properties in Medicinal. Open Access Journals. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of BCP-Modified Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of BCP-Modified Inhibitors and the Imperative of Target Validation

The landscape of drug discovery is continually evolving, with a significant trend towards targeted covalent inhibitors (TCIs).[1] These molecules offer distinct advantages, including prolonged pharmacodynamics and the potential to inhibit challenging targets.[2][3][4] Within this class, a new generation of sophisticated molecules is emerging: BCP-Modified Inhibitors . For the purpose of this guide, we will define "BCP" as Bio-orthogonal Covalent Probes . These are hybrid molecules designed with two key features:

  • A covalent warhead that forms a stable bond with a specific amino acid residue on the target protein.[1][5]

  • A bio-orthogonal handle (e.g., an azide or alkyne), a non-native functional group that allows for specific chemical reactions to be performed in a complex biological environment without interfering with native processes.[6][7]

This dual functionality makes BCP-modified inhibitors powerful tools, not only as potential therapeutics but also as chemical probes to elucidate target biology. However, their unique nature demands rigorous and multifaceted approaches to confirm that they are engaging their intended target within the complex milieu of a living cell. Verifying target engagement is a cornerstone of drug development; it establishes a direct link between the binding of a compound to its target and the subsequent biological or therapeutic effect.[8][9][10]

This guide provides a comparative analysis of the leading experimental strategies for validating the target engagement of BCP-modified inhibitors, offering insights into the causality behind methodological choices and providing actionable protocols for researchers in the field.

Pillar 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement directly in cells and tissues.[11] It operates on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[12][13][14]

Causality of Method Selection: CETSA is particularly valuable for BCP-modified inhibitors because it is a label-free technique.[12] It does not require any modification of the inhibitor itself, meaning you can test the actual therapeutic candidate without introducing potentially confounding tags or handles. This is a critical first step to ensure that the inhibitor's binding properties are not an artifact of a chemical modification introduced for experimental purposes. For covalent inhibitors, CETSA can provide definitive proof of target interaction in a physiologically relevant environment.[15]

Experimental Workflow: Western Blot-Based CETSA

The most accessible format of CETSA relies on Western blotting to detect the soluble fraction of the target protein after heat treatment.

CETSA_Workflow cluster_prep Cell Treatment & Lysis cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Treat intact cells with BCP inhibitor or vehicle B 2. Harvest and lyse cells A->B C 3. Aliquot lysate B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Centrifuge to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by SDS-PAGE and Western Blot for target F->G H 8. Quantify band intensity to generate melting curve G->H

Caption: Western Blot-based CETSA workflow for target engagement.

Detailed Protocol: CETSA for BCP-047, an Inhibitor of Kinase X
  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and grow to 80-90% confluency. Treat cells with various concentrations of BCP-047 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Cell Harvest: Wash cells with PBS, then scrape and collect them into a microcentrifuge tube. Pellet the cells by centrifugation at 300 x g for 3 minutes.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to remove cellular debris. Collect the supernatant.

  • Thermal Challenge: Aliquot the supernatant into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Separation of Aggregates: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X. Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature. The resulting curve can be fitted to determine the melting temperature (Tm). A shift in Tm (ΔTm) in the drug-treated samples indicates target engagement.[15]

Pillar 2: Chemoproteomics - Leveraging the Bio-orthogonal Handle

Chemoproteomics provides a suite of powerful techniques to identify the targets of small molecules on a proteome-wide scale.[16][17] For BCP-modified inhibitors, the integrated bio-orthogonal handle is the key that unlocks these methods.[6] The most common approach is a competitive profiling experiment using Activity-Based Protein Profiling (ABPP).[18][19][20]

Causality of Method Selection: While CETSA confirms engagement with a known target, chemoproteomics excels at identifying all potential targets (on- and off-targets) in an unbiased manner.[17][21] This is crucial for covalent inhibitors, where off-target interactions can lead to toxicity. The BCP inhibitor competes with a broad-spectrum probe that targets the same class of amino acid residues (e.g., cysteine). By quantifying which proteins are no longer labeled by the probe in the presence of the BCP inhibitor, we can infer the inhibitor's targets.[21]

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment In-Cell Treatment cluster_labeling Probe Labeling & Click Chemistry cluster_analysis Enrichment & MS Analysis A 1. Treat intact cells with BCP inhibitor or vehicle B 2. Lyse cells A->B C 3. Add broad-spectrum alkyne probe to lysate B->C D 4. Perform Click Chemistry to attach biotin-azide reporter C->D E 5. Enrich biotinylated proteins with streptavidin beads D->E F 6. On-bead digestion (trypsin) E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify protein abundance G->H

Caption: Competitive ABPP workflow using click chemistry for target identification.

Detailed Protocol: Competitive ABPP for BCP-047
  • Cell Treatment: Treat cells with BCP-047 (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Lysis: Harvest cells and lyse in PBS by sonication.

  • Probe Labeling: Treat the proteomes (1 mg/mL) with a broad-reactivity alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne) for 1 hour at room temperature.

  • Click Chemistry: Add the click-chemistry cocktail to the labeled proteome. This includes a biotin-azide reporter tag, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour.

  • Protein Precipitation: Precipitate the proteins using cold methanol to remove excess reagents.

  • Enrichment: Resuspend the protein pellet in lysis buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads for 4 hours at 4°C.

  • Washing: Wash the beads extensively with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). Proteins whose peptide signals are significantly reduced in the BCP-047-treated sample compared to the vehicle are identified as targets.

Pillar 3: Photoaffinity Labeling (PAL) - Pinpointing the Binding Site

Photoaffinity Labeling (PAL) is a technique used to covalently link a ligand to its binding partner upon activation by UV light.[22][23] To apply this to a BCP-modified inhibitor, a version of the inhibitor must be synthesized that incorporates a photo-activatable group (e.g., a diazirine or benzophenone).[24]

Causality of Method Selection: PAL's unique advantage is its ability to provide evidence of a direct interaction and potentially map the specific binding site.[22][25] While CETSA shows engagement and ABPP shows competition, PAL creates a permanent covalent bond between the inhibitor and its target in situ, driven by light.[25][26] This allows for stringent purification and subsequent mass spectrometry analysis to identify not only the target protein but also the specific peptide fragment—and sometimes the exact amino acid—where the inhibitor is bound.

Experimental Workflow: In-Cell Photoaffinity Labeling

PAL_Workflow cluster_treatment Probe Treatment & Crosslinking cluster_labeling Lysis & Reporter Tagging cluster_analysis Enrichment & MS Analysis A 1. Treat intact cells with PAL-BCP probe B 2. Irradiate with UV light to induce covalent crosslinking A->B C 3. Lyse cells B->C D 4. Perform Click Chemistry to attach biotin-azide reporter (via BCP's alkyne handle) C->D E 5. Enrich biotinylated proteins with streptavidin beads D->E F 6. On-bead digestion (trypsin) E->F G 7. Analyze peptides by LC-MS/MS to identify target and binding site F->G

Caption: Photoaffinity labeling workflow combined with click chemistry.

Detailed Protocol: PAL for a Diazirine-Modified BCP-047
  • Probe Synthesis: Synthesize a version of BCP-047 that includes a diazirine moiety (PAL-BCP-047). The bio-orthogonal handle (e.g., alkyne) is retained for downstream detection.

  • Cell Treatment: Treat cells with PAL-BCP-047 (e.g., 1-5 µM) for 1-2 hours. Include a competition control by co-incubating with an excess of the original, non-PAL BCP-047.

  • UV Crosslinking: Wash the cells with cold PBS to remove unbound probe. Irradiate the cells on ice with UV-A light (e.g., 365 nm) for 15-30 minutes to activate the diazirine and induce crosslinking.

  • Lysis and Click Chemistry: Lyse the cells and perform click chemistry to attach a biotin-azide reporter tag to the alkyne handle of the crosslinked probe, as described in the ABPP protocol.

  • Enrichment and Digestion: Enrich the biotinylated, crosslinked proteins using streptavidin beads and perform an on-bead tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry.

  • Data Analysis: Search the MS/MS data for peptides that are modified with a remnant of the PAL-BCP-047 probe. The identification of such peptides confirms the protein as a direct target and pinpoints the region of interaction.

Comparative Summary and Decision Making

Choosing the right method depends on the specific question being asked at a particular stage of drug development.

Method Principle BCP-Specific Utility Pros Cons
CETSA Ligand-induced thermal stabilizationValidates engagement of the unmodified inhibitor.Label-free; works in intact cells/tissues; relatively low cost for WB format.[12][14]Requires a specific antibody; lower throughput; may not work if binding doesn't induce stabilization.[13]
Competitive ABPP Competition with a broad-spectrum probe for reactive residuesLeverages the bio-orthogonal handle for proteome-wide selectivity profiling.Unbiased, proteome-wide; identifies on- and off-targets; high throughput.[18][20]Indirect (infers binding via competition); requires a suitable broad-spectrum probe.
Photoaffinity Labeling (PAL) Light-induced covalent crosslinkingProvides direct evidence of interaction and can map the binding site.Direct evidence of binding; can identify the binding site; works for non-covalent interactions too.[22][25]Requires synthesis of a modified probe; UV light can damage cells; non-specific crosslinking is possible.[24]
Which Method to Use When? A Logic-Flow Diagram

Decision_Tree A Start: You have a new BCP-modified inhibitor B Do you have a primary hypothesized target? A->B C Use CETSA (Western Blot) B->C Yes F Need to find the target(s)? Or assess selectivity? B->F No D Does it show a thermal shift? C->D E Target Engagement VALIDATED D->E Yes D->F No G Use Competitive ABPP F->G Yes H Need to confirm direct interaction and/or map the binding site? F->H No G->H I Synthesize PAL probe and perform PAL-MS H->I Yes K Consider alternative methods or inhibitor optimization H->K No J Binding Site IDENTIFIED I->J

Caption: Decision tree for selecting a target engagement validation method.

Conclusion

Validating the target engagement of BCP-modified inhibitors is not a one-size-fits-all process. It requires a thoughtful, multi-pronged strategy that builds a comprehensive and self-validating body of evidence. By starting with label-free methods like CETSA to confirm the engagement of the primary candidate, progressing to unbiased chemoproteomic methods like competitive ABPP to understand proteome-wide selectivity, and employing sophisticated techniques like PAL to confirm direct binding, researchers can build a robust and compelling case for their inhibitor's mechanism of action. This logical progression ensures scientific integrity and provides the critical data needed to advance promising molecules through the drug discovery pipeline.

References

  • University of Toronto. (n.d.). Covalent Drug Target Discovery through Residue-Agnostic Assessment. University of Toronto Research & Innovation. Retrieved from [Link]

  • Dai, L., & Li, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3467. Retrieved from [Link]

  • Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems. Nature Chemical Biology, 19(3), 263–269. Retrieved from [Link]

  • Wang, M., Svatunek, D., Ramil, C. P., Jia, T., & Houk, K. N. (2021). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16399–16418. Retrieved from [Link]

  • Parker, J. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(9), 1694–1702. Retrieved from [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 669–672. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Applications of Bioorthogonal Chemistry. Accounts of Chemical Research, 54(23), 4345–4357. Retrieved from [Link]

  • Parker, J. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Omega, 7(31), 27448–27457. Retrieved from [Link]

  • RTI International. (n.d.). Application of chemoproteomics to drug discovery. Retrieved from [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2849–2859. Retrieved from [Link]

  • Pesce, E., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(20), 13866–13878. Retrieved from [Link]

  • Crowther, M. D., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 740-752. Retrieved from [Link]

  • Reker, D., & Schneider, G. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1321-1324. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2022). Chemoproteomics & Chemical Biology. Drug Discovery Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Journal of Drug Delivery and Therapeutics, 13(10), 146-155. Retrieved from [Link]

  • Parker, J. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]

  • Lee, H., et al. (2023). Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. Journal of Chemical Theory and Computation, 19(10), 2914–2927. Retrieved from [Link]

  • Dubinsky, L., et al. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 147-155. Retrieved from [Link]

  • Brear, P., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Chemical Biology, 16(11), 2277–2284. Retrieved from [Link]

  • Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 20(2), 659–674. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Talele, T. T. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(3), 1391. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Savitski, M. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10844. Retrieved from [Link]

  • Witting, K., et al. (2015). Activity-Based Protein Profiling for Natural Product Target Discovery. Angewandte Chemie International Edition, 54(35), 10076-10092. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(01), 057–066. Retrieved from [Link]

  • Am Ende, C. W., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Chemical Science, 13(33), 9691–9699. Retrieved from [Link]

  • Drug Hunter. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. Retrieved from [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. Retrieved from [Link]

  • Grokipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Cayman Chemical. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Retrieved from [Link]

  • Parker, J. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Retrieved from [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(8), 1059. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Discovery On Target. (2020). Target Identification and Validation - Part 1. Retrieved from [Link]

  • Chen, X., et al. (2021). Chemoproteomic strategies for drug target identification. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Themed collection Covalent Drug Discovery. Retrieved from [Link]

  • Seo, J., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 29-45. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity Based Protein Profiling (Abpp). Retrieved from [Link]

Sources

A Comparative Guide to Bicyclo[1.1.1]pentane and Classical Aromatic Spacers: Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. While the phenyl ring has historically been a cornerstone of medicinal chemistry, its limitations, such as poor metabolic stability and low aqueous solubility, have driven the exploration of non-classical bioisosteres.[1][2] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a compelling three-dimensional substitute for the planar para-substituted phenyl ring, offering a unique set of properties that can significantly enhance the developability of drug candidates.[3][4]

This guide provides an in-depth comparison of the key property differences between BCP and classical aromatic spacers, supported by experimental data and detailed protocols for their evaluation. We will delve into the structural and electronic attributes that underpin these differences and explore how the strategic incorporation of BCP can be a transformative approach in lead optimization.

Structural and Conformational Distinctions: A Tale of Two Scaffolds

The fundamental difference between BCP and a classical aromatic spacer like a phenyl ring lies in their geometry and electronic nature. The phenyl group is a planar, sp²-hybridized system with a delocalized π-electron cloud, which can engage in π-π stacking interactions.[3] In contrast, BCP is a rigid, strained, sp³-hybridized bicyclic alkane with a distinct three-dimensional cage-like structure.[4] This inherent rigidity fixes the exit vectors of substituents at the 1 and 3 positions in a linear fashion, mimicking the para-substitution pattern of a phenyl ring, but with a greater separation of the substituent groups.

This structural rigidity of BCP offers a significant advantage in drug design by reducing the entropic penalty upon binding to a target protein, as there are fewer conformations to "freeze out." The three-dimensional nature of BCP also allows for a more comprehensive exploration of the surrounding chemical space compared to the flat phenyl ring.[3]

Comparative Analysis of Physicochemical Properties

The replacement of a phenyl ring with a BCP moiety can profoundly impact a molecule's physicochemical properties, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Solubility

One of the most significant advantages of incorporating BCP is the marked improvement in aqueous solubility. The hydrophobic and planar nature of the phenyl ring often contributes to poor solubility due to strong crystal packing forces driven by π-π stacking.[3] BCP, being a non-planar, saturated hydrocarbon, disrupts these packing forces, leading to a substantial increase in solubility.

Compound PairPhenyl Analogue SolubilityBCP Analogue SolubilityFold IncreaseReference
γ-secretase modulator series 1<0.1 µg/mL>100 µg/mL>1000x[5]
LpPLA2 inhibitor analogue399 µg/mL>1000 µg/mL~3x

Table 1: Comparison of aqueous solubility between phenyl and BCP analogues.

This dramatic increase in solubility can be critical for achieving adequate drug exposure for oral administration and for the formulation of intravenous dosage forms.

Lipophilicity

High lipophilicity is a common liability in drug candidates, often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The replacement of a phenyl ring with a BCP core consistently leads to a reduction in lipophilicity, as measured by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Compound PairPhenyl Analogue cLogP/LogDBCP Analogue cLogP/LogDReductionReference
γ-secretase modulator series 3LogD > 4LogD reduced by up to 1 log unitSignificant[5]
Flurbiprofen vs. F-BCP analoguecLogP: 4.9-5.4cLogP: 3.31.6-2.1 units

Table 2: Comparison of lipophilicity between phenyl and BCP analogues.

This reduction in lipophilicity can lead to improved pharmacokinetic properties and a better overall safety profile.

Metabolic Stability

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.[6] The saturated sp³-hybridized carbon atoms of the BCP cage are generally more resistant to oxidative metabolism, resulting in enhanced metabolic stability and a longer in vivo half-life.

Compound PairPhenyl Analogue StabilityBCP Analogue StabilityImprovementReference
General ObservationSusceptible to CYP450 oxidationMore stable in CYP450 environmentEnhanced metabolic stability[3]
LpPLA2 inhibitor analogue-Low clearance in human liver microsomes (0.76-1.22 mL/min/g)Favorable

Table 3: Comparison of metabolic stability between phenyl and BCP analogues.

Improving metabolic stability is a key objective in drug discovery, as it can lead to lower and less frequent dosing, improving patient compliance.

Experimental Protocols for Property Determination

To provide a practical framework for researchers, we outline the fundamental experimental protocols for assessing the key properties discussed above.

Aqueous Solubility Determination (Kinetic and Thermodynamic)

Objective: To measure the concentration of a compound in an aqueous buffer at equilibrium.

Kinetic Solubility Protocol:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Filter the samples to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[8]

Thermodynamic Solubility (Shake-Flask) Protocol:

  • Add an excess amount of the solid compound to a vial containing an aqueous buffer.

  • Shake the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.[9]

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 High-concentration DMSO stock k2 Add to aqueous buffer k1->k2 k3 Shake for 2h at 25°C k2->k3 k4 Filter k3->k4 k5 Analyze filtrate (HPLC-UV/LC-MS) k4->k5 t1 Excess solid compound t2 Add to aqueous buffer t1->t2 t3 Shake for 24h at 25°C t2->t3 t4 Filter t3->t4 t5 Analyze filtrate (HPLC-UV/LC-MS) t4->t5

Figure 1: Workflow for kinetic and thermodynamic solubility assays.

Lipophilicity Determination (LogP/LogD)

Objective: To determine the partitioning of a compound between an organic and an aqueous phase.

Shake-Flask Protocol for LogD:

  • Prepare a solution of the test compound in a suitable solvent.

  • Add a known volume of this solution to a vial containing a mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) that have been pre-saturated with each other.

  • Shake the vial vigorously for a set time (e.g., 1 hour) to allow for partitioning.[10]

  • Centrifuge the vial to separate the two phases.

  • Carefully remove aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G start Compound in solvent step1 Add to pre-saturated n-octanol/buffer mixture start->step1 step2 Shake for 1h step1->step2 step3 Centrifuge to separate phases step2->step3 step4a Analyze n-octanol phase (HPLC-UV/LC-MS) step3->step4a step4b Analyze aqueous phase (HPLC-UV/LC-MS) step3->step4b end_node Calculate LogD step4a->end_node step4b->end_node

Figure 2: Experimental workflow for LogD determination.

Metabolic Stability Assessment

Objective: To evaluate the rate of metabolism of a compound by liver enzymes.

Human Liver Microsomal (HLM) Stability Assay Protocol:

  • Prepare a reaction mixture containing human liver microsomes and buffer in a microplate.

  • Add the test compound to the mixture and pre-incubate at 37°C.[11]

  • Initiate the metabolic reaction by adding the cofactor NADPH.[6]

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[12]

  • Determine the rate of disappearance of the compound to calculate the in vitro intrinsic clearance.

G start Prepare HLM and buffer mixture step1 Add test compound and pre-incubate at 37°C start->step1 step2 Initiate reaction with NADPH step1->step2 step3 Quench at multiple time points with cold acetonitrile step2->step3 step4 Centrifuge step3->step4 step5 Analyze supernatant (LC-MS/MS) step4->step5 end_node Calculate intrinsic clearance step5->end_node

Figure 3: Protocol for the human liver microsomal stability assay.

Conformational Analysis

Objective: To determine the three-dimensional structure of a molecule.

Single-Crystal X-ray Diffraction Protocol:

  • Grow a single crystal of the compound of suitable size and quality.[13]

  • Mount the crystal on a goniometer in an X-ray diffractometer.

  • Expose the crystal to a beam of X-rays and collect the diffraction data.

  • Process the diffraction data to obtain the electron density map of the crystal.

  • Solve the crystal structure to determine the atomic positions and connectivity, revealing the precise conformation of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the compound in a suitable deuterated solvent.

  • Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, NOESY/ROESY).

  • Analyze the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to deduce through-bond and through-space atomic proximities.[14]

  • Use this information to determine the predominant conformation(s) of the molecule in solution.[15]

Conclusion and Future Perspectives

The strategic replacement of classical aromatic spacers with BCP represents a powerful tool in modern medicinal chemistry for overcoming common drug development hurdles. The unique structural and electronic properties of BCP consistently lead to improvements in solubility, lipophilicity, and metabolic stability, thereby enhancing the overall drug-like properties of a molecule. The experimental protocols outlined in this guide provide a robust framework for quantifying these improvements and making data-driven decisions in lead optimization campaigns.

As our understanding of the nuanced interactions between small molecules and their biological targets continues to grow, the rational design of novel scaffolds like BCP will become increasingly important. The continued exploration of BCP and other three-dimensional bioisosteres will undoubtedly pave the way for the discovery of the next generation of safer and more effective medicines.

References

  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Cyprotex. Microsomal Stability.
  • Gobbi, L., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 596-603.
  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(1), 55-69.
  • Chemaxon. LogP and logD calculations.
  • (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.
  • Codutti, L., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(30), 7947-7957.
  • Kumar, S., & S, S. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
  • Kjaergaard, M., & Kragelund, B. B. (2021).
  • Saravanan, P., & Ramachandran, S. (2024).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Wikipedia. X-ray crystallography.
  • Evotec. Thermodynamic Solubility Assay.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 75-86.
  • Zhang, Y., & Kulanthaivel, P. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Wu, J., & Gellman, S. H. (2014). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry, 79(15), 7083-7093.
  • Krotulski, A. J., et al. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. Journal of Forensic Sciences, 68(5), 1566-1575.
  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes.
  • Shashkov, A. S., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 716839.
  • Jones, C. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1769-1784.
  • Uddin, M. R., & Basak, A. K. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 4(9), 3537-3541.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Merck Millipore. Metabolic Stability Assays.
  • Woody, S. M., et al. (2004). Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data. The Journal of Physical Chemistry A, 108(4), 555-565.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • Vasile, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(36), 13494-13502.
  • Gruene, T., & Herbst-Irmer, R. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. IUCrJ, 10(5), 553-562.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • Dolezal, M., et al. (2002). Lipophilicity Parameters of Analyzed Compounds with the log P Values... Molecules, 7(5), 465-477.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Inokuma, Y., et al. (2013). Absolute Configuration of Small Molecules by Co-Crystallization.
  • Sedykh, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.

Sources

A Senior Application Scientist's Guide to Quantitative Permeability Analysis of Bioceramic-Based Composite (BCP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of regenerative medicine, the selection and characterization of scaffold materials are paramount. Among the myriad of choices, Bioceramic-based Composite (BCP) scaffolds have garnered significant attention for their biocompatibility and osteoconductivity. However, a critical determinant of their in vivo success lies in a physical property often overlooked in preliminary assessments: permeability . This guide provides an in-depth, quantitative comparison of BCP scaffold permeability, offering both the theoretical underpinnings and practical methodologies to empower your research and development.

Permeability, in the context of tissue engineering, is the measure of a porous material's ability to allow fluids to pass through it.[1][2][3] This property is a crucial determinant for several reasons: it governs the transport of nutrients and oxygen to seeded cells, facilitates the removal of metabolic waste, and influences cell migration and penetration into the scaffold's three-dimensional structure.[1][2][4] Therefore, a quantitative understanding of permeability is not merely an academic exercise but a critical step in predicting and enhancing the regenerative potential of a scaffold.

The Significance of Permeability in BCP Scaffolds

BCP scaffolds, typically composed of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), are designed to mimic the mineral component of bone.[5] Their porous architecture is intended to provide a temporary framework for tissue ingrowth.[6] However, simply having a porous structure is insufficient. The interconnectedness and geometry of these pores dictate the scaffold's permeability. Insufficient permeability can lead to a necrotic core within the scaffold due to inadequate nutrient supply, while optimal permeability can enhance cell viability and tissue regeneration.[7]

This guide will delve into the quantitative methods used to assess the permeability of BCP scaffolds, comparing them with other commonly used biomaterials. We will explore both experimental and computational approaches, providing you with the knowledge to select the most appropriate method for your specific research needs.

Quantitative Assessment of Scaffold Permeability: A Comparative Overview

The evaluation of scaffold permeability can be broadly categorized into two approaches: direct experimental measurement and indirect computational modeling.[3][8]

Experimental Methodologies

Experimental techniques directly measure the flow of a fluid through a scaffold sample.[3][8] The choice of method often depends on the expected permeability range of the scaffold.

  • Gravity-Based (Falling Head) Method: This technique is suitable for scaffolds with high permeability (10⁻¹² to 10⁻⁸ m²).[9] It involves measuring the time it takes for a known volume of fluid to pass through the scaffold under the force of gravity.[9] The simplicity of the setup is a key advantage.

  • Pump-Based (Constant Flow) Method: For scaffolds with a wider range of permeability values (10⁻¹⁵ to 10⁻⁹ m²), a pump-based system offers greater control and accuracy.[9] A constant flow rate is applied to the scaffold, and the resulting pressure drop across it is measured.[9][10] This method allows for the investigation of different flow regimes.[9]

  • Acoustic Method: This is a more recent technique that utilizes the propagation of sound waves through a fluid-saturated scaffold to determine its permeability.[9][11] It offers a non-destructive way to characterize scaffolds.

Computational Modeling: The Power of In Silico Analysis

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for predicting scaffold permeability and understanding the micro-fluidic environment within the porous structure.[6][8][12] By creating a 3D model of the scaffold architecture, often from micro-computed tomography (µCT) scans, CFD simulations can solve the Navier-Stokes equations to determine fluid velocity and pressure fields.[4][8] This approach not only provides a quantitative value for permeability but also offers insights into wall shear stress, which is known to influence cell differentiation.[4][12]

Several numerical methods are employed in CFD for scaffold analysis:

  • Finite Element Method (FEM): Divides the scaffold geometry into smaller elements to approximate solutions to partial differential equations.[8]

  • Finite Volume Method (FVM): Divides the geometry into control volumes and focuses on the conservation of physical quantities.[8]

  • Lattice Boltzmann Method (LBM): Simulates fluid flow by modeling the movement and collisions of fluid particles on a grid, particularly useful for complex geometries.[8]

The key advantage of computational modeling is its predictive power. It allows for the virtual design and optimization of scaffold architectures for enhanced permeability before committing to costly and time-consuming fabrication and experimental testing.[1][2]

Experimental Protocol: Pump-Based Permeability Measurement

This section provides a detailed, step-by-step methodology for determining the permeability of a BCP scaffold using a pump-based permeameter. This method is widely applicable and provides reliable, quantitative data.

Objective: To quantitatively determine the intrinsic permeability of a porous BCP scaffold.

Materials and Equipment:

  • Porous BCP scaffold of known dimensions (length and cross-sectional area)

  • Permeability chamber to hold the scaffold

  • Peristaltic pump capable of providing a constant, low flow rate

  • Differential pressure transducer

  • Data acquisition system

  • Deionized water (or other suitable fluid with known viscosity)

  • Tubing and connectors

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Scaffold 1. Prepare BCP Scaffold Chamber 2. Mount in Chamber Scaffold->Chamber Fluid 3. Saturate with Fluid Chamber->Fluid Flow 4. Apply Constant Flow Fluid->Flow Pressure 5. Record Pressure Drop Flow->Pressure Repeat 6. Repeat at Different Flow Rates Pressure->Repeat Darcy 7. Apply Darcy's Law Repeat->Darcy Calculate 8. Calculate Permeability Darcy->Calculate

Caption: Experimental workflow for pump-based permeability measurement.

Procedure:

  • Scaffold Preparation:

    • Precisely measure the dimensions (diameter and length) of the cylindrical BCP scaffold sample.

    • Ensure the scaffold is clean and free of any debris.

  • Mounting the Scaffold:

    • Securely place the scaffold within the permeability chamber, ensuring a tight seal to prevent any fluid bypass. The fluid should be forced to flow through the porous structure of the scaffold.

  • System Saturation:

    • Fill the system with deionized water, carefully removing any air bubbles from the tubing and the chamber. This is a critical step as air bubbles can significantly affect the pressure readings.

  • Applying Constant Flow:

    • Set the peristaltic pump to a low, constant flow rate. The flow should be slow enough to be in the Darcy regime, where the flow is laminar and viscous forces dominate.

  • Recording Pressure Drop:

    • Allow the system to reach a steady state, indicated by a stable pressure reading.

    • Record the pressure drop (ΔP) across the scaffold using the differential pressure transducer and the data acquisition system.

  • Varying Flow Rates:

    • Repeat steps 4 and 5 for a series of increasing flow rates. This will allow you to verify the linear relationship between flow rate and pressure drop, confirming Darcy flow.

  • Data Analysis with Darcy's Law:

    • Darcy's Law is the governing equation for this experiment:

      • Q = - (k * A * ΔP) / (μ * L)

      • Where:

        • Q is the volumetric flow rate (m³/s)

        • k is the intrinsic permeability of the scaffold (m²)

        • A is the cross-sectional area of the scaffold (m²)

        • ΔP is the pressure drop across the scaffold (Pa)

        • μ is the dynamic viscosity of the fluid (Pa·s)

        • L is the length of the scaffold (m)

  • Calculating Permeability:

    • Rearrange Darcy's Law to solve for permeability (k):

      • k = - (Q * μ * L) / (A * ΔP)

    • Plot the volumetric flow rate (Q) against the pressure drop (ΔP). The data should form a straight line.

    • The permeability can be calculated from the slope of this line.

Quantitative Comparison of Scaffold Permeability

The following table provides a comparative overview of the permeability of BCP scaffolds against other common biomaterials used in tissue engineering. The values presented are indicative and can vary depending on the specific fabrication method, porosity, and pore size.

Scaffold MaterialTypical Permeability Range (m²)Fabrication MethodsKey AdvantagesKey Limitations
BCP Scaffolds 10⁻⁹ - 10⁻¹¹Sponge replica[5], 3D printing, solvent casting/particulate leaching[4]Osteoconductive, biocompatible, tailorable degradation rateBrittle, lower mechanical strength compared to some polymers[4]
Collagen 10⁻¹⁰ - 10⁻¹³Freeze-drying, electrospinningExcellent biocompatibility, promotes cell adhesionLow mechanical strength, rapid degradation
PLGA (Poly(lactic-co-glycolic acid)) 10⁻¹¹ - 10⁻¹⁴Solvent casting/particulate leaching, 3D printing, electrospinningBiodegradable, FDA approved, tunable propertiesAcidic degradation byproducts can cause inflammation
Hydrogels (e.g., Agarose) 10⁻¹² - 10⁻¹⁶GelationHigh water content, mimics native ECM, good for nutrient diffusion[13]Low mechanical strength, can be difficult to handle

Note: The permeability values are approximate and can be influenced by various factors. It is crucial to perform specific permeability measurements for the scaffolds used in your research.

The Interplay of Scaffold Architecture and Permeability

The permeability of a BCP scaffold is not an isolated parameter but is intrinsically linked to its micro-architecture. Understanding this relationship is key to designing scaffolds with optimal performance.

G Permeability Scaffold Permeability Porosity Porosity Porosity->Permeability Increases PoreSize Pore Size PoreSize->Permeability Increases Interconnectivity Pore Interconnectivity Interconnectivity->Permeability Increases Tortuosity Tortuosity Tortuosity->Permeability Decreases

Caption: Relationship between scaffold architectural parameters and permeability.

  • Porosity: Higher porosity generally leads to higher permeability as there is more void space for fluid to flow through.[1][2]

  • Pore Size: Larger pores offer less resistance to fluid flow, thus increasing permeability.[14]

  • Pore Interconnectivity: A high degree of interconnectedness between pores is essential for fluid to pass through the entire scaffold. Dead-end pores do not contribute to permeability.

  • Tortuosity: This refers to the convoluted path the fluid must take to traverse the scaffold. Higher tortuosity leads to a longer flow path and therefore lower permeability.

By carefully controlling these architectural features during the fabrication process (e.g., through 3D printing or porogen-based methods), it is possible to tailor the permeability of BCP scaffolds to meet the specific requirements of the target tissue.

Conclusion and Future Directions

The quantitative analysis of permeability is a critical component in the development and validation of BCP scaffolds for tissue engineering applications. This guide has provided a comprehensive overview of the importance of permeability, the methodologies for its measurement, and a comparative analysis with other biomaterials.

As a senior application scientist, I encourage you to move beyond simple qualitative assessments of porosity and embrace the quantitative rigor of permeability analysis. By doing so, you will gain deeper insights into the performance of your BCP scaffolds and be better equipped to design the next generation of regenerative therapies.

Future research in this area should focus on establishing standardized protocols for permeability measurement to allow for more direct comparison of data across different studies and laboratories.[9] Furthermore, the integration of computational modeling with experimental validation will continue to be a powerful approach for accelerating the design-build-test cycle of novel scaffold architectures with optimized permeability for enhanced tissue regeneration.

References

  • Dias, M. R., Fernandes, P. R., Guedes, J. M., & Hollister, S. J. (2012). Permeability analysis of scaffolds for bone tissue engineering. Journal of Biomechanics, 45(6), 938-944. [Link]

  • Catanzano, O., D'Esposito, V., & Ambrosio, L. (2021). Determining the Permeability of Porous Bioceramic Scaffolds: Significance, Overview of Current Methods and Challenges Ahead. Materials, 14(11), 2898. [Link]

  • Mohd Nor, N. H., et al. (2022). Permeability of Bone Scaffold with Different Pore Geometries Based on CFD Simulation. Journal of Advanced Research in Applied Sciences and Engineering Technology, 28(1), 133-142. [Link]

  • Gómez, S., Vlad, M. D., López, J., & Fernández, E. (2012). Permeability analysis of scaffolds for bone tissue engineering. Journal of Biomechanics, 45(6), 938–944. [Link]

  • Schena, E., et al. (2024). Adaptable test bench for ASTM-compliant permeability measurement of porous scaffolds for tissue engineering. Scientific Reports, 14(1), 1-14. [Link]

  • Sahu, S., et al. (2020). Permeability quantification of porous polymer scaffold for bone tissue engineering. Arabian Journal for Science and Engineering, 45(10), 8349-8361. [Link]

  • Cioffi, M., et al. (2006). A Permeability Measurement System for Tissue Engineering Scaffolds. Measurement Science and Technology, 17(11), 2883. [Link]

  • Mohd Nor, N. H., et al. (2021). CFD Simulation on Permeability of Porous Scaffolds for Human Skeletal System. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 86(2), 114-123. [Link]

  • Turnbull, G., et al. (2018). Fabrication of Scaffolds for Bone-Tissue Regeneration. Materials, 11(9), 1636. [Link]

  • Catanzano, O., D'Esposito, V., & Ambrosio, L. (2021). Determining the Permeability of Porous Bioceramic Scaffolds: Significance, Overview of Current Methods and Challenges Ahead. Materials (Basel, Switzerland), 14(11), 2898. [Link]

  • Lee, J. H., et al. (2016). Fabrication and Characterization of Strengthened BCP Scaffold Through Infiltration of PCL in the Frame. Journal of Ceramic Science and Technology, 7(3), 263-268. [Link]

  • Velioglu, Z., et al. (2022). Geometry-Based Computational Fluid Dynamic Model for Predicting the Biological Behavior of Bone Tissue Engineering Scaffolds. Polymers, 14(15), 3045. [Link]

  • Angeli, E., et al. (2022). A Survey of Methods for the Evaluation of Tissue Engineering Scaffold Permeability. Annals of Biomedical Engineering, 50(1), 1-17. [Link]

  • Crecente-Campo, J., et al. (2019). A multiscale computational fluid dynamics approach to simulate the micro-fluidic environment within a tissue engineering scaffold with highly irregular pore geometry. PLoS One, 14(6), e0218222. [Link]

  • Zhang, Y., et al. (2021). Analysis of Mechanical Properties and Permeability of Trabecular-Like Porous Scaffold by Additive Manufacturing. Frontiers in Bioengineering and Biotechnology, 9, 788101. [Link]

  • Schena, E., et al. (2024). Adaptable test bench for ASTM-compliant permeability measurement of porous scaffolds for tissue engineering. Scientific Reports, 14(1), 1-14. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride, a member of the bicyclo[1.1.1]pentane (BCP) family, represents a class of compounds of significant interest as bioisosteres for phenyl rings in medicinal chemistry.[1][2][3] The unique strained ring system of BCPs imparts desirable properties such as enhanced aqueous solubility and metabolic stability.[1] However, with novel compounds, a thorough understanding and rigorous application of safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: Bicyclo[1.1.1]pentan-1-amine hydrochloride is known to cause skin irritation. Direct contact with the skin should be avoided.

  • Serious Eye Irritation: This class of compounds can cause serious eye irritation.

  • Respiratory Tract Irritation: As with many amine salts, inhalation of dust or aerosols may cause respiratory irritation.

  • Hygroscopic Nature: The compound is hygroscopic, meaning it can absorb moisture from the air. This property can affect its physical state and handling characteristics.

Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should always be based on a risk assessment of the specific procedures being performed.[4] The following provides a baseline and recommendations for enhanced protection.

Core PPE Ensemble

This is the minimum required PPE for handling this compound in a laboratory setting.[4][5]

  • Body Protection: A professional lab coat should be worn at all times. It should be fully buttoned to protect clothing and skin from potential splashes and spills.[5] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemicals.[5] However, it is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always double-glove when handling this compound.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] However, due to the risk of serious eye irritation, safety goggles that provide a complete seal around the eyes are strongly recommended.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

Enhanced PPE for Specific Operations

Certain procedures may generate aerosols or dust, necessitating a higher level of protection.

  • Respiratory Protection: If there is a potential for generating dust (e.g., weighing, preparing solutions) or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.[6] An N95 dust mask may be sufficient for low-level dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers superior protection.

PPE Selection Summary
PPE ComponentSpecificationRationale
Body Protection Cotton or flame-resistant lab coatProtects skin and clothing from minor spills and splashes.[5]
Hand Protection Nitrile or other chemically compatible gloves (double-gloved)Prevents direct skin contact and irritation.[7]
Eye Protection Chemical splash gogglesProtects against splashes and dust, preventing serious eye irritation.
Face Protection Face shield (worn with goggles)Provides an additional layer of protection for the face during high-splash risk procedures.
Respiratory Protection NIOSH-approved respirator (as needed)Prevents inhalation of dust or aerosols that can cause respiratory irritation.[6]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any necessary respiratory protection. Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the lab coat.

  • Handling the Compound:

    • When weighing the solid, perform this in a fume hood or a balance enclosure to minimize dust exposure.

    • Use a spatula for transfers. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the outer gloves first, then the inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan
  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Risk Assess Procedure: - Scale of work - Potential for dust/aerosol generation - Ventilation Start->Risk CorePPE Core PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Risk->CorePPE All Procedures Risk_Splash Significant Splash Potential? CorePPE->Risk_Splash Check for Splash Risk FaceShield Add Face Shield Risk_Aerosol Dust/Aerosol Generation Likely? FaceShield->Risk_Aerosol Respirator Add Respirator (e.g., N95 or half-mask) Proceed Proceed with Experiment Respirator->Proceed Risk_Splash->FaceShield Yes Risk_Splash->Risk_Aerosol No Risk_Aerosol->Respirator Yes Risk_Aerosol->Proceed No

Caption: PPE selection workflow for handling this compound.

References

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: Bicyclo[1.1.1]pentan-1-amine hydrochloride.
  • Fisher Scientific. (2023, September 27).
  • University of California, Santa Barbara Environmental Health and Safety.
  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension. US20200392074A1.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Dalton Engineering. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ResearchGate. (2017, February 7).
  • University of Wisconsin-Madison Environmental Health and Safety. Personal Protective Equipment – Lab Safety.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Sigma-Aldrich Inc. (2025, May 5).
  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Tokyo Chemical Industry UK Ltd. Bicyclo[1.1.1]pentan-1-amine Hydrochloride.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM.
  • Scribd.
  • TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine Hydrochloride.
  • National Center for Biotechnology Information. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC.
  • Kurita Europe APW GmbH.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet: 3-Buten-1-amine Hydrochloride.
  • ACS Publications. (2024, May 12). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters.
  • Wikipedia. Bicyclo[1.1.1]pentane.
  • Cheméo. Chemical Properties of 1-Pentanamine, N-ethyl- (CAS 17839-26-8).
  • ACS Publications. (2022, April 27). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.
  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
  • Penta chemicals. (2025, March 17). Hydroxylamine hydrochloride.
  • Fisher Scientific. (2012, April 16).
  • ChemBK. 1-pentanamine, N-ethyl-.
  • PubChem. 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.